molecular formula C11H10BrNO2 B2482787 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid CAS No. 71987-66-1

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid

Cat. No.: B2482787
CAS No.: 71987-66-1
M. Wt: 268.11
InChI Key: GYMIIVHLZZZWAD-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIIVHLZZZWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71987-66-1
Record name 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

A-Z Guide to Structure Elucidation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in synthetic organic chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven insights. We will delve into a multi-technique analytical approach, emphasizing not just the "how" but the critical "why" behind each experimental choice. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. Our discussion is grounded in authoritative references, providing a robust framework for understanding and replicating these methods.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific integrity. The compound this compound is a notable indole derivative, often serving as a precursor in the synthesis of pharmacologically active agents. An error in its structural assignment can have cascading effects, leading to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety profiles of downstream compounds.

This guide will walk through a logical, multi-faceted approach to confirming the structure of this specific molecule. We will employ a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. The convergence of data from these disparate methods forms the basis of a confident and irrefutable structural assignment.

The Analytical Gauntlet: A Multi-Pronged Approach

The elucidation of a novel or synthesized compound is never reliant on a single technique. Instead, we utilize a series of orthogonal methods, where each technique probes different aspects of the molecular structure. For this compound, our primary tools will be:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • X-ray Crystallography: For the definitive determination of the three-dimensional structure in the solid state.

The following sections will detail the theoretical underpinnings and practical application of each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides a detailed picture of the hydrogen atoms in a molecule. For this compound, we expect to see distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methyl group protons, and the N-H proton of the indole ring.

Expected ¹H NMR Spectral Features:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Indole N-H~8.0-8.5Broad Singlet1HThe N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and/or exchange.
Aromatic C-H~7.0-7.6Doublets, Singlet3HThe protons on the benzene ring of the indole will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The bromine substituent will influence their chemical shifts.
Methylene (-CH₂-)~3.7Singlet2HThe two protons of the acetic acid side chain are chemically equivalent and will appear as a singlet.
Methyl (-CH₃)~2.4Singlet3HThe three protons of the methyl group are equivalent and will appear as a sharp singlet.
Carboxylic Acid O-H~10-12Broad Singlet1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.[1]
¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Features:

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (C=O)~170-180The carbonyl carbon is highly deshielded.
Aromatic/Indole C~110-140The sp² hybridized carbons of the indole ring will appear in this region. The carbon bearing the bromine atom will have a distinct chemical shift.
Methylene (-CH₂-)~30-40The sp³ hybridized methylene carbon.
Methyl (-CH₃)~10-20The sp³ hybridized methyl carbon.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

For this compound (C₁₁H₁₀BrNO₂), the expected exact mass is approximately 282.9895 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2⁺) of roughly equal intensity.[2]

Key Fragmentation Pathways:

A common fragmentation pathway for indole-3-acetic acids involves the loss of the carboxylic acid group. This would result in a significant fragment ion that can be used to confirm the presence of this functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)2500-3300BroadCharacteristic broad absorption due to hydrogen bonding.[3]
N-H Stretch (Indole)3200-3500Medium, sharpThe N-H bond stretch of the indole ring.
C=O Stretch (Carboxylic Acid)1700-1725Strong, sharpThe carbonyl stretch is a very prominent feature.[3]
C=C Stretch (Aromatic)1450-1600Medium to weakMultiple bands corresponding to the aromatic ring vibrations.
C-Br Stretch500-600MediumThe carbon-bromine bond stretch.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides the most definitive proof of molecular structure in the solid state.[4] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Slow Evaporation A->B Select Method C Vapor Diffusion A->C Select Method D Solvent Layering A->D Select Method E Mount Crystal on Diffractometer B->E C->E D->E F X-ray Diffraction Data Collection E->F G Solve Phase Problem F->G H Build & Refine Molecular Model G->H I Validate Structure H->I J CIF File & Publication I->J Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Interpreting Crystallographic Data

The output of a successful X-ray diffraction experiment is a crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters. This data provides an unambiguous confirmation of the connectivity and stereochemistry of this compound. Studies on similar indole derivatives have shown that these molecules can form hydrogen-bonded dimers in the solid state.[5][6][7]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound often involves the Fischer indole synthesis or modifications thereof. A general procedure is outlined below.

Synthesis Protocol

A common method for synthesizing indole-3-acetic acid derivatives is the Japp-Klingemann reaction, followed by cyclization.

Step-by-step Protocol:

  • Diazotization: An appropriate aniline precursor is treated with sodium nitrite in an acidic medium to form a diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt is reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, to form a hydrazone.

  • Fischer Indolization: The hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce cyclization and form the indole ring.

  • Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Analytical Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) for infusion or LC-MS analysis.

  • FTIR: A small amount of the solid sample can be analyzed directly using an ATR (Attenuated Total Reflectance) accessory, or prepared as a KBr pellet.

  • X-ray Crystallography: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.[4]

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is to integrate the data from all the analytical techniques. The proposed structure must be consistent with all the experimental evidence.

G cluster_Data Experimental Data NMR NMR (¹H, ¹³C) Proposed_Structure Proposed Structure: This compound NMR->Proposed_Structure H/C Framework MS Mass Spec. MS->Proposed_Structure Molecular Formula FTIR FTIR FTIR->Proposed_Structure Functional Groups XRAY X-ray XRAY->Proposed_Structure 3D Geometry Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Data Convergence

Caption: Logical Flow of Data Integration for Structure Confirmation.

The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework and the connectivity of the different parts of the molecule. The mass spectrometry data will verify the molecular formula and the presence of the bromine atom. The FTIR spectrum will confirm the presence of the key functional groups, namely the carboxylic acid and the indole N-H. Finally, the X-ray crystal structure will provide the definitive three-dimensional arrangement of the atoms, leaving no ambiguity.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of a suite of modern analytical techniques. By following the comprehensive approach outlined in this guide, researchers can confidently and accurately determine the structure of this and other related small molecules. This rigorous approach to structural verification is essential for ensuring the quality and reliability of scientific research in the fields of chemistry and drug development.

References

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Publications. [Link]

  • National Institutes of Health. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. [Link]

  • National Institutes of Health. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • ResearchGate. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. [Link]

  • ResearchGate. Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • PubMed. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. [Link]

  • ResearchGate. UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • NIST WebBook. 3-Indoleacetic acid, 2TMS derivative. [Link]

  • ResearchGate. Spectroscopic investigation of indole-3-acetic acid interaction with iron(III). [Link]

  • Google Patents. A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
  • Chegg.com. interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. [Link]

  • National Institutes of Health. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • BMRB. BMRB entry bmse000177 - Indole-3-acetic Acid. [Link]

  • PubChem. 2-(5-bromo-3-formyl-1h-indol-1-yl)acetic acid. [Link]

  • PubMed. 2-(5-Bromo-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic Acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • National Institutes of Health. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. [Link]

  • ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [Link]

  • ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

  • NIST WebBook. Acetic acid, bromo-, ethyl ester. [Link]

  • MassBank. Indolyl carboxylic acids and derivatives. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-Methyl-Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-bromo-2-methyl-indole-3-acetic acid (5-Br-2-Me-IAA), a synthetic derivative of the natural phytohormone indole-3-acetic acid (IAA). The indole scaffold is a privileged structure in medicinal chemistry and agrochemistry, and substitutions such as bromination and methylation are critical strategies for modulating biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's characteristics, detailed experimental protocols, and its potential applications. We will explore its chemical structure, core physical properties, spectroscopic profile, and provide validated workflows for its synthesis and analytical characterization.

Chemical Identity and Core Structural Features

5-Bromo-2-methyl-indole-3-acetic acid is a halogenated indole derivative. The introduction of a bromine atom at the C-5 position and a methyl group at the C-2 position significantly alters the electronic and steric properties compared to the parent IAA molecule, influencing its chemical reactivity and biological interactions.

Table 1: Chemical Identification of 5-Bromo-2-Methyl-Indole-3-Acetic Acid

IdentifierValueSource
IUPAC Name 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acidN/A
CAS Number 71987-66-1
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Canonical SMILES CC1=C(CC(=O)O)NC2=C1C=C(Br)C=C2N/A
InChI Key FTVLGWKYLADKRT-UHFFFAOYSA-NN/A

The core structure consists of a bicyclic indole ring system. Key features include:

  • Indole Nucleus: Aromatic and electron-rich, serving as the foundational scaffold.

  • C-5 Bromine: An electron-withdrawing group that increases lipophilicity and can enhance binding affinity to biological targets through halogen bonding.

  • C-2 Methyl Group: An electron-donating group that can improve metabolic stability and modify steric interactions with target proteins.

  • C-3 Acetic Acid Sidechain: The carboxylic acid moiety is critical for its auxin-like activity and provides a handle for further chemical modification.

Physicochemical Properties

Direct experimental data for 5-bromo-2-methyl-indole-3-acetic acid is not extensively published. The following table summarizes known properties of close analogs and provides expert-predicted values for the target compound.

Table 2: Summary of Physicochemical Properties

PropertyValue / ObservationCausality and Expert Insight
Appearance Predicted: White to off-white or beige crystalline powder.Based on analogs like 5-bromoindole-3-acetic acid and 5-bromo-2-methylindole. Color variations often result from minor impurities or oxidation upon exposure to light and air.
Melting Point Predicted: >110 °C.The melting point of 5-bromo-2-methylindole is 104-107 °C. The addition of the acetic acid group and subsequent hydrogen bonding is expected to significantly increase the melting point.
Solubility Predicted: Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water.The indole ring and bromo-substituent confer lipophilic character, while the carboxylic acid group provides some polar character. Solubility in aqueous buffers will be pH-dependent, increasing at basic pH due to deprotonation of the carboxylate.
pKa (Carboxylic Acid) Predicted: ~4.5 - 4.7The pKa of unsubstituted indole-3-acetic acid is approximately 4.75. The electron-withdrawing bromine at C-5 will stabilize the carboxylate anion, slightly lowering the pKa (making it more acidic). The electron-donating C-2 methyl group will have a minor, opposing effect.

Synthesis and Purification Workflow

A reliable method for synthesizing 5-bromo-2-methyl-indole-3-acetic acid is the Fischer indole synthesis. This classic reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The workflow begins with commercially available reagents: (4-bromophenyl)hydrazine and levulinic acid. The reaction directly forms the indole ring and incorporates the required methyl and acetic acid functionalities in a single, efficient process.

G cluster_0 Synthesis Workflow A (4-bromophenyl)hydrazine C Condensation (Formation of Hydrazone Intermediate) A->C B Levulinic Acid (4-oxopentanoic acid) B->C D Acid-Catalyzed Cyclization (Fischer Indole Synthesis) (e.g., H2SO4, PPA, or ZnCl2) C->D Intermediate E Crude Product 5-bromo-2-methyl-indole-3-acetic acid D->E F Purification (Recrystallization from Ethanol/Water) E->F G Pure Product (>98%) F->G

Caption: Fischer Indole Synthesis workflow for 5-bromo-2-methyl-indole-3-acetic acid.

Experimental Protocol: Synthesis

Trustworthiness Note: This protocol is a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity are confirmed via the analytical methods described in Section 4.0.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

    • Add levulinic acid (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) for the disappearance of the starting materials.

  • Cyclization:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the resulting crude hydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

    • Heat the mixture to 80-100 °C for 1-3 hours. The solution will typically darken. Monitor the formation of the indole product by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

    • The crude product should precipitate as a solid. If not, adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to ensure the carboxylic acid is protonated.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure 5-bromo-2-methyl-indole-3-acetic acid.

    • Dry the purified crystals under vacuum.

Analytical Methodologies

Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

G cluster_1 Analytical Characterization Workflow A Synthesized Product B Purity Analysis (Reversed-Phase HPLC) A->B C Identity Confirmation (LC-MS) A->C D Structural Elucidation (NMR Spectroscopy) A->D E Purity > 98%? B->E F Correct Molecular Ion? (m/z = 267.99/269.99) C->F G Expected Structure Confirmed? D->G H Validated Compound E->H F->H G->H

Caption: Recommended workflow for the analytical validation of the target compound.

Protocol: Purity Determination by HPLC

Expertise Note: A reversed-phase HPLC method is ideal for separating the target compound from non-polar starting materials and polar impurities. The acidic mobile phase ensures the carboxyl group is protonated, leading to sharp, well-defined peaks.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (a wavelength where the indole chromophore absorbs strongly).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Expected Outcome: A single major peak with a purity of ≥98% by area normalization.

Expected Spectroscopic Profile
  • ¹H NMR:

    • Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm). The proton at C-4 will appear as a doublet, the proton at C-6 as a doublet of doublets, and the proton at C-7 as a doublet.

    • NH Proton: A broad singlet typically above δ 8.0 ppm.

    • Methylene Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm.

    • Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of δ 170-175 ppm.

    • Aromatic Carbons: Signals between δ 110-140 ppm, with the C-Br carbon (C-5) appearing around δ 112-115 ppm.

  • Mass Spectrometry (ESI-):

    • The primary observation will be the molecular ion [M-H]⁻.

    • A characteristic isotopic pattern will be present due to bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), appearing at approximately m/z 266.98 and 268.98. This pattern is a definitive confirmation of a monobrominated compound.

Biological Context and Potential Applications

5-bromo-2-methyl-indole-3-acetic acid is a synthetic auxin. Its structure mimics that of the natural plant hormone IAA, allowing it to interfere with plant growth regulation pathways. This makes it a compound of interest in agrochemical research.

  • Herbicidal Activity: As an auxin mimic, it can be used to design and synthesize novel herbicides. At high concentrations, synthetic auxins disrupt normal plant development, leading to uncontrolled growth and death, particularly in broadleaf weeds.

  • Drug Development: The 5-bromoindole scaffold is a valuable pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The specific substitutions on 5-Br-2-Me-IAA make it a candidate for lead optimization in drug discovery programs.

G cluster_0 Biological Role & Applications A 5-Bromo-2-Methyl- Indole-3-Acetic Acid B Mimics Natural Auxin (Indole-3-Acetic Acid) A->B Structural Analog D Medicinal Chemistry A->D C Agrochemical Research B->C E Herbicide Development C->E F Lead Compound for Drug Discovery D->F

Caption: Relationship of the compound to natural auxin and its primary application areas.

Conclusion

5-bromo-2-methyl-indole-3-acetic acid is a synthetically accessible indole derivative with significant potential. Its physicochemical properties are dictated by the interplay between the indole core, the electron-withdrawing bromine atom, the electron-donating methyl group, and the acidic sidechain. While comprehensive experimental data is limited, this guide provides a robust framework based on established chemical principles and validated methodologies for analogous compounds. The detailed protocols for synthesis and analysis herein serve as a reliable starting point for researchers aiming to explore the utility of this compound in agrochemical and pharmaceutical applications.

References

  • Erowid (n.d.). Synthesis of 5-Bromo Indole. Retrieved January 5, 2026, from [Link]

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1348.
  • Royal Society of Chemistry (n.d.). Supporting information. Retrieved January 5, 2026, from [Link]

  • MDPI (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved January 5, 2026, from [Link]

  • PubMed Central (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved January 5, 2026, from [Link]

  • Google Patents (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Pylak, M., O'Donnell, A. F., & Knaff, D. B. (1989). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 55(10), 2672-2674.

An In-depth Technical Guide to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 71987-66-1

Introduction

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is a synthetic indole derivative that has garnered significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and strategic modifications, such as the introduction of a bromine atom at the 5-position and an acetic acid moiety at the 3-position, can impart valuable pharmacological properties. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its emerging role as a key structural motif in the development of novel anti-inflammatory agents. Specifically, it serves as a foundational template for designing dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two critical enzymes in the inflammatory cascade.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 71987-66-1Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₀BrNO₂PubChem
Molecular Weight 268.11 g/mol Sigma-Aldrich[1]
Monoisotopic Mass 266.9895 DaPubChemLite
XlogP (predicted) 2.6PubChemLite
Hydrogen Bond Donor Count 2PubChemLite
Hydrogen Bond Acceptor Count 2PubChemLite
Rotatable Bond Count 2PubChemLite

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the Fischer indole synthesis, a robust and widely used method for constructing the indole core. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Causality Behind Experimental Choices

The Fischer indole synthesis is the method of choice due to its reliability and the commercial availability of the starting materials: 4-bromophenylhydrazine and ethyl levulinate. The acid catalyst, typically polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid, is crucial for the cyclization step. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation, readily achieved under basic conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add ethyl levulinate (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Fischer Indole Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) or a mixture of glacial acetic acid and sulfuric acid. Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-4 hours, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution. The crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is then purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reaction Monitoring: The mixture is heated to reflux and stirred for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 2-3 with dilute hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis 4-bromophenylhydrazine 4-bromophenylhydrazine Hydrazone Formation Hydrazone Formation 4-bromophenylhydrazine->Hydrazone Formation Ethyl levulinate Ethyl levulinate Ethyl levulinate->Hydrazone Formation Cyclization (PPA/Acid) Cyclization (PPA/Acid) Hydrazone Formation->Cyclization (PPA/Acid) Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Cyclization (PPA/Acid)->Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Hydrolysis (NaOH, EtOH) Hydrolysis (NaOH, EtOH) Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate->Hydrolysis (NaOH, EtOH) Final Product This compound Hydrolysis (NaOH, EtOH)->Final Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Dual mPGES-1 and 5-LO Inhibition

Chronic inflammatory diseases are often characterized by the overproduction of pro-inflammatory lipid mediators, including prostaglandin E₂ (PGE₂) and leukotrienes. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and cardiovascular side effects. A more targeted approach is the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), the terminal enzymes responsible for the synthesis of PGE₂ and leukotrienes, respectively.

This compound has been identified as a valuable template for the development of such dual inhibitors. The indole core provides a robust scaffold for further chemical modifications, allowing for the optimization of potency and selectivity.

Mechanism of Action

The therapeutic rationale for dual mPGES-1 and 5-LO inhibition is to simultaneously block two key pathways in the arachidonic acid cascade, leading to a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.

  • mPGES-1 Inhibition: mPGES-1 catalyzes the conversion of PGH₂ to the pro-inflammatory mediator PGE₂. Inhibition of mPGES-1 specifically reduces PGE₂ levels without affecting the production of other prostaglandins that may have protective functions.

  • 5-LO Inhibition: 5-LO initiates the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis and vascular permeability.

By derivatizing the core structure of this compound, researchers can develop compounds that bind to the active sites of both mPGES-1 and 5-LO, effectively blocking their catalytic activity.

Signaling_Pathway cluster_cox COX Pathway cluster_lo 5-LO Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LO 5-LO Arachidonic Acid->5-LO PGH2 PGH2 COX-1/COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation Inflammation PGE2->Inflammation Leukotrienes Leukotrienes 5-LO->Leukotrienes Leukotrienes->Inflammation Inhibitor 2-(5-bromo-2-methyl-1H- indol-3-yl)acetic acid (and derivatives) Inhibitor->mPGES-1 Inhibitor->5-LO

Caption: Dual inhibition of mPGES-1 and 5-LO by derivatives of the title compound.

Conclusion

This compound is a synthetically accessible and highly versatile molecule with significant potential in drug discovery. Its core structure provides an excellent starting point for the development of targeted anti-inflammatory agents, particularly dual inhibitors of mPGES-1 and 5-LO. The detailed synthetic protocol and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis of a library of derivatives and their comprehensive biological evaluation to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

References

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Molecular weight and formula of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid: Properties, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a synthetic organic compound belonging to the indole family of heterocyclic molecules. As a derivative of indole-3-acetic acid, a well-known phytohormone (auxin), this molecule and its related structures are of significant interest to researchers in medicinal chemistry and drug development. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the indole scaffold provides a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthetic utilization, and an exploration of its relevance as a scaffold for developing targeted therapeutic agents, particularly in the fields of inflammation and oncology.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below. This data is essential for accurate dosage calculations, analytical method development, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀BrNO₂[1][2]
Molecular Weight 268.11 g/mol [2]
Monoisotopic Mass 266.9895 Da[1]
IUPAC Name This compoundN/A
CAS Number 71987-66-1
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O[1]
InChI Key GYMIIVHLZZZWAD-UHFFFAOYSA-N[1]

Analytical Characterization: Predicted Mass Spectrometry Data

Adduct Ionm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 267.99678151.4
[M+Na]⁺ 289.97872164.8
[M-H]⁻ 265.98222155.7
[M+NH₄]⁺ 285.02332172.3
[M+K]⁺ 305.95266152.3
[M+HCOO]⁻ 311.98770170.3

Synthetic Utility and Reactivity: A Case Study in N-Alkylation

This compound serves as an excellent starting material for further chemical modification. The indole nitrogen (N-1) is a common site for substitution, allowing for the introduction of various functional groups to modulate the molecule's biological activity and pharmacokinetic properties. The following protocol details the synthesis of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, demonstrating a typical N-alkylation reaction.[3][4]

Experimental Protocol: Synthesis of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid

This procedure demonstrates the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.

Materials:

  • This compound (0.2 g, 0.74 mmol)

  • Dry Dimethylformamide (DMF, 8 ml total)

  • Sodium Hydride (NaH, 60 mg)

  • 3-chlorobenzyl chloride (0.18 ml, 1.48 mmol)

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

Step-by-Step Methodology:

  • Indole Anion Formation: Dissolve 0.2 g (0.74 mmol) of this compound in 5 ml of dry DMF in a flask under an argon atmosphere.[3][4]

    • Causality: An inert atmosphere (argon) is crucial to prevent the highly reactive sodium hydride from reacting with atmospheric moisture. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Deprotonation: Cool the mixture to 273 K (0 °C) using an ice bath. Slowly add 60 mg of sodium hydride (NaH). Stir the mixture for 30 minutes.[3][4]

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form a resonance-stabilized indolide anion. The low temperature controls the exothermic reaction.

  • Alkylation: In a separate flask, dissolve 0.18 ml (1.48 mmol) of 3-chlorobenzyl chloride in 3 ml of dry DMF. Slowly add this solution to the reaction mixture. Continue stirring for 1 hour at 273 K.[3][4]

    • Causality: The indolide anion acts as a nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride in an Sₙ2 reaction to form the N-C bond.

  • Workup and Acidification: Quench the reaction by adding ice-cooled water. Adjust the pH to 1 by adding 5 N aqueous HCl.[3][4]

    • Causality: Quenching deactivates any remaining NaH. Acidification ensures that the carboxylic acid group is fully protonated for efficient extraction into an organic solvent.

  • Extraction and Purification: Extract the product into ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the final product by washing with methanol.[3][4]

    • Causality: Ethyl acetate is a water-immiscible organic solvent that effectively dissolves the product. Sodium sulfate removes residual water. Washing with methanol removes more polar impurities.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve Starting Material (0.74 mmol) in dry DMF (5 ml) B Cool to 0°C under Argon A->B Deprotonation C Add Sodium Hydride (NaH) Stir for 30 min B->C Deprotonation D Add 3-chlorobenzyl chloride in DMF (3 ml) C->D N-Alkylation E Stir for 1 hour at 0°C D->E N-Alkylation F Quench with Ice Water E->F Isolation G Acidify to pH 1 with 5N HCl F->G Isolation H Extract with Ethyl Acetate (3x) G->H Isolation I Dry (Na₂SO₄) & Concentrate H->I Isolation J Purify by Methanol Wash I->J Isolation

Caption: Workflow for the N-alkylation of this compound.

Significance and Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of this compound makes it a precursor for compounds targeting key enzymes in disease pathways.

Inhibition of Pro-Inflammatory Enzymes: mPGES-1 and 5-LO

The N-alkylated derivative discussed in the protocol above was synthesized as part of a research program to develop dual inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[3][4] These two enzymes are critical players in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators.

  • 5-Lipoxygenase (5-LO): Catalyzes the production of leukotrienes, which are involved in asthma and other inflammatory diseases.

  • mPGES-1: Responsible for the terminal step in the synthesis of prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever. It is also implicated in cancer progression.

By serving as a template for dual inhibitors, this indole scaffold holds promise for creating novel anti-inflammatory drugs with a potentially broader efficacy and improved safety profile compared to traditional NSAIDs.

G cluster_cyclooxygenase Cyclooxygenase (COX) Pathway cluster_lipoxygenase Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX5 5-Lipoxygenase (5-LO) AA->LOX5 PGH2 Prostaglandin H₂ COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (Inflammation, Pain, Cancer) mPGES1->PGE2 HPETE 5-HPETE LOX5->HPETE LTs Leukotrienes (Asthma, Inflammation) HPETE->LTs Inhibitor Indole-derivative Inhibitors Inhibitor->mPGES1 Inhibitor->LOX5

Caption: Role of 5-LO and mPGES-1 as targets for indole-based inhibitors.

Broader Potential as Anti-Cancer Agents

Beyond inflammation, 5-bromoindole derivatives have demonstrated potential as anti-cancer agents. Studies on related 5-bromoindole-2-carboxylic acid derivatives have shown that they can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a well-validated target in oncology, and its inhibition can halt the proliferation and survival of cancer cells. The structural features of this compound make it a plausible starting point for the development of novel EGFR inhibitors or other kinase-targeted therapies.[5]

Conclusion

This compound is more than a simple chemical entity; it is a versatile and valuable building block for the synthesis of biologically active molecules. Its defined physicochemical properties, coupled with its demonstrated reactivity at the indole nitrogen, provide a robust platform for creating libraries of novel compounds. Its role as a precursor to potent dual inhibitors of mPGES-1 and 5-LO highlights its direct applicability in the development of next-generation anti-inflammatory agents. Furthermore, the broader success of the 5-bromoindole scaffold in targeting cancer-related kinases suggests a rich and promising future for this compound in oncological research. For scientists and researchers in drug development, this compound represents a key intermediate with significant potential for therapeutic innovation.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3396. [Link]

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Biological activity of halogenated indole-3-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Halogenated Indole-3-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal native auxin in plants, is a critical regulator of plant growth and development. The strategic introduction of halogen atoms onto the indole scaffold of IAA gives rise to a class of derivatives with profoundly altered and often enhanced biological activities. This technical guide provides a comprehensive exploration of the multifaceted biological activities of halogenated IAA derivatives. We will delve into their mechanisms of action, focusing on the auxin signaling pathway, and elucidate the structure-activity relationships that govern their potency. Furthermore, this guide will detail their applications as highly effective herbicides and their emerging potential as targeted anticancer prodrugs. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in this dynamic field.

Introduction: The Significance of Halogenation on Indole-3-Acetic Acid

The indole ring of IAA presents several positions amenable to substitution. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, dramatically influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, have significant consequences for its biological activity.

Naturally occurring halogenated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) found in legumes like Pisum sativum (pea), exhibit significantly higher auxin activity compared to their non-halogenated counterpart.[1][2] This enhanced potency is attributed to factors such as increased stability against enzymatic degradation.[1] The profound impact of halogenation has spurred extensive research into synthetic halogenated IAA derivatives, leading to the discovery of compounds with diverse and valuable biological activities.

Mechanism of Action: Interaction with the Auxin Signaling Pathway

The canonical auxin signaling pathway is central to understanding the action of halogenated IAA derivatives. This pathway involves three core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3][4]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[3][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARFs to activate gene expression.[4][6]

Halogenated IAAs exert their effects by modulating this pathway, often with greater efficacy than IAA itself. The halogen substituents can enhance the binding affinity of the IAA derivative for the TIR1/AFB co-receptor complex, leading to more efficient degradation of Aux/IAA proteins and a stronger downstream auxin response.[7][8]

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the core mechanism of auxin action, which is also the primary target for halogenated IAA derivatives.

AuxinSignaling cluster_nucleus Nucleus Auxin Halogenated IAA (e.g., 4-Cl-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms Complex Proteasome 26S Proteasome TIR1_AFB->Proteasome Leads to Degradation ARF ARF Aux_IAA->ARF Represses Aux_IAA->Proteasome AuxinResponseGene Auxin-Responsive Gene ARF->AuxinResponseGene Activates mRNA mRNA AuxinResponseGene->mRNA Transcription Protein Protein mRNA->Protein Translation caption Figure 1: The Auxin Signaling Pathway. ADEPT cluster_system Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug Halogenated IAA (Non-toxic Prodrug) HRP Targeted HRP Prodrug->HRP Enters TumorCell Tumor Cell CellDeath Cell Death TumorCell->CellDeath CytotoxicRadical Cytotoxic Radical HRP->CytotoxicRadical Oxidizes CytotoxicRadical->TumorCell Kills caption Figure 2: ADEPT with Halogenated IAA.

Caption: Targeted cancer therapy using halogenated IAA.

Biosynthesis of Halogenated Indole-3-Acetic Acids

While most research focuses on synthetic derivatives, understanding the natural biosynthesis of compounds like 4-Cl-IAA provides valuable insights. In pea, 4-Cl-IAA is synthesized from 4-chlorotryptophan via the intermediate 4-chloroindole-3-pyruvic acid. [2][9]This pathway is catalyzed by aminotransferases. [2][9]The initial halogenation step, the chlorination of tryptophan, is a key and less understood part of this biosynthetic route in plants.

Conclusion and Future Perspectives

Halogenated indole-3-acetic acid derivatives represent a versatile class of molecules with significant biological activities. Their enhanced potency as auxins has led to their widespread use as herbicides in agriculture. The structure-activity relationships are well-defined, providing a rational basis for the design of new and more effective compounds. The emerging application of these compounds as targeted anticancer prodrugs opens up exciting new avenues for drug development.

Future research should focus on several key areas:

  • Elucidating the precise structural basis for the enhanced binding of halogenated IAAs to the TIR1/AFB co-receptor complex.

  • Developing novel halogenated IAA derivatives with improved selectivity for specific TIR1/AFB isoforms to fine-tune physiological responses.

  • Optimizing the design of halogenated IAA prodrugs and corresponding enzyme delivery systems for enhanced efficacy and reduced off-target effects in cancer therapy.

  • Investigating the environmental fate and potential ecological impact of halogenated IAA-based herbicides.

By continuing to explore the rich chemistry and biology of halogenated indole-3-acetic acid derivatives, the scientific community can unlock their full potential for the benefit of agriculture, medicine, and fundamental biological research.

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A Technical Guide to Elucidating the Mechanism of Action of 5-bromo-2-methyl-indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Synthetic Auxin

Abstract

This technical guide outlines a hypothesized mechanism of action for the synthetic auxin analog, 5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA). We postulate that this compound functions through the canonical auxin signaling pathway by acting as a potent molecular glue between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) co-receptors and the Aux/IAA transcriptional repressors. The unique substitutions on the indole ring—a bromine atom at the 5-position and a methyl group at the 2-position—are predicted to modulate its binding affinity, co-receptor selectivity, and metabolic stability, potentially leading to altered physiological responses compared to the endogenous auxin, indole-3-acetic acid (IAA). This document provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for in vitro binding assays, protein-protein interaction studies, and in planta reporter gene assays. The insights gained from these investigations will be crucial for understanding the structure-activity relationships of synthetic auxins and for the rational design of novel plant growth regulators.

Introduction: The Complex World of Auxin Signaling

The phytohormone auxin is a central regulator of plant growth and development, orchestrating a vast array of processes from embryogenesis to fruit development.[1][2] The primary endogenous auxin, indole-3-acetic acid (IAA), exerts its effects by modulating gene expression through a sophisticated signaling pathway. The core of this pathway consists of three main protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] In the absence of auxin, Aux/IAA proteins heterodimerize with ARFs, repressing their transcriptional activity.[3]

The perception of auxin occurs through a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA protein.[4][5][6] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins, which leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[1][6] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate or repress the transcription of auxin-responsive genes.[3]

Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been instrumental in agriculture and plant research.[7][8][9] These molecules mimic the action of IAA, often with greater stability or different activity spectra.[10] The study of synthetic auxins has revealed that structural modifications to the IAA scaffold can significantly alter their biological activity, providing valuable insights into the molecular basis of auxin perception.[11] This guide focuses on a specific synthetic auxin, 5-bromo-2-methyl-IAA, to propose a detailed mechanistic hypothesis and a clear experimental path for its validation.

Hypothesized Mechanism of Action of 5-bromo-2-methyl-IAA

We propose that 5-bromo-2-methyl-IAA functions as a potent auxin agonist by directly engaging the canonical TIR1/AFB-Aux/IAA co-receptor system. The chemical modifications to the indole ring are hypothesized to confer distinct properties compared to IAA:

  • Enhanced Metabolic Stability: The methyl group at the 2-position of the indole ring is known to block oxidation by peroxidases, a major pathway for IAA degradation.[12] This modification is expected to increase the in vivo half-life of 5-bromo-2-methyl-IAA, leading to a more sustained auxin response.

  • Modulated Co-Receptor Binding and Selectivity: The bromine atom at the 5-position, being an electron-withdrawing and lipophilic group, is predicted to alter the electronic and steric properties of the indole ring. This could influence its binding affinity within the auxin-binding pocket of the TIR1/AFB proteins. It is plausible that this substitution could lead to preferential binding to specific members of the TIR1/AFB family, which are known to have both overlapping and specialized functions.[3] Such selectivity could result in a distinct profile of downstream physiological effects.

The central hypothesis is that 5-bromo-2-methyl-IAA, due to its enhanced stability and potentially altered receptor affinity, will be a highly active auxin, promoting the degradation of Aux/IAA repressors at concentrations equal to or lower than that of IAA.

Hypothesized_Mechanism_of_5_bromo_2_methyl_IAA cluster_nucleus Nucleus 5_bromo_2_methyl_IAA 5-bromo-2-methyl-IAA TIR1_AFB TIR1/AFB 5_bromo_2_methyl_IAA->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Aux_IAA->SCF_Complex Substrate ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Ubiquitinates Aux/IAA for Proteasome->Aux_IAA Degrades Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Response Physiological Response Auxin_Response_Genes->Response Leads to

Caption: Hypothesized signaling pathway for 5-bromo-2-methyl-IAA.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a multi-faceted experimental approach is required, progressing from in vitro biochemical assays to in planta functional analyses.

In Vitro TIR1/AFB-Aux/IAA Co-Receptor Binding Assay

This experiment will directly measure the ability of 5-bromo-2-methyl-IAA to promote the interaction between TIR1/AFB and a specific Aux/IAA protein.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant Arabidopsis TIR1 and a degron-containing fragment of an Aux/IAA protein (e.g., IAA7) from E. coli or insect cells.

  • Assay Setup:

    • Immobilize one of the purified proteins (e.g., His-tagged TIR1) onto a solid support (e.g., Ni-NTA beads or a surface plasmon resonance chip).

    • Prepare a series of concentrations of the binding partner (e.g., GST-tagged IAA7 degron).

    • Prepare solutions of IAA and 5-bromo-2-methyl-IAA at various concentrations.

  • Binding Reaction:

    • Incubate the immobilized protein with the binding partner in the presence of varying concentrations of either IAA or 5-bromo-2-methyl-IAA. Include a no-auxin control.

  • Detection and Quantification:

    • For bead-based assays, after washing, elute and quantify the bound protein using SDS-PAGE and western blotting or densitometry.

    • For surface plasmon resonance, measure the change in response units to determine binding kinetics (KD).

  • Data Analysis:

    • Plot the amount of bound protein as a function of auxin concentration and determine the EC50 for both compounds.

CompoundPredicted TIR1-IAA7 KD (nM)Predicted EC50 (nM)
IAA20-5050-100
5-bromo-2-methyl-IAA5-2510-50
Yeast Two-Hybrid (Y2H) Assay for In Vivo Interaction

The Y2H system provides a cellular context to assess the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of TIR1 into a Y2H DNA-binding domain (BD) vector.

    • Clone the full-length coding sequence of an Aux/IAA protein (e.g., IAA7) into a Y2H activation domain (AD) vector.

  • Yeast Transformation:

    • Co-transform the BD-TIR1 and AD-IAA7 constructs into a suitable yeast reporter strain.

  • Interaction Assay:

    • Plate the transformed yeast on selective media lacking leucine and tryptophan to select for the presence of both plasmids.

    • Replica-plate the colonies onto selective media also lacking histidine and adenine, and containing varying concentrations of IAA or 5-bromo-2-methyl-IAA.

  • Growth Analysis:

    • Monitor yeast growth on the high-selection plates. Growth indicates a direct interaction between the two proteins, mediated by the auxin analog. Compare the minimal concentration of each compound required to induce growth.

Y2H_Workflow Constructs BD-TIR1 and AD-IAA7 Plasmids Transformation Co-transform Yeast Constructs->Transformation Selection_1 Plate on SD/-Leu/-Trp Transformation->Selection_1 Selection_2 Replica Plate on SD/-Leu/-Trp/-His/-Ade + Auxin Analogs Selection_1->Selection_2 Incubation Incubate and Assess Growth Selection_2->Incubation Result Growth = Interaction Incubation->Result

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.

In Planta Auxin Activity Assays

These experiments will assess the physiological and molecular effects of 5-bromo-2-methyl-IAA in a whole-plant context.

A classic assay to determine auxin activity, as high concentrations of auxins inhibit root elongation.[13][14]

Protocol:

  • Seedling Preparation:

    • Sterilize and stratify Arabidopsis thaliana (Col-0) seeds.

    • Germinate seeds on vertically oriented agar plates containing 0.5x Murashige and Skoog (MS) medium.

  • Treatment:

    • After 4-5 days, transfer seedlings to new MS agar plates supplemented with a range of concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) of IAA or 5-bromo-2-methyl-IAA.

  • Measurement:

    • After 3-5 days of further growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of root growth inhibition relative to the mock-treated control for each concentration. Determine the IC50 for both compounds.

The DR5 promoter contains auxin response elements and is widely used as a synthetic reporter for auxin-induced gene expression.[15]

Protocol:

  • Plant Material:

    • Use transgenic Arabidopsis seedlings carrying a DR5::GUS or DR5::LUC reporter construct.

  • Treatment:

    • Treat seedlings with a time course and dose-response of IAA or 5-bromo-2-methyl-IAA in liquid culture or on solid media.

  • Reporter Quantification:

    • For GUS, perform histochemical staining and visualize the blue precipitate or perform a quantitative fluorometric MUG assay.

    • For LUC, apply luciferin and measure luminescence using a plate reader or imaging system.

  • Data Analysis:

    • Quantify the reporter signal and compare the induction levels and kinetics between the two compounds.

AssayPredicted Outcome for 5-bromo-2-methyl-IAA (vs. IAA)
Root Growth InhibitionLower IC50 (higher potency)
DR5 Reporter InductionStronger and/or more sustained induction
Lateral Root FormationIncreased number of lateral roots at lower concentrations

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a robust assessment of the mechanism of action of 5-bromo-2-methyl-IAA.

  • Confirmation of TIR1/AFB Pathway Engagement: Positive results in the in vitro binding and Y2H assays would strongly support the hypothesis that 5-bromo-2-methyl-IAA acts through the canonical auxin co-receptor complex. A lower KD and EC50 compared to IAA would indicate a higher binding affinity.

  • Assessment of In Planta Potency: If the root growth inhibition and DR5 reporter assays show that 5-bromo-2-methyl-IAA is active at lower concentrations than IAA, this would confirm its higher potency. This enhanced activity would likely be a combined result of increased metabolic stability and potentially higher receptor affinity.

  • Insights into Co-Receptor Selectivity: To further explore the possibility of selective interactions, the in vitro binding and Y2H assays could be expanded to include other members of the TIR1/AFB family (e.g., AFB5) and different Aux/IAA proteins.[16] Differential binding affinities across these co-receptor pairs would suggest a mechanism for achieving specialized physiological outcomes.

Conclusion

The proposed investigation into the mechanism of action of 5-bromo-2-methyl-IAA provides a clear and logical path to understanding how this synthetic auxin functions at a molecular level. By systematically evaluating its interaction with the core components of the auxin signaling pathway, we can validate the hypothesis that it is a potent, metabolically stable auxin that acts through the TIR1/AFB-Aux/IAA co-receptor system. This research will not only elucidate the specific properties of 5-bromo-2-methyl-IAA but also contribute to the broader understanding of auxin perception and the principles of rational agrochemical design.

References

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A Technical Guide to Substituted Synthetic Auxins: From Core Mechanisms to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of substituted synthetic auxins, tailored for researchers, scientists, and drug development professionals. Delving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental methodologies and explores the nuanced structure-activity relationships that govern the efficacy of these vital compounds. We will explore their historical context, molecular mechanisms of action, and diverse applications, while also providing detailed protocols for their study.

Introduction: The Pervasive Influence of Auxins

Auxins represent a class of plant hormones that play a critical role in virtually every aspect of plant growth and development.[1][2] The primary native auxin, indole-3-acetic acid (IAA), orchestrates fundamental processes such as cell elongation, division, and differentiation, thereby influencing everything from root formation to fruit development and responses to environmental stimuli like light and gravity.[1][3][4] The discovery of IAA by Kogl and Haagen-Smit in 1931 opened the door to understanding these intricate developmental processes.[3]

Following the characterization of natural auxins, a wide array of synthetic compounds with auxin-like activity have been developed.[5][6] These synthetic auxins, often more stable than their natural counterparts, have become invaluable tools in both agricultural and research settings.[7][8][9] Their applications range from promoting root growth in cuttings to their widespread use as selective herbicides for broadleaf weeds.[4][5][10] This guide will focus on these substituted synthetic auxins, exploring the chemical modifications that underpin their diverse functionalities.

Classification of Substituted Synthetic Auxins

Synthetic auxins are a structurally diverse group of molecules that mimic the effects of endogenous IAA.[11][12] They are broadly categorized based on their chemical structure, which dictates their biological activity, metabolic stability, and transport within the plant.[11]

Table 1: Major Classes of Substituted Synthetic Auxins
Chemical ClassRepresentative CompoundsKey Characteristics & Applications
Phenoxycarboxylic Acids 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), MCPA, MecopropAmong the first developed; widely used as selective herbicides for broadleaf weeds in cereal crops.[5][8][10]
Benzoic Acids Dicamba, 2,3,6-TBAHerbicidal activity, often used for woody plant control.[5][13]
Pyridinecarboxylic Acids Picloram, Clopyralid, TriclopyrPotent herbicides with soil persistence; effective against broadleaf weeds and woody plants.[5][14]
Quinolinecarboxylic Acids QuincloracHerbicidal activity, notably effective against certain grass weeds in addition to broadleaf weeds.[5][8]
Naphthalene Derivatives 1-Naphthaleneacetic acid (NAA)Primarily used as a plant growth regulator to stimulate root formation in cuttings and in plant tissue culture.[4][5]
Indole Derivatives Indole-3-butyric acid (IBA)Commonly used to promote adventitious root development in plant propagation.[4][15]

The structural diversity within these classes allows for a wide range of biological activities. The key to their function lies in their ability to interact with the core auxin signaling pathway.

The Core Signaling Pathway: A Tale of Co-receptors and Repressors

The primary mechanism of auxin action involves a remarkably direct signaling cascade that leads to changes in gene expression.[2][16] This pathway is initiated by the perception of auxin by a co-receptor complex.

The TIR1/AFB Co-receptor Complex

At the heart of auxin perception is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins .[2][17] These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB .[1][17][18] Auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a member of the Aux/IAA (Auxin/Indole-3-Acetic Acid) family of transcriptional repressors .[5][16][19]

The formation of this ternary complex—TIR1/AFB, auxin, and Aux/IAA—triggers the ubiquitination of the Aux/IAA protein.[1][7] This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.[7][16]

Liberation of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes.[2][5] The degradation of Aux/IAA repressors liberates the ARFs, allowing them to bind to auxin-responsive elements (AREs) in the promoters of target genes and modulate their transcription.[16] This leads to the myriad of physiological responses associated with auxin.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCF SCF Complex TIR1_AFB->SCF Component of SCF->Aux_IAA Ubiquitination Aux_IAA->SCF Auxin promotes binding ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Ub Ubiquitin

Caption: The core auxin signaling pathway leading to gene expression.

Structure-Activity Relationships: The Molecular Basis of Specificity

The diverse effects of substituted synthetic auxins stem from their unique chemical structures, which influence their binding affinity for different TIR1/AFB-Aux/IAA co-receptor complexes.[11][20] The general structural requirements for auxin activity include an aromatic ring and a carboxyl group (or a group that can be converted to one) separated by a specific spatial distance.[6]

Substitutions on the aromatic ring can dramatically alter the activity and selectivity of the auxin. For example, the herbicidal activity of phenoxyacetic acids is influenced by the position and nature of halogen substitutions. These modifications can affect the molecule's electronic properties and steric hindrance, thereby modulating its interaction with the auxin-binding pocket of the TIR1/AFB proteins.[21][22]

Recent studies have shown that different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities.[19] This combinatorial complexity allows for differential sensing of various auxins. For instance, the AFB5-Aux/IAA co-receptor has been shown to selectively bind the auxinic herbicide picloram with high affinity, which is not observed with the TIR1-Aux/IAA complex.[14][23][24] This differential binding provides a molecular basis for the varying biological effects of different synthetic auxins.

Experimental Protocols for the Study of Substituted Synthetic Auxins

A variety of experimental approaches are employed to characterize the activity and mechanism of action of substituted synthetic auxins.

Auxin Bioassays: Measuring Biological Activity

Bioassays are fundamental for quantifying the biological activity of auxins.[3][25] These assays rely on observing a physiological response in a living plant system.

5.1.1. Avena Coleoptile Curvature Test

This classic bioassay, developed by Went, measures the degree of curvature in oat (Avena sativa) coleoptiles in response to an applied auxin.[3][25] The extent of curvature is proportional to the auxin concentration.[26]

Step-by-Step Methodology:

  • Germinate Avena sativa seeds in complete darkness.

  • After approximately 72 hours, select uniform, straight coleoptiles.

  • Decapitate the coleoptiles to remove the endogenous source of auxin.

  • Prepare agar blocks containing known concentrations of the synthetic auxin to be tested.

  • Place an agar block eccentrically on the cut surface of a decapitated coleoptile.

  • Incubate the coleoptiles in a dark, humid environment for 90-120 minutes.

  • Measure the angle of curvature of the coleoptile.

  • Generate a standard curve using known concentrations of a standard auxin (e.g., IAA) to determine the activity of the test compound.

5.1.2. Root Growth Inhibition Assay

Auxins typically inhibit root elongation at high concentrations.[27] This principle is used to assess auxin activity.

Step-by-Step Methodology:

  • Sterilize seeds of a sensitive species (e.g., cress, Arabidopsis thaliana).

  • Germinate the seeds on a nutrient medium solidified with agar in vertically oriented petri dishes.

  • Once the roots have reached a few millimeters in length, transfer the seedlings to new plates containing a range of concentrations of the synthetic auxin.

  • Incubate the plates vertically in a controlled environment (light and temperature).

  • After a set period (e.g., 24-72 hours), measure the length of the primary root.

  • Calculate the concentration of the synthetic auxin that causes a 50% inhibition of root growth (IC50) as a measure of its activity.

Experimental_Workflow cluster_bioassay Auxin Bioassay Workflow start Start prep Prepare Plant Material (e.g., Avena coleoptiles, seedlings) start->prep treat Apply Synthetic Auxin (various concentrations) prep->treat incubate Incubate under Controlled Conditions treat->incubate measure Measure Physiological Response (e.g., curvature, root length) incubate->measure analyze Analyze Data (e.g., dose-response curve, IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for conducting auxin bioassays.

Quantitative Analysis of Auxin-Responsive Gene Expression

To investigate the molecular effects of synthetic auxins, it is crucial to quantify the expression of auxin-responsive genes.[28][29]

5.2.1. Reporter Gene Systems

Reporter gene systems provide a sensitive and quantitative readout of auxin response at the cellular level.[30][31] A common approach is to use a synthetic promoter containing multiple auxin-responsive elements (e.g., DR5) fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus).[30]

Step-by-Step Methodology:

  • Generate transgenic plants carrying the DR5::reporter construct.

  • Treat the transgenic seedlings or tissues with the synthetic auxin of interest at various concentrations and for different durations.

  • For fluorescent reporters, visualize the response using confocal or fluorescence microscopy. Quantify the fluorescence intensity in specific cells or tissues.

  • For GUS reporters, perform histochemical staining or quantitative fluorometric assays.

5.2.2. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a powerful technique for measuring the transcript levels of specific auxin-responsive genes.

Step-by-Step Methodology:

  • Treat plant tissues with the synthetic auxin.

  • Harvest the tissue at various time points and extract total RNA.

  • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

  • Perform qRT-PCR using primers specific for the target auxin-responsive genes and a reference gene for normalization.

  • Calculate the relative expression levels of the target genes in response to the auxin treatment.

Applications of Substituted Synthetic Auxins

The unique properties of synthetic auxins have led to their widespread use in various fields.

Agriculture: Herbicides and Growth Regulators

The most significant application of synthetic auxins is in agriculture as selective herbicides.[5][32] Compounds like 2,4-D and dicamba are highly effective at controlling broadleaf weeds in monocot crops such as corn, wheat, and rice.[5][32] Their selectivity is attributed to differences in translocation, metabolism, and perception between monocots and dicots.[10] At high concentrations, these synthetic auxins overwhelm the hormonal balance in susceptible plants, leading to uncontrolled growth and eventual death.[5][33]

Other synthetic auxins, such as NAA and IBA, are used as plant growth regulators to promote rooting of cuttings, prevent premature fruit drop, and for fruit thinning.[5][34]

Plant Tissue Culture

Synthetic auxins are essential components of plant tissue culture media.[4][9] They are used to induce cell division and callus formation, as well as to promote root and shoot development (organogenesis).[9][15] The ratio of auxins to another class of plant hormones, cytokinins, is critical in determining the developmental fate of the cultured tissues.

Table 2: Common Synthetic Auxins in Plant Tissue Culture
Synthetic AuxinPrimary Use in Tissue Culture
2,4-Dichlorophenoxyacetic acid (2,4-D) Induction and proliferation of undifferentiated callus.[4][9]
1-Naphthaleneacetic acid (NAA) Promotion of root and shoot development, often in combination with cytokinins.[4][9]
Indole-3-butyric acid (IBA) Stimulation of root initiation from explants and microcuttings.[4][15]

Conclusion and Future Perspectives

Substituted synthetic auxins are a cornerstone of modern plant biology and agriculture. Our understanding of their mode of action, centered on the TIR1/AFB co-receptor system, has advanced significantly in recent years. This knowledge has been instrumental in the development of new herbicides and in refining their use.

Future research will likely focus on several key areas:

  • Elucidating the specificity of different TIR1/AFB-Aux/IAA-ARF modules: Understanding how these different combinations contribute to specific developmental outcomes will provide a more nuanced view of auxin signaling.

  • Developing novel synthetic auxins with improved selectivity and environmental profiles: The design of new molecules with tailored activities will continue to be a priority.

  • Overcoming herbicide resistance: As with any herbicide, the evolution of resistance in weed populations is a significant concern.[12][32][35][36] A deeper understanding of the mechanisms of resistance will be crucial for developing sustainable weed management strategies.

The continued study of substituted synthetic auxins promises to yield further insights into the fundamental processes of plant life and will undoubtedly lead to new innovations in agriculture and biotechnology.

References

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A Technical Guide to the Spectroscopic Characterization of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₀BrNO₂). Designed for researchers in synthetic chemistry and drug development, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) data. While complete experimental spectra for this specific compound are not widely published, this guide synthesizes data from predictive models and analogous structures to establish a reliable analytical framework for its structural confirmation and purity assessment.

Introduction

This compound is a substituted indole acetic acid derivative. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. As a synthetic intermediate, this compound serves as a valuable template for generating more complex molecules, such as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[1][2] Accurate structural elucidation and characterization are therefore critical first steps in any research and development pipeline.

This guide provides the expected spectroscopic data based on first principles, predictive algorithms, and analysis of structurally related compounds. It further details the experimental workflows required to obtain and validate these results, ensuring a high degree of scientific rigor.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure. The key functional groups—a carboxylic acid, a secondary amine (indole N-H), an aromatic bromide, and a methyl group—all produce distinct spectroscopic signals.

Molecular Formula: C₁₁H₁₀BrNO₂[3]

Monoisotopic Mass: 266.9895 Da[3]

Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound. For this molecule, Electrospray Ionization (ESI) is the preferred method due to the presence of the polar carboxylic acid group.

Predicted Mass Data

The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M/M+2 isotopic pattern for all bromine-containing ions, which is a key diagnostic feature.

Adduct IonPredicted m/z
[M+H]⁺267.9968
[M+Na]⁺289.9787
[M-H]⁻265.9822
[M+NH₄]⁺285.0233
Data sourced from predicted values on PubChemLite.[3]
Proposed ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion (e.g., [M+H]⁺). The most probable fragmentation pathways involve the loss of the acetic acid moiety.

G mol [M+H]⁺ m/z = 267.9968 frag1 Loss of H₂O (-18 Da) mol->frag1 frag2 Loss of COOH radical (-45 Da) mol->frag2 ion1 [M+H-H₂O]⁺ m/z = 249.9862 frag1->ion1 ion2 [M-COOH]⁺ m/z = 222.9923 frag2->ion2 frag3 Loss of CH₂COOH (-59 Da) ion2->frag3 ion3 [M-CH₂COOH]⁺ m/z = 208.9818 frag3->ion3

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

  • MS/MS Analysis: Select the most abundant precursor ion (e.g., m/z 267.9968) in the MS1 scan and subject it to collision-induced dissociation (CID) with argon gas to generate a product ion spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for a complete assignment. Predictions are based on established substituent effects on the indole ring system.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; it will solubilize the carboxylic acid and allow for the observation of exchangeable protons (N-H and COOH).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
COOH~12.0broad s-1HAcidic proton, broad due to exchange.
N1-H~11.0s-1HIndole N-H proton, typically downfield.
C4-H~7.55dJ = 8.51HDoublet from coupling to C6-H (meta coupling is negligible).
C7-H~7.45dJ = 1.81HAromatic proton ortho to the bromine atom, appearing as a doublet.
C6-H~7.15ddJ = 8.5, 1.81HDoublet of doublets from coupling to both C4-H and C7-H.
C2'-H₂~3.60s-2HMethylene protons adjacent to the indole ring and carbonyl group.
C1'-H₃~2.35s-3HMethyl group at the C2 position of the indole ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3' (C=O)~173.0Carboxylic acid carbonyl carbon.
C2~138.0Indole C2, attached to the methyl group.
C7a~135.0Indole ring junction carbon.
C3a~129.5Indole ring junction carbon, adjacent to C3.
C4~123.0Aromatic CH.
C6~121.0Aromatic CH.
C7~114.0Aromatic CH, shielded by the adjacent nitrogen.
C5 (C-Br)~112.5Carbon bearing the bromine atom.
C3~108.0Indole C3, shielded and attached to the side chain.
C2' (CH₂)~31.0Methylene carbon of the acetic acid side chain.
C1' (CH₃)~12.0Methyl group carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies.[5]

Predicted Characteristic IR Absorptions
Wavenumber Range (cm⁻¹)Vibrational ModeIntensityRationale
3400 - 3300N-H stretchMediumIndole N-H group.
3300 - 2500O-H stretchBroadCarboxylic acid O-H, typically a very broad band.
~1700C=O stretchStrongCarboxylic acid carbonyl group.
1600 - 1450C=C stretchMedium-StrongAromatic ring stretching vibrations.
~1300C-O stretchMediumCarboxylic acid C-O bond.
850 - 750C-H bendStrongOut-of-plane bending for substituted aromatic ring.
600 - 500C-Br stretchMediumCarbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Overall Analytical Workflow

The comprehensive characterization of this compound follows a logical progression from confirmation of mass to detailed structural mapping.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Final Confirmation synthesis Synthesized Compound (Crude Product) ms Step 1: HRMS (ESI-TOF) Confirm Molecular Formula (C₁₁H₁₀BrNO₂) synthesis->ms ir Step 2: FTIR Confirm Functional Groups (C=O, O-H, N-H) ms->ir nmr Step 3: ¹H & ¹³C NMR Elucidate Full Structure & Confirm Purity ir->nmr final Structurally Confirmed This compound nmr->final

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. The key diagnostic features to look for are:

  • MS: A molecular ion cluster with a characteristic bromine isotopic pattern at m/z ~268/270 ([M+H]⁺) or ~266/268 ([M-H]⁻).

  • NMR: The presence of three distinct aromatic protons, a methylene singlet, a methyl singlet, and two exchangeable protons for the N-H and COOH groups, with chemical shifts consistent with the proposed structure.

  • IR: Strong, characteristic absorptions for the carboxylic acid (broad O-H and sharp C=O at ~1700 cm⁻¹) and the indole N-H (~3350 cm⁻¹).

By following the methodologies and comparing experimental results with the predictive data outlined in this guide, researchers can confidently verify the identity and purity of their material, ensuring a solid foundation for subsequent studies.

References

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.
  • (PDF) 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.
  • This compound. PubChemLite.
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Precision of Drug Design

In the realm of modern drug discovery, the adage "structure dictates function" is a foundational principle. For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional architecture of a molecule is not merely academic—it is the blueprint for innovation. The indole-3-acetic acid scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with potent biological activities. Among these, the 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid series has emerged as a promising template for the development of novel therapeutics, notably as inhibitors of key enzymes in inflammatory pathways.[1]

This technical guide provides an in-depth exploration of the crystal structure of derivatives of this compound. Moving beyond a simple recitation of crystallographic data, we will delve into the causality behind experimental choices in synthesis and crystallization, the nuances of intermolecular interactions that govern solid-state packing, and the critical relationship between molecular conformation and biological activity. This document is designed to serve as a comprehensive resource, blending rigorous scientific data with field-proven insights to empower your research and development endeavors.

The Strategic Importance of the 5-Bromo-2-methyl-1H-indol-3-yl Acetic Acid Scaffold

The indole nucleus is a cornerstone of numerous natural and synthetic biologically active compounds. The strategic incorporation of a bromine atom at the C5 position and a methyl group at the C2 position of the indole ring, combined with an acetic acid moiety at the C3 position, creates a molecule with a unique electronic and steric profile. This specific substitution pattern has been explored for its potential to yield potent and selective inhibitors of enzymes such as microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), both of which are critical targets in the treatment of inflammation and cancer.[1]

The rationale for this specific derivatization lies in the modulation of the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve the metabolic stability of the compound. The methyl group at the C2 position can influence the orientation of the acetic acid side chain, which is often crucial for interaction with the target protein's active site. Understanding the precise spatial arrangement of these functional groups through single-crystal X-ray diffraction is therefore paramount for structure-based drug design.

Synthesis and Crystallization: From Solution to a Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are self-validating, with the ultimate success metric being the acquisition of a well-defined diffraction pattern.

Synthetic Pathway

The synthesis of N-substituted derivatives of this compound typically proceeds from the parent indole. A representative synthesis for an N-substituted derivative, 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, is outlined below.[1] This serves as a template for generating a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid [1]

  • Deprotonation of the Indole Nitrogen: this compound (0.2 g, 0.74 mmol) is dissolved in 5 ml of dry dimethylformamide (DMF). The choice of DMF is critical due to its high polarity, which aids in dissolving the starting material, and its aprotic nature, which prevents quenching of the strong base used in the next step.

  • Formation of the Indole Anion: Sodium hydride (60 mg) is added slowly to the solution at 273 K (0 °C) under an argon atmosphere. The low temperature is maintained to control the exothermic reaction and prevent side reactions. The argon atmosphere is essential to exclude moisture, which would react with the sodium hydride. The mixture is stirred for 30 minutes to ensure complete deprotonation of the indole N-H, forming the corresponding sodium salt.

  • N-Alkylation: A solution of 3-chlorobenzyl chloride (0.18 ml, 1.48 mmol) in 3 ml of dry DMF is added dropwise to the reaction mixture. The mixture is stirred for 1 hour at 273 K.

  • Work-up and Purification: The reaction is quenched by the addition of ice-cold water. The pH is adjusted to 1 with 5 N aqueous hydrochloric acid to protonate the carboxylic acid. The product is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by washing with methanol to yield the final compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2-(5-bromo-2-methyl-1H- indol-3-yl)acetic acid in DMF B Add NaH at 0°C under Argon A->B Step 1 C Indole Anion Formation B->C Step 2 D Add 3-chlorobenzyl chloride C->D Step 3 E N-Alkylation D->E Step 4 F Quench with H₂O, Acidify, Extract E->F Step 5 G Purified Product F->G Step 6

Caption: Synthetic workflow for N-alkylation of the indole scaffold.

Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For the N-substituted derivative discussed, slow evaporation has proven effective.[1]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent. For 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, methanol was used.[1] The ideal solvent should fully dissolve the compound when heated but have limited solubility at room temperature.

  • Slow Evaporation: The solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent. This process can take several days to weeks. The slow rate of evaporation is crucial as it allows for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, well-defined faces) are formed, they are carefully harvested for X-ray diffraction analysis.

Unveiling the Architecture: A Deep Dive into the Crystal Structure

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. The following analysis is based on the published crystal structure of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.[1][2]

Crystallographic Data and Molecular Geometry

A summary of the crystallographic data provides a snapshot of the crystal's fundamental properties.

Parameter2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid[1][2]
Chemical FormulaC₁₈H₁₅BrClNO₂
Molecular Weight392.67 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5386 (11)
b (Å)10.0157 (10)
c (Å)11.0821 (12)
α (°)109.221 (8)
β (°)106.229 (9)
γ (°)101.886 (9)
Volume (ų)811.52 (16)
Z2

In the solid state, the indole ring system is essentially planar. A key conformational feature is the orientation of the N-substituted 3-chlorobenzyl ring with respect to the indole plane. The dihedral angle between these two aromatic systems is 86.9(2)°.[1][2] This near-orthogonal arrangement minimizes steric hindrance and is a critical piece of information for computational chemists modeling the molecule's interaction with a protein binding site.

The Power of Intermolecular Interactions: Crystal Packing

The arrangement of molecules within the crystal lattice is dictated by a delicate balance of intermolecular forces. In the case of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, the most significant of these is hydrogen bonding.

Centrosymmetric Dimer Formation: The carboxylic acid moieties of two molecules interact through a pair of O—H···O hydrogen bonds, forming a classic centrosymmetric dimer.[1][2] This is a very common and stable motif for carboxylic acids in the solid state. The O···O distance in this hydrogen bond is 2.679(3) Å, indicative of a strong interaction.[1] This dimerization effectively shields the polar carboxylic acid groups, allowing the more nonpolar regions of the molecules to dictate the further packing arrangements.

While not explicitly detailed in the reference for this specific structure, other non-covalent interactions such as π-π stacking and C-H···π interactions are commonly observed in the crystal structures of indole derivatives and likely play a role in the overall stability of the crystal lattice.[1]

Diagram of Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Indole Indole Ring A_COOH COOH B_COOH COOH A_COOH->B_COOH O-H···O Hydrogen Bonds (Centrosymmetric Dimer) B_Indole Indole Ring Other_Interactions Other Potential Interactions: - π-π Stacking - C-H···π Interactions - Halogen Bonding (Br)

Caption: Key intermolecular interactions in the crystal lattice.

The Influence of N-Substitution: A Comparative Perspective

While the crystal structure of the parent compound, this compound, is not publicly available, we can infer the significant impact of the N-substituent by analyzing the known structure.

  • Disruption of N-H···O Hydrogen Bonding: In the parent compound, the indole N-H group would be available to act as a hydrogen bond donor. This could lead to the formation of extended hydrogen-bonded chains or sheets, a common feature in indole crystal structures. The introduction of the bulky, non-hydrogen-bonding 3-chlorobenzyl group at the N1 position completely alters this potential, forcing the crystal packing to be dominated by the carboxylic acid dimerization.

  • Steric Influence on Packing: The near-orthogonal orientation of the 3-chlorobenzyl group creates significant steric bulk, which will influence how the dimeric units pack together. This will result in a different unit cell and overall crystal density compared to the parent compound.

  • Introduction of New Interactions: The chloro and bromo substituents on the aromatic rings introduce the possibility of halogen bonding (C-X···O/N/π), which could provide additional stabilizing interactions within the crystal lattice.

Structure-Activity Relationship (SAR): Bridging Crystallography and Biology

The ultimate goal of structural elucidation in drug discovery is to inform the design of more potent and selective molecules. The crystallographic data for this compound derivatives provides several key insights:

  • Conformational Rigidity: The observed solid-state conformation, particularly the dihedral angle between the indole and the N-benzyl ring, provides a low-energy snapshot of the molecule's preferred shape. This information is invaluable for creating pharmacophore models and for docking studies to predict how the molecule will bind to its biological target.

  • Identification of Key Interaction Points: The crystal structure clearly identifies the hydrogen bond donating and accepting capabilities of the carboxylic acid group. The formation of the dimer highlights the strength of this interaction. In a biological context, this same group is likely to form critical hydrogen bonds with amino acid residues in the active site of an enzyme.

  • Solvent Accessible Surfaces: By understanding how the molecules pack together, we can infer which parts of the molecule are exposed and could be modified to improve properties like solubility without disrupting the core binding interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystal structure of a key derivative of this compound. We have explored the synthetic and crystallographic methodologies, analyzed the key structural features and intermolecular interactions, and discussed the implications for drug design. The detailed analysis of the N-substituted derivative underscores the profound impact that chemical modification has on the solid-state architecture of these molecules.

Future work in this area should focus on obtaining the crystal structure of the parent compound to provide a direct comparison and quantify the structural effects of N-substitution. Furthermore, co-crystallization of these derivatives with their target enzymes would provide the ultimate insight into their binding modes and pave the way for the rational design of next-generation anti-inflammatory agents.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3396. [Link]

  • ResearchGate. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Research Applications of 5-Bromo-2-methyl-indole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the multifaceted research applications of 5-bromo-2-methyl-indole-3-acetic acid, a synthetic derivative of the natural auxin, indole-3-acetic acid (IAA). We will delve into its significant potential in oncology, neuroprotection, and plant science, providing not just a list of applications, but a deep dive into the causality behind experimental choices and self-validating protocols.

Introduction to 5-Bromo-2-methyl-indole-3-acetic Acid: A Molecule of Versatility

5-Bromo-2-methyl-indole-3-acetic acid belongs to the family of indole derivatives, a class of compounds that forms the backbone of numerous biologically active molecules. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring can significantly alter the molecule's physicochemical properties, often enhancing its biological activity and target specificity compared to its parent compound, IAA.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO₂N/A
Molecular Weight 268.11 g/mol N/A
Appearance Off-white to beige crystalline powder[1]
Melting Point 143-145 °C[2]
CAS Number Not available for the 2-methyl derivativeN/A

Anticancer Applications: A Multi-pronged Attack on Malignancy

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives have emerged as promising anticancer agents. 5-Bromo-2-methyl-indole-3-acetic acid and its close analogs exhibit cytotoxic effects through several distinct mechanisms.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): The Horseradish Peroxidase (HRP) System

A highly promising application of 5-bromo-indole-3-acetic acid is its use as a prodrug in combination with the enzyme horseradish peroxidase (HRP) for targeted cancer therapy.[3][4] This system leverages the catalytic activity of HRP to convert the relatively non-toxic 5-bromo-indole-3-acetic acid into a potent cytotoxic agent directly at the tumor site.

Mechanism of Action:

The one-electron oxidation of indole-3-acetic acids by HRP leads to the formation of a radical-cation, which then fragments, eliminating carbon dioxide and forming a reactive carbon-centered free radical.[5] This radical can directly damage DNA and other cellular components. In the presence of oxygen, it forms a peroxyl radical, leading to the formation of 3-methylene-2-oxindole, a species highly reactive towards cellular nucleophiles like thiols and DNA, ultimately inducing apoptosis.[5] The halogenated derivative, 5-bromo-IAA, has been shown to be a particularly effective prodrug in this system.[3][5]

GDEPT_Mechanism cluster_tumor_cell Tumor Cell HRP HRP Enzyme (Delivered via gene therapy) Active_Radical Reactive Free Radical (Skatolyl radical) HRP->Active_Radical Prodrug 5-Bromo-indole- 3-acetic acid (Systemic administration) Prodrug->HRP Oxidation Oxidized_Product 3-Methylene-2-oxindole Active_Radical->Oxidized_Product Reaction with O₂ DNA_Damage DNA Damage & Thiol Depletion Active_Radical->DNA_Damage Oxidized_Product->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Mechanism of HRP-mediated conversion of 5-bromo-indole-3-acetic acid to a cytotoxic agent.

Experimental Protocol: In Vivo Xenograft Model for HRP/5-Bromo-IAA Cancer Therapy

This protocol is adapted from studies characterizing HRP-directed gene therapy in vivo.[3][4]

  • Cell Line Preparation:

    • Establish a stable cancer cell line (e.g., human nasopharyngeal squamous cell carcinoma FaDu cells) expressing horseradish peroxidase (HRP).[3] This is typically achieved by transfection with a mammalian expression vector containing the HRP cDNA.

    • Select and maintain a high-expressing clone for in vivo studies.

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID mice) to prevent rejection of the human tumor xenograft.[3]

    • Subcutaneously inject 1 x 10⁶ HRP-expressing cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Prodrug Preparation and Administration:

    • Prepare a stock solution of 5-bromo-indole-3-acetic acid in a suitable solvent (e.g., DMSO) and then dilute it in a vehicle appropriate for injection (e.g., a mixture of polyethylene glycol and saline).

    • Administer the 5-bromo-indole-3-acetic acid solution to the mice via intraperitoneal (i.p.) injection. Dosing regimens may vary, but a typical starting point could be in the range of 50-100 mg/kg.[3]

  • Tumor Growth Monitoring and Data Analysis:

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor the general health and body weight of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination,TUNEL assay for apoptosis).

    • Compare the tumor growth in the treated group to a control group receiving only the vehicle.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Derivatives of 5-bromoindole have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Overexpression and hyperactivity of EGFR are hallmarks of many cancers, making it a prime therapeutic target.

Mechanism of Action:

5-bromoindole derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade of EGFR signaling leads to the downstream inhibition of pathways that promote cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis.[6]

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Compound 5-Bromoindole Derivative Compound->EGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Figure 2: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against EGFR kinase.[7][8]

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • A suitable kinase substrate (e.g., a synthetic peptide).

    • ATP.

    • Kinase assay buffer.

    • 5-bromo-2-methyl-indole-3-acetic acid stock solution (in DMSO).

    • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Assay Procedure:

    • Add the EGFR enzyme to the wells of a 384-well plate.

    • Add serial dilutions of 5-bromo-2-methyl-indole-3-acetic acid to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme and compound to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition of EGFR activity at each compound concentration and determine the IC₅₀ value.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12][13] Its dysregulation is a common feature of many cancers. While direct evidence for 5-bromo-2-methyl-indole-3-acetic acid is still emerging, other indole derivatives have been shown to modulate this pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol provides a method to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[14][15][16]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, A549) to 70-80% confluency.

    • Treat the cells with various concentrations of 5-bromo-2-methyl-indole-3-acetic acid for a specified time. Include an untreated control.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.

Neuroprotective Applications: Harnessing the Power of the Nrf2-ARE Pathway

Indole derivatives have shown promise as neuroprotective agents, primarily through their ability to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress, a major contributor to neurodegenerative diseases.

Mechanism of Action:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, such as certain indole derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[17][18]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Free_Nrf2 Free Nrf2 Nrf2_Keap1->Free_Nrf2 Indole Indole Derivative Indole->Nrf2_Keap1 Induces dissociation Nrf2_nucleus Nrf2 Free_Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription

Figure 3: Activation of the Nrf2-ARE pathway by indole derivatives.

Experimental Protocol: ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the activation of the Nrf2 pathway in response to a test compound.[19][20]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in the appropriate medium.

    • Transfect the cells with a plasmid containing a luciferase reporter gene driven by an ARE promoter.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of 5-bromo-2-methyl-indole-3-acetic acid. Include a vehicle control and a known Nrf2 activator as a positive control.

  • Luciferase Assay:

    • After the treatment period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each sample.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[21][22][23][24]

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells and seed them into 96-well plates.

  • Pre-treatment and Induction of Oxidative Stress:

    • Pre-treat the cells with different concentrations of 5-bromo-2-methyl-indole-3-acetic acid for a specified duration.

    • Induce oxidative stress by adding a toxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using an MTT assay or a similar method.

  • Data Analysis:

    • Calculate the percentage of cell viability in the treated groups relative to the control group (cells not exposed to the toxic agent).

    • Determine the concentration at which the compound provides significant protection against oxidative stress-induced cell death.

Plant Science Applications: A Synthetic Auxin for Growth Regulation

As a derivative of IAA, 5-bromo-2-methyl-indole-3-acetic acid is expected to exhibit auxin-like activity, influencing various aspects of plant growth and development, particularly root formation.[25][26][27][28][29][30] Halogenated auxins, in some cases, show enhanced or altered activity profiles compared to IAA.[9][18]

Experimental Protocol: Arabidopsis thaliana Root Growth Assay

This protocol is a standard method to assess the auxin-like activity of a compound on root development.[31][32]

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds.

    • Germinate the seeds on Murashige and Skoog (MS) agar plates.

  • Seedling Transfer and Treatment:

    • Transfer seedlings of a consistent age and size to new MS agar plates containing various concentrations of 5-bromo-2-methyl-indole-3-acetic acid. Include a control plate with no added compound and a plate with a known concentration of IAA for comparison.

  • Growth and Observation:

    • Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

    • After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length and the number of lateral roots for each seedling.

  • Data Analysis:

    • Calculate the average primary root length and lateral root number for each treatment group.

    • Compare the results to the control and IAA-treated groups to determine the auxin-like activity of 5-bromo-2-methyl-indole-3-acetic acid.

Conclusion: A Promising Tool for Diverse Research Fields

5-Bromo-2-methyl-indole-3-acetic acid is a versatile synthetic indole derivative with significant potential across multiple scientific disciplines. Its applications in cancer therapy, particularly through the innovative HRP-mediated prodrug strategy and as an EGFR inhibitor, offer exciting avenues for the development of novel anticancer agents. Furthermore, its potential to modulate the Nrf2 pathway suggests a role in the development of neuroprotective therapies. In the field of plant science, its auxin-like properties make it a valuable tool for studying and manipulating plant growth and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and validate the diverse applications of this promising compound.

References

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  • Flores-Mireles, A. L., et al. (2023). NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. bioRxiv. [Link]

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  • Wardman, P., et al. (2002). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. [Link]

  • Nigro, E., et al. (2025). Insights from an in vitro study: the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. Biochemical pharmacology, 221, 117231. [Link]

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  • Dong, X., et al. (2016). Protection against MPP(+)-induced neurotoxicity in SH-SY5Y cells by tormentic acid via the activation of PI3-K/Akt/GSK3β pathway. Neurochemistry international, 95, 1–8. [Link]

  • Wesołowska, O., et al. (2024). Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells. International journal of molecular sciences, 25(11), 6140. [Link]

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  • Peña-Garrido, C., & Arriagada, C. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International journal of molecular sciences, 25(1), 536. [Link]

  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant physiology, 147(3), 1034–1045. [Link]

  • Fu, J., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant methods, 17(1), 64. [Link]

  • Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant cell, 17(10), 2693–2704. [Link]

  • Zhang, X., et al. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC advances, 11(52), 32906–32914. [Link]

  • Lee, J. S., et al. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Foods (Basel, Switzerland), 13(4), 621. [Link]

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Methodological & Application

The Fischer Indole Synthesis: A Robust Platform for the Preparation of Substituted Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted indole-3-acetic acids (IAAs) represent a critical class of molecules with profound implications in agriculture, medicine, and developmental biology. As analogs of the natural plant hormone auxin, these compounds are instrumental in the development of novel herbicides, plant growth regulators, and therapeutic agents. The Fischer indole synthesis, a venerable and remarkably versatile reaction in organic chemistry, provides a powerful and direct route to the indole core, making it an indispensable tool for accessing these valuable substituted IAAs. This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the preparation of a variety of substituted IAAs. We will delve into the mechanistic underpinnings of this reaction, offer detailed, step-by-step protocols, and provide insights into the critical parameters that govern the success of the synthesis.

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Its enduring utility lies in its broad substrate scope and the relative accessibility of the starting materials. For the synthesis of substituted IAAs, a substituted phenylhydrazine is reacted with an α-keto acid, typically α-ketoglutaric acid or a related derivative, which provides the necessary carbon framework for the acetic acid side chain at the 3-position of the indole ring.

Mechanistic Overview: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with an α-keto acid to form the corresponding phenylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[1][3]

  • Tautomerization to the Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.[1]

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.[2][4]

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, and a subsequent intramolecular cyclization occurs, forming a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions leads to the formation of the stable, aromatic indole ring system.[1][2]

The overall transformation can be visualized as follows:

Fischer_Indole_Mechanism cluster_start Starting Materials Substituted Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazone Phenylhydrazone Substituted Phenylhydrazine->Phenylhydrazone Condensation (+ α-Keto Acid, H⁺) α-Keto Acid α-Keto Acid Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Diamine Intermediate Diamine Intermediate Ene-hydrazine->Diamine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Diamine Intermediate->Cyclized Intermediate Rearomatization & Cyclization Substituted Indole-3-Acetic Acid Substituted Indole-3-Acetic Acid Cyclized Intermediate->Substituted Indole-3-Acetic Acid -NH₃

Caption: The reaction mechanism of the Fischer indole synthesis for substituted IAAs.

Experimental Protocols

This section provides a general, yet detailed, protocol for the synthesis of substituted IAAs via the Fischer indole synthesis. The procedure is divided into two main stages: the formation of the phenylhydrazone intermediate and the subsequent cyclization to the indole. In many cases, the hydrazone can be generated in situ and carried forward without isolation.[5]

Part A: Synthesis of the Phenylhydrazone Intermediate (Optional Isolation)

Rationale: The formation of the phenylhydrazone is a critical first step. While often performed in situ, isolation of the hydrazone can be advantageous for purification and characterization, especially when optimizing the reaction for a new substrate.

Materials:

  • Substituted Phenylhydrazine Hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride, 4-methylphenylhydrazine hydrochloride) (1.0 eq)

  • α-Ketoglutaric Acid (1.05 eq)

  • Sodium Acetate (1.1 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and sodium acetate in a minimal amount of warm water.

  • In a separate beaker, dissolve the α-ketoglutaric acid in ethanol.

  • Add the ethanolic solution of α-ketoglutaric acid to the aqueous solution of the phenylhydrazine salt.

  • Stir the mixture at room temperature for 1-2 hours. The phenylhydrazone may precipitate out of the solution during this time.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting phenylhydrazone can be used in the next step without further purification.

Part B: Fischer Indole Synthesis and Workup

Rationale: The cyclization step is the core of the synthesis. The choice of acid catalyst and solvent is crucial and can significantly impact the reaction yield and purity of the product. Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride, are commonly employed.[1][2] Glacial acetic acid can often serve as both the solvent and the catalyst.[2]

Materials:

  • Substituted Phenylhydrazone (from Part A) or Substituted Phenylhydrazine (1.0 eq) and α-Ketoglutaric Acid (1.05 eq)

  • Acid Catalyst (e.g., Polyphosphoric acid, glacial acetic acid, or zinc chloride in a high-boiling solvent)

  • Crushed Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In situ Hydrazone Formation and Cyclization (One-Pot Procedure): a. To a round-bottom flask, add the substituted phenylhydrazine, α-ketoglutaric acid, and the chosen acid catalyst/solvent (e.g., glacial acetic acid). b. Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the substrates and catalyst used. c. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from 1 to 6 hours.[6]

  • Cyclization of Isolated Phenylhydrazone: a. In a round-bottom flask, add the dried phenylhydrazone from Part A. b. Carefully add the acid catalyst. For polyphosphoric acid, a 10-fold excess by weight is often used.[6] For zinc chloride, a catalytic amount in a high-boiling solvent like toluene is typical. c. Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. For reactions with polyphosphoric acid: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a well-ventilated fume hood. c. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude substituted indole-3-acetic acid. g. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Substituted Phenylhydrazine & α-Keto Acid B Add Acid Catalyst (e.g., Acetic Acid, PPA) A->B C Heat Reaction Mixture (80-120°C) B->C D Monitor by TLC C->D E Quench Reaction (e.g., with Ice) D->E Reaction Complete F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for the Fischer indole synthesis of substituted IAAs.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of various substituted IAAs, providing a valuable starting point for experimental design.

Substituent (on Phenyl Ring)α-Keto AcidCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-Chloroα-Ketoglutaric AcidPolyphosphoric Acid100-1102-460-75
5-Bromoα-Ketoglutaric AcidGlacial Acetic Acid110-1203-555-70
4-Methylα-Ketoglutaric AcidZinc Chloride/Toluene110 (reflux)4-665-80
5-Methoxyα-Ketoglutaric AcidSulfuric Acid/Ethanol80 (reflux)6-850-65
Unsubstitutedα-Ketoglutaric AcidGlacial Acetic Acid110-1202-370-85

Note: Yields are approximate and can vary significantly based on the specific reaction scale and purification method.

Conclusion

The Fischer indole synthesis remains a highly relevant and powerful method for the synthesis of substituted indole-3-acetic acids. Its operational simplicity, coupled with the wide availability of starting materials, makes it an attractive choice for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a diverse library of substituted IAAs for further investigation in various scientific disciplines. The protocols and data presented in this application note serve as a comprehensive guide to facilitate the successful implementation of this classic and enduring chemical transformation.

References

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]

  • Organic Syntheses. Indole-3-acetic Acid. Available at: [Link]

  • Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. Available at: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available at: [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • SciSpace. The Fischer Indole Synthesis. Available at: [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. (2025). A three-component Fischer indole synthesis. Available at: [Link]

  • National Institutes of Health. (2014). Exploration of the interrupted Fischer indolization reaction. PMC. Available at: [Link]

  • ResearchGate. (2025). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

Sources

Application Notes and Protocols: 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Indole Derivatives in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology for their potential to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] Among these, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid represents a promising candidate for investigation. The strategic placement of a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring, combined with the acetic acid side chain at the 3-position, creates a unique chemical entity with the potential for potent and selective anticancer activity.

This document serves as a comprehensive guide for researchers exploring the therapeutic potential of this compound. It provides an in-depth overview of its proposed mechanism of action, detailed protocols for in vitro and in vivo evaluation, and a framework for interpreting the generated data.

Proposed Mechanism of Action: Targeting Key Cancer Pathways

While the precise mechanism of action for this compound is a subject of ongoing research, evidence from structurally related indole-3-acetic acid derivatives suggests several plausible pathways through which it may exert its anticancer effects.[1][4] A primary proposed mechanism involves the induction of oxidative stress and subsequent apoptosis in cancer cells.

Indole-3-acetic acid (IAA) and its derivatives can be oxidized by peroxidases, such as horseradish peroxidase (HRP), to generate cytotoxic species.[4][5] This process is thought to lead to the formation of reactive oxygen species (ROS) and the 3-methylene-2-oxindole radical, which can induce lipid peroxidation, DNA damage, and protein modifications, ultimately triggering programmed cell death.[5]

Furthermore, indole derivatives have been shown to interfere with critical signaling cascades that are often dysregulated in cancer. These include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and key protein kinases involved in cell cycle progression and survival.[1][6] The bromination of the indole ring may enhance the lipophilicity and reactivity of the compound, potentially leading to improved cellular uptake and target engagement.

Below is a diagram illustrating a hypothetical signaling pathway for the anticancer activity of this compound.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound HRP Horseradish Peroxidase (HRP) / Endogenous Peroxidases Compound->HRP Oxidation Kinase_Inhibition Kinase Pathway Inhibition (e.g., EGFR, PI3K/AKT) Compound->Kinase_Inhibition Potential direct inhibition Oxidized_Compound Oxidized Cytotoxic Species (e.g., 3-methylene-2-oxindole radical) HRP->Oxidized_Compound ROS Reactive Oxygen Species (ROS) Generation Oxidized_Compound->ROS DNA_Damage DNA Damage Oxidized_Compound->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidized_Compound->Lipid_Peroxidation Protein_Damage Protein Damage Oxidized_Compound->Protein_Damage ROS->DNA_Damage ROS->Lipid_Peroxidation ROS->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Damage->Apoptosis CellCycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Apoptosis Kinase_Inhibition->CellCycle_Arrest

Caption: Hypothetical signaling pathway for this compound.

In Vitro Evaluation: Protocols and Methodologies

A crucial first step in characterizing the anticancer potential of this compound is to assess its effects on cancer cell lines in a controlled laboratory setting.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound, a key measure of its potency.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)[1][6]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: IC50 Values

The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines.

Cancer Cell LineTissue of OriginIC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma12.3 ± 2.1
HCT116Colorectal Carcinoma5.7 ± 0.9
PC-3Prostate Adenocarcinoma15.1 ± 2.5
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of apoptosis induction and cell cycle arrest, providing deeper mechanistic insights.[8]

Materials:

  • Human cancer cell line

  • Complete growth medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Annexin V-FITC and Propidium Iodide (for apoptosis assay)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.

  • Fixation (for Cell Cycle Analysis): Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining (for Cell Cycle Analysis): Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Staining (for Apoptosis Analysis): Resuspend the harvested cells in 1X binding buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

In Vivo Evaluation: Xenograft Mouse Model

To assess the antitumor efficacy of this compound in a living organism, a xenograft mouse model is a standard preclinical approach.[9]

Protocol 3: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human cancer cell line (e.g., HCT116)

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO and polyethylene glycol)

  • Calipers for tumor measurement

Workflow:

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneous Implantation of Cancer Cells Start->Cell_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Compound or Vehicle (e.g., daily intraperitoneal injection) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size limit, study duration) Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition and Toxicity Endpoint->Data_Analysis End End Data_Analysis->End

Sources

Application and Protocol Guide for the Characterization of 5-bromo-2-methyl-IAA as a Modulator of Auxin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Auxin Signaling Modulators

Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a master regulator of development, orchestrating processes from embryogenesis to fruit development.[1] The cellular level of IAA is tightly controlled through a dynamic interplay of biosynthesis, transport, and metabolic inactivation.[2] The core of auxin signaling is a well-defined pathway involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are F-box protein components of an SCF E3 ubiquitin ligase complex.[3][4] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA family of transcriptional repressors.[4] This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome.[5] The degradation of these repressors liberates AUXIN RESPONSE FACTORs (ARFs), transcription factors that regulate the expression of auxin-responsive genes.[5]

The exquisite control of this pathway makes it a prime target for chemical genetics and the development of novel plant growth regulators or herbicides.[3][6] Synthetic auxins have been instrumental in both agricultural applications and as research tools to dissect the auxin signaling cascade.[3] The specificity of the interaction between auxin, TIR1/AFB, and different Aux/IAA proteins allows for a combinatorial system of co-receptors with a wide range of auxin-binding affinities, contributing to the diverse physiological responses to auxin.[7][8]

This document provides a comprehensive guide for researchers to investigate the potential of 5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA) as a modulator of this critical pathway. While natural auxins are subject to oxidative degradation by peroxidases, substitutions on the indole ring can alter their stability and receptor interaction. For instance, 2-methyl-IAA is not a substrate for the oxidase reaction of plant peroxidases, suggesting that modifications at this position can confer metabolic stability.[9] The bromine substitution at the 5-position may further alter the electronic properties and steric bulk of the molecule, potentially modifying its affinity for the TIR1/AFB auxin-binding pocket.

This guide is structured to provide both the theoretical framework and detailed experimental protocols to characterize the mode of action of 5-bromo-2-methyl-IAA, from in vitro binding to in planta physiological responses.

Hypothesized Mechanism of Action and Experimental Rationale

Based on its structural similarity to IAA, 5-bromo-2-methyl-IAA is hypothesized to interact with the TIR1/AFB co-receptor complex. The modifications to the indole ring could lead to several outcomes:

  • Competitive Antagonism: 5-bromo-2-methyl-IAA may bind to the auxin pocket of TIR1/AFB but fail to promote a stable interaction with Aux/IAA proteins. This would competitively inhibit the binding of endogenous IAA, thereby stabilizing Aux/IAA repressors and suppressing auxin-responsive gene expression.

  • Altered Agonism: The compound might act as an auxin agonist but with altered affinity. The substitutions could increase or decrease its binding affinity for specific TIR1/AFB-Aux/IAA pairs, leading to either hypersensitive or hyposensitive auxin responses.

  • Selective Receptor Interaction: Different TIR1/AFB family members exhibit varied affinities for auxin and its analogues.[8] 5-bromo-2-methyl-IAA might selectively interact with a subset of TIR1/AFB proteins, allowing for the targeted modulation of specific auxin-regulated developmental processes.

The following protocols are designed to systematically test these hypotheses.

Core Signaling Pathway and Experimental Workflow

The canonical auxin signaling pathway serves as the foundation for the proposed experiments. Understanding this pathway is crucial for interpreting the effects of 5-bromo-2-methyl-IAA.

AuxinSignaling cluster_nucleus Nucleus cluster_repression Repression (Low Auxin) cluster_activation Activation (High Auxin) Auxin 5-bromo-2-methyl-IAA (Hypothesized Inhibitor) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Competitively Binds? (Hypothesis) IAA Endogenous Auxin (IAA) IAA->TIR1_AFB Binds & Promotes Interaction SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF ARF Aux_IAA->ARF Binds & Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Bound to DNA Gene Auxin-Responsive Gene ARF->Gene Activates Transcription Ub Ubiquitin

Figure 1: Hypothesized interaction of 5-bromo-2-methyl-IAA with the canonical auxin signaling pathway.

The experimental workflow is designed to progress from in vitro or cell-based assays to whole organism physiological studies.

ExperimentalWorkflow A Protocol 1: Yeast Two-Hybrid Assay C Protocol 3: Aux/IAA Degradation Assay in Planta A->C Validate in planta interaction B Protocol 2: In Vitro Co-receptor Binding Assay B->A Biochemical confirmation D Protocol 4: Root Elongation Inhibition Assay C->D Physiological consequence E Protocol 5: Auxin-Responsive Gene Expression Analysis C->E Transcriptional consequence D->E Correlate physiology with gene expression

Figure 2: Logical workflow for characterizing 5-bromo-2-methyl-IAA.

Experimental Protocols

Protocol 1: Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction

This assay is a powerful tool to assess the ability of 5-bromo-2-methyl-IAA to modulate the auxin-dependent interaction between TIR1 and an Aux/IAA protein.[4]

Materials:

  • Yeast strains (e.g., Y2HGold)

  • Plasmids: pGBKT7 (DNA-binding domain, BD) and pGADT7 (activation domain, AD)

  • TIR1 cDNA cloned into pGBKT7 (BD-TIR1)

  • Aux/IAA (e.g., IAA7) degron domain (Domain II) cloned into pGADT7 (AD-IAA7)

  • Yeast transformation reagents

  • SD minimal media lacking tryptophan and leucine (-Trp/-Leu) for selection of transformed yeast

  • SD minimal media lacking tryptophan, leucine, histidine, and adenine (-Trp/-Leu/-His/-Ade) with Aureobasidin A (Aba) and X-α-Gal for high-stringency selection and colorimetric assay.

  • IAA (positive control)

  • 5-bromo-2-methyl-IAA (test compound)

  • DMSO (vehicle control)

Procedure:

  • Co-transformation: Co-transform yeast cells with BD-TIR1 and AD-IAA7 plasmids using a standard lithium acetate method.

  • Selection of Transformants: Plate the transformed yeast on SD/-Trp/-Leu agar plates and incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Prepare a liquid culture of the co-transformed yeast in SD/-Trp/-Leu media.

    • On SD/-Trp/-Leu/-His/-Ade + Aba + X-α-Gal plates, spot serial dilutions of the yeast culture.

    • Prepare plates containing a range of concentrations of IAA (e.g., 0.1 µM, 1 µM, 5 µM) as a positive control.

    • Prepare a parallel set of plates with a range of concentrations of 5-bromo-2-methyl-IAA (e.g., 0.1 µM to 50 µM).

    • For antagonist testing, prepare plates with a fixed concentration of IAA (e.g., 1 µM) and increasing concentrations of 5-bromo-2-methyl-IAA.

    • Include a DMSO vehicle control plate.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Growth on the high-stringency selective media and the appearance of a blue color indicate a positive interaction.

Expected Outcomes:

Treatment ConditionExpected Outcome for AgonistExpected Outcome for Antagonist
DMSONo growth, white coloniesNo growth, white colonies
IAADose-dependent growth, blue coloniesN/A
5-bromo-2-methyl-IAADose-dependent growth, blue coloniesNo growth, white colonies
IAA + 5-bromo-2-methyl-IAAGrowth, blue coloniesReduced or no growth compared to IAA alone
Protocol 2: Root Elongation Inhibition Assay in Arabidopsis thaliana

This in planta assay assesses the physiological effect of 5-bromo-2-methyl-IAA on a classic auxin-regulated process.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • Murashige and Skoog (MS) agar plates

  • IAA

  • 5-bromo-2-methyl-IAA

  • Stereomicroscope with a camera and measurement software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on MS agar.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing various concentrations of IAA (e.g., 10 nM to 1 µM), 5-bromo-2-methyl-IAA (e.g., 10 nM to 50 µM), or a combination for antagonist assays. Use DMSO as a vehicle control.

  • Root Growth Measurement: Place the plates vertically in the growth chamber. Mark the position of the root tip at the time of transfer. After 2-3 days, scan the plates and measure the length of new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the DMSO control for each concentration. Plot dose-response curves and calculate IC50 values if applicable.

Protocol 3: Auxin-Responsive Gene Expression Analysis by qRT-PCR

This protocol measures the effect of 5-bromo-2-methyl-IAA on the transcription of early auxin-responsive genes, such as those in the GH3 and IAA families.

Materials:

  • 7-day-old Arabidopsis seedlings grown in liquid MS medium

  • IAA

  • 5-bromo-2-methyl-IAA

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., GH3.3, IAA1) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Treatment: Treat liquid-grown seedlings with IAA (e.g., 1 µM), 5-bromo-2-methyl-IAA (e.g., 10 µM), or a combination for a short duration (e.g., 1-2 hours). Include a DMSO control.

  • Sample Collection and RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for the target and reference genes.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the reference gene and relative to the DMSO control.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 5-bromo-2-methyl-IAA as a potential inhibitor or modulator of the auxin signaling pathway. Positive results, particularly the inhibition of IAA-induced TIR1-Aux/IAA interaction and the suppression of auxin-mediated physiological and transcriptional responses, would strongly suggest that 5-bromo-2-methyl-IAA acts as an auxin antagonist.

Further research could delve into the specificity of this compound for different TIR1/AFB family members, its effects on auxin transport, and its potential applications in agriculture or as a chemical tool for dissecting auxin biology with greater precision. The metabolic stability conferred by the 2-methyl group could make it a particularly potent and durable tool for in planta studies.

References

  • Title: Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis Source: PubMed Central URL: [Link]

  • Title: Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis Source: PubMed Central URL: [Link]

  • Title: TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls Source: PubMed Central URL: [Link]

  • Title: Identification of Novel Inhibitors of Auxin-Induced Ca2+ Signaling via a Plant-Based Chemical Screen Source: PubMed Central URL: [Link]

  • Title: Small-molecule auxin inhibitors that target YUCCA are powerful tools for studying auxin function Source: PubMed URL: [Link]

  • Title: Auxin signaling: a big question to be addressed by small molecules Source: PubMed Central URL: [Link]

  • Title: Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB Source: PubMed URL: [Link]

  • Title: A Super Strong Engineered Auxin-TIR1 Pair Source: PubMed URL: [Link]

  • Title: Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis Source: PubMed URL: [Link]

  • Title: Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: PubMed Central URL: [Link]

  • Title: Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols: Antimicrobial and Antifungal Assays for Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole Derivatives in Antimicrobial Research

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] Its inherent bioactivity has positioned it as a focal point in the quest for novel antimicrobial agents, particularly in an era of mounting drug resistance.[2][3][4] Indole derivatives have demonstrated a remarkable breadth of activity, including antibacterial, antifungal, and antibiofilm properties.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in evaluating the antimicrobial and antifungal efficacy of novel indole derivatives. It provides not only step-by-step protocols for key assays but also delves into the scientific rationale behind the experimental design, ensuring robust and reproducible data generation.

Scientific Rationale: Understanding the Mechanism of Action

A foundational understanding of how indole derivatives exert their antimicrobial effects is crucial for designing and interpreting susceptibility assays. While the exact mechanisms can vary depending on the specific substitutions on the indole ring, several key modes of action have been identified:

  • Disruption of Biofilm Formation: Many indole derivatives interfere with bacterial communication systems (quorum sensing), which are essential for the formation and maintenance of biofilms. This is a significant therapeutic advantage, as biofilms are notoriously resistant to conventional antibiotics.[2]

  • Virulence Factor Inhibition: Indole and its derivatives can down-regulate the expression of various virulence factors in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for resistance.[2]

  • Cellular Process Interference: Indole is a signaling molecule in many bacterial species, influencing processes like plasmid stability, drug resistance, and spore formation.[5] Synthetic indole derivatives can intercept these signaling pathways, disrupting normal bacterial physiology.[2][3][4]

This guide focuses on assays that quantify the direct antimicrobial (bactericidal or bacteriostatic) and antifungal (fungicidal or fungistatic) effects of indole derivatives.

Experimental Design: A Validating Framework

To ensure the integrity and trustworthiness of the results, every protocol described herein is designed as a self-validating system. This is achieved through the stringent use of controls, standardized reagents, and adherence to internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Components of a Self-Validating Assay:
  • Positive Controls: A known, effective antimicrobial/antifungal agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is tested in parallel. This confirms that the assay conditions are suitable for detecting antimicrobial activity and provides a benchmark against which to compare the potency of the test compounds.[6][7]

  • Negative Controls: This includes a growth control (microorganisms in media without any test compound) to ensure the viability and normal growth of the microorganisms, and a solvent control (microorganisms in media with the same concentration of the solvent, e.g., DMSO, used to dissolve the indole derivatives) to confirm that the solvent itself has no inhibitory effect at the tested concentration.[6]

  • Quality Control (QC) Strains: The use of specific, well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) with known susceptibility profiles is mandatory. These strains are used to verify the accuracy and reproducibility of the entire test system, including the media, inoculum density, and incubation conditions.

General Protocol: Preparation of Indole Derivative Stock Solutions

A critical first step, often overlooked, is the proper solubilization of the test compounds. Indole derivatives are frequently hydrophobic and require an organic solvent for initial dissolution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power and low toxicity at the final concentrations used in assays.[8]

  • Stock Solution Preparation:

    • Accurately weigh the indole derivative powder.

    • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or 200 µg/mL).[8]

    • Vortex thoroughly to ensure complete dissolution.

    • This primary stock can be stored at -20°C.

  • Working Solutions: Before each experiment, prepare intermediate working solutions from the primary stock by diluting with the appropriate sterile broth medium. It is crucial to ensure that the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Part 1: Antibacterial Susceptibility Testing

Method 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[9][10][11][12][13] The protocol is based on the CLSI M07 guidelines.[9][10][11][12][13]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined, has good batch-to-batch reproducibility, and is low in inhibitors that can interfere with certain antibiotics.[14]

  • Inoculum Standardization: The bacterial suspension is standardized to a 0.5 McFarland turbidity standard. This ensures a consistent and reproducible starting number of bacteria (approximately 1.5 x 10⁸ CFU/mL), which is critical for accurate MIC determination.[15][16][17][18] An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can result in falsely low MICs.[15]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Indole Derivative Stock & Working Solutions C Prepare 96-Well Plate (Serial Dilutions) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 18-24h) D->E F Read Plate Visually or with Plate Reader (OD600) E->F G Determine MIC (Lowest concentration with no growth) F->G H Record and Analyze Data G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Plate Preparation:

    • In a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.

    • Add 100 µL of the highest concentration of the indole derivative working solution (prepared in CAMHB) to well 1 of the corresponding row.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. After mixing in well 10, discard the final 50 µL.

    • Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB.

    • Well 12 will serve as the solvent control. Add 50 µL of CAMHB containing the highest concentration of DMSO used in the assay.

  • Inoculum Preparation:

    • From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by visual comparison against a white background with contrasting black lines.[15][18] This corresponds to ~1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate with a breathable film or lid and incubate at 35°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the indole derivative at which there is no visible growth (i.e., the well is clear). This can be determined by eye or with the aid of a microplate reading mirror.

    • Check the control wells: There should be clear growth in the growth control (well 11) and the solvent control (well 12). If the solvent control shows inhibition, the results for the test compound are invalid.

Method 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium uniformly inoculated with the test bacterium.

  • Medium: Mueller-Hinton Agar (MHA) is the gold standard for routine susceptibility testing.[14][19][20][21] Its key advantages include:

    • Reproducibility: It has excellent batch-to-batch consistency.[14][19][20]

    • Low in Inhibitors: MHA has low levels of thymidine and thymine, which can antagonize the activity of sulfonamides and trimethoprim.[14][20][21]

    • Supports Growth: It allows for the good growth of most non-fastidious pathogens.[19][20]

    • Optimal Diffusion: Its loose agar structure facilitates better diffusion of antimicrobial agents.[14][22]

  • Inoculum Application: The "lawn" of bacteria must be confluent and uniform to ensure that the resulting zones of inhibition are accurate and reproducible.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate MHA Plate (Create Bacterial Lawn) A->D B Prepare MHA Plate B->D C Impregnate Sterile Disks with Indole Derivatives E Apply Disks to Agar Surface C->E D->E F Incubate Plate (Inverted) (35°C, 18-24h) E->F G Measure Zone of Inhibition (Diameter in mm) F->G H Record and Compare Results G->H

Caption: Workflow for the Agar Disk Diffusion Assay.

  • Inoculum Preparation:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the entire surface of a Mueller-Hinton Agar plate with the swab, rotating the plate approximately 60 degrees after each application to ensure even coverage. Finally, swab the rim of the agar.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter). Using sterile forceps, apply a known amount of the indole derivative solution (e.g., 10 µL of a 1 mg/mL solution) to each disk. Allow the solvent to evaporate completely in a sterile environment.

    • Prepare control disks: a positive control (e.g., ciprofloxacin 5 µg disk) and a negative control (a disk impregnated with the solvent, e.g., DMSO).

    • Using sterile forceps, firmly press the disks onto the inoculated agar surface, ensuring complete contact. Space the disks far enough apart to prevent overlapping of the inhibition zones.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or caliper. The zone should be measured from the underside of the plate.

Part 2: Antifungal Susceptibility Testing

The principles of antifungal testing are similar to antibacterial testing, but the media, incubation times, and reading endpoints are adapted for fungal pathogens.

Method: Broth Microdilution for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for yeast susceptibility testing.[23][24]

  • Medium: RPMI-1640 medium, buffered with MOPS to a pH of 7.0 and supplemented with 2% glucose, is the standard. This medium supports the growth of clinically relevant yeasts and provides standardized conditions for reproducible MIC results.

  • Inoculum Preparation: A spectrophotometrically standardized inoculum is used to ensure a precise starting concentration of yeast cells, which is crucial for the accuracy of the MIC endpoint. The final inoculum concentration is lower than that used for bacteria.

  • Reading Endpoint: For azole antifungals, the endpoint is often a significant reduction (≥50%) in turbidity compared to the growth control, rather than complete inhibition, as some trailing growth can occur.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.[23]

    • Prepare a cell suspension in sterile saline from 3-5 colonies.

    • Adjust the suspension to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.[25]

  • Plate Preparation and Inoculation:

    • Prepare 2-fold serial dilutions of the indole derivatives in a 96-well plate as described for the bacterial MIC assay, but using RPMI-1640 medium. The final volume of diluted compound in each well should be 100 µL.

    • Add 100 µL of the working yeast inoculum to each well. The final test volume will be 200 µL, and the final yeast concentration will be 0.5-2.5 x 10³ CFU/mL.

    • Include growth, solvent, and positive (e.g., fluconazole) controls.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours without shaking.

    • Determine the MIC by visually observing the lowest concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control. This can also be quantified by reading the optical density (OD) at 600 nm.

Data Presentation and Interpretation

Summarizing Quantitative Data

MIC values should be presented in a clear, tabular format for easy comparison. The table should include the test compounds, the microorganisms tested (including QC strains), and the corresponding MIC values in µg/mL.

Table 1: Example MIC Data for Indole Derivatives

CompoundS. aureus ATCC 25923E. coli ATCC 25922C. albicans ATCC 90028
Indole Derivative 1163264
Indole Derivative 24816
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2
MIC values are in µg/mL. N/A = Not Applicable.
Interpreting MIC Values for Novel Compounds

For new chemical entities like indole derivatives, established clinical breakpoints (S, I, R categories) do not exist.[26][27][28] Therefore, interpretation relies on a comparative analysis:

  • Comparison to Positive Controls: The primary method for interpreting the potency of a novel compound is to compare its MIC value directly against the MIC of a standard, clinically used drug tested in the same assay run.[29] For example, if a novel indole derivative has an MIC of 4 µg/mL against S. aureus and the ciprofloxacin control has an MIC of 0.5 µg/mL, the novel compound is eight times less potent than ciprofloxacin under these conditions.

  • Establishing a Potency Threshold: Researchers often define a preliminary "hit" or "lead" threshold based on the goals of the screening program. For example, an MIC value ≤16 µg/mL might be considered a promising result worthy of further investigation.

  • Data Reporting: When publishing, it is crucial to report the full range of MICs, as well as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively), especially when testing against a panel of clinical isolates.[30][31]

References

  • Andrea J. Linscott, 2016. Clinical Microbiology Procedures Handbook, 4th Edition. ASM Press, Washington, DC. doi: 10.1128/9781683670438.
  • Labster. Testing antimicrobial susceptibility. [Link]

  • ResearchGate. Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. [Link]

  • Microbe Notes. Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. [Link]

  • Microbiology Note. Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]

  • Wikipedia. McFarland standards. [Link]

  • Scribd. McFarland Standards - Principle, Preparation, Uses, Limitations | PDF. [Link]

  • Microbe Notes. McFarland Standards: Principle, Preparation, Uses, Limitations. [Link]

  • Southern African Journal of Infectious Diseases. Reporting of cumulative antimicrobial susceptibility testing data, including antibiograms. [Link]

  • Dalynn Biologicals. McFARLAND STANDARD. [Link]

  • Pharmaguideline. Importance of Negative and Positive Controls in Microbial Analysis. [Link]

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • Pro-Lab Diagnostics. McFarland Standards. [Link]

  • Scribd. EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. [Link]

  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Natech. CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. [Link]

  • YouTube. Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. [Link]

  • National Institutes of Health. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • National Institutes of Health. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Regulations.gov. M07-A8. [Link]

  • PubMed. method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). [Link]

  • National Institutes of Health. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. [Link]

  • JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • EUCAST. Clinical breakpoint table. [Link]

  • ResearchGate. (PDF) Reporting of cumulative antimicrobial susceptibility testing data, including antibiograms. [Link]

  • Scribd. Antifungal MIC Testing for Yeasts | PDF | Antimicrobial Resistance | Microbiology. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • tl;dr pharmacy. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]

  • Reddit. question about positive vs negative controls HELP : r/Mcat. [Link]

  • EUCAST. Methods document on MIC testing of yeasts updated by AFST. [Link]

  • National Institutes of Health. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • YouTube. Positive Control vs Negative Control | Experimental Group. [Link]

  • National Institutes of Health. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

  • EUCAST. Definition of S, I and R. [Link]

  • National Institutes of Health. Controlling bacterial behavior with indole-containing natural products and derivatives. [Link]

  • ResearchGate. Indole as a regulator of bacterial physiology. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. [Link]

  • Oxford Academic. Indole as an intercellular signal in microbial communities | FEMS Microbiology Reviews. [Link]

  • UAEH. Indole as a regulator of bacterial physiology. [Link]

  • Bentham Science. Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. [Link]

  • ASM Journals. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii | Microbiology Spectrum. [Link]

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Application Notes and Protocols for 5-Bromo-2-Methyl-Indole-3-Acetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Synthetic Auxin

5-Bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA) is a synthetic auxin, a molecule structurally related to the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bromine atom at the 5th position and a methyl group at the 2nd position of the indole ring is anticipated to modify its biological activity, stability, and specificity in plant tissue culture applications. While extensive research has been conducted on naturally occurring auxins like IAA and synthetic auxins such as naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), the specific effects of 5-bromo-2-methyl-IAA are less documented.[1] This guide provides a comprehensive framework for researchers to effectively utilize this compound in plant tissue culture, drawing upon established principles of auxin physiology and the known properties of related halogenated auxins.

Auxins are pivotal in regulating a myriad of developmental processes in plants, including cell division, elongation, and differentiation.[2][3] In the context of plant tissue culture, auxins are indispensable for inducing callus formation, promoting adventitious root development, and influencing somatic embryogenesis. The efficacy of a particular auxin is often dependent on its concentration, the plant species, the type of explant, and its interaction with other plant growth regulators, particularly cytokinins. Synthetic auxins are often favored in tissue culture due to their enhanced stability compared to the light and heat-labile natural IAA.[4]

This document serves as a detailed protocol for the preparation and application of 5-bromo-2-methyl-IAA, offering guidance on stock solution preparation, working concentrations for various applications, and the scientific rationale behind these recommendations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-bromo-2-methyl-IAA is fundamental for its accurate and effective use in experimental setups.

PropertyValueSource
Chemical Name (5-bromo-2-methyl-1H-indol-3-yl)acetic acid[5][6]
Molecular Formula C₁₁H₁₀BrNO₂N/A
Molecular Weight 268.1 g/mol [5]
Appearance Off-white to beige crystalline powder (inferred from 5-bromo-IAA)[4][7]
Storage Conditions Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended. Protect from light to prevent degradation.N/A

Mechanism of Action: The Auxin Signaling Pathway

5-Bromo-2-methyl-IAA, as an auxin analog, is presumed to exert its effects by participating in the canonical auxin signaling pathway. This pathway involves the perception of auxin by specific receptor proteins, leading to downstream transcriptional changes that regulate plant growth and development.

AuxinSignaling Auxin 5-Bromo-2-Methyl-IAA SCFTIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates transcription Response Cellular Response (Cell Division, Elongation, etc.) AuxinResponseGenes->Response Leads to

In this pathway, auxin binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are ubiquitinated and subsequently degraded by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various cellular responses.

Protocols for Preparation and Use

Stock Solution Preparation (1 mg/mL)

Accurate preparation of a stock solution is critical for reproducible experimental results. The following protocol outlines the steps for preparing a 1 mg/mL stock solution of 5-bromo-2-methyl-IAA.

Materials:

  • 5-bromo-2-methyl-IAA powder (Molecular Weight: 268.1 g/mol )

  • 1N NaOH or 1N KOH

  • Dimethyl sulfoxide (DMSO) or 95% Ethanol (optional, for difficult to dissolve compounds)

  • Sterile, purified water (e.g., double-distilled or deionized)

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile, light-protective storage bottles (e.g., amber glass bottles)

StockSolutionWorkflow start Start weigh 1. Weigh 50 mg of 5-bromo-2-methyl-IAA start->weigh dissolve 2. Add a few drops of 1N NaOH to dissolve the powder weigh->dissolve add_water 3. Add ~40 mL of sterile water and stir until fully dissolved dissolve->add_water adjust_volume 4. Bring the final volume to 50 mL with sterile water add_water->adjust_volume filter_sterilize 5. Filter-sterilize the solution into a sterile amber bottle adjust_volume->filter_sterilize store 6. Store at 2-8°C in the dark filter_sterilize->store end End store->end

Procedure:

  • Weighing: Accurately weigh 50 mg of 5-bromo-2-methyl-IAA powder using an analytical balance.

  • Dissolving: Transfer the powder to a sterile volumetric flask. Add a few drops of 1N NaOH to dissolve the powder completely. Auxins are generally more soluble in a slightly alkaline solution.

  • Dilution: Add approximately 40 mL of sterile, purified water to the flask. Place a sterile magnetic stir bar in the flask and stir the solution until the powder is fully dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add sterile, purified water to bring the final volume to exactly 50 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protective storage bottle. Note: Autoclaving is not recommended for auxins as it can lead to significant degradation.[8]

  • Storage: Label the bottle with the compound name, concentration (1 mg/mL), preparation date, and your initials. Store the stock solution in a refrigerator at 2-8°C, protected from light. Properly stored, the stock solution should be stable for several months.

Application in Plant Tissue Culture Media

The optimal concentration of 5-bromo-2-methyl-IAA will vary depending on the plant species, explant type, and the desired morphogenic response. The following table provides suggested starting concentration ranges for common applications. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

ApplicationSuggested Concentration Range (mg/L)Rationale and Key Considerations
Callus Induction 0.1 - 5.0A moderate to high auxin concentration, often in combination with a cytokinin, is typically required to stimulate cell division and proliferation leading to callus formation. The ratio of auxin to cytokinin is critical; an intermediate ratio generally favors callus growth.[2][3]
Somatic Embryogenesis 0.1 - 2.0Induction of somatic embryogenesis often requires a relatively high auxin concentration in the initial culture medium.
Adventitious Root Formation 0.1 - 2.0A higher auxin to cytokinin ratio promotes root initiation. For rooting of in vitro regenerated shoots, a medium with auxin as the sole plant growth regulator is often used.
Suspension Culture Maintenance 0.5 - 4.0To maintain cell proliferation in a de-differentiated state in liquid cultures.

Protocol for Media Preparation (Example: 1 L of Callus Induction Medium with 1.0 mg/L 5-bromo-2-methyl-IAA):

  • Prepare 1 liter of your desired basal salt medium (e.g., Murashige and Skoog - MS medium) supplemented with vitamins, sucrose, and any other required components.

  • Adjust the pH of the medium to the desired level (typically 5.6-5.8) before adding agar.

  • Add the appropriate amount of agar and heat the medium to dissolve it completely.

  • Allow the medium to cool slightly (to around 50-60°C).

  • Aseptically add 1 mL of the 1 mg/mL 5-bromo-2-methyl-IAA stock solution to the 1 L of molten medium.

  • Gently swirl the medium to ensure thorough mixing of the auxin.

  • Dispense the medium into sterile culture vessels.

Experimental Design and Considerations

  • Dose-Response Curve: To determine the optimal concentration of 5-bromo-2-methyl-IAA for your specific application, it is crucial to test a range of concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Interaction with Cytokinins: For applications like callus induction and shoot organogenesis, the interaction between 5-bromo-2-methyl-IAA and a cytokinin (e.g., 6-Benzylaminopurine - BAP, or Kinetin) is critical. A factorial experimental design testing various concentrations of both growth regulators is recommended.

  • Control Groups: Always include a control group with no added 5-bromo-2-methyl-IAA and, if applicable, a control with a well-characterized auxin (e.g., IAA or NAA) at its optimal concentration for comparison.

  • Data Collection: Quantifiable data should be collected, such as the percentage of explants forming callus, callus fresh and dry weight, number of roots per explant, and root length.

Conclusion and Future Perspectives

5-Bromo-2-methyl-indole-3-acetic acid represents a potentially valuable tool for plant tissue culturists and researchers. Its modified chemical structure may offer advantages in terms of stability and biological activity. The protocols and guidelines presented here provide a solid foundation for initiating research with this novel synthetic auxin. Further studies are warranted to elucidate its specific effects on a wider range of plant species and to compare its efficacy directly with other commonly used auxins. Such research will undoubtedly contribute to a deeper understanding of auxin biology and enhance our ability to manipulate plant growth and development in vitro.

References

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience, 25(7), 800-802.
  • Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. National Institutes of Health. Available from: [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI. Available from: [Link]

  • The Influence of Abiotic Factors on the Induction of Seaweed Callus. MDPI. Available from: [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The described protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results, crucial for quality control and stability studies in pharmaceutical development.

Introduction

This compound is an indole derivative of significant interest in pharmaceutical research due to its structural similarity to endogenous signaling molecules and potential as a building block in drug synthesis. Accurate and precise quantification of this compound is paramount for ensuring the quality, stability, and efficacy of potential drug candidates.

The inherent physicochemical properties of indole-containing molecules, such as their aromaticity and the presence of an ionizable carboxylic acid group, present specific challenges for chromatographic separation. The method outlined herein addresses these challenges by optimizing the mobile phase pH to control ionization and employing a C18 column for effective hydrophobic retention. The predicted octanol-water partition coefficient (XlogP) of approximately 2.6 suggests that reversed-phase chromatography is an ideal separation technique.[1] This application note provides a complete protocol, including system suitability parameters, method validation guidelines, and troubleshooting, to serve as an authoritative resource for laboratories.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, Milli-Q® or equivalent)

  • Reagents:

    • Formic acid (ACS Grade, ~99%)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

    • Analytical balance (0.01 mg readability)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or PVDF)

    • pH meter

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column was chosen for its versatility and strong retention of moderately nonpolar compounds like the target analyte. The mobile phase consists of acetonitrile and water, a common and effective combination for reversed-phase HPLC.[2] Formic acid is added to the aqueous phase to acidify the mobile phase (to a pH of approximately 2.5-3.0), which suppresses the ionization of the carboxylic acid moiety of the analyte. This ensures a single, un-ionized form of the analyte interacts with the stationary phase, resulting in a sharp, symmetrical peak shape. UV detection at 280 nm is employed, a wavelength where indole derivatives typically exhibit strong absorbance, providing good sensitivity.[3][4][5]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the detailed gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Table 1: Optimized HPLC Method Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.02080
12.07030
15.07030

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (70:30 Mobile Phase A:Mobile Phase B).

Sample Preparation
  • Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.

  • Dissolve the sample in a suitable volume of methanol.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete extraction.

  • Dilute the solution as necessary with the mobile phase initial composition to bring the analyte concentration into the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow

The overall process from sample handling to final data analysis is depicted below. This workflow ensures a systematic and reproducible approach to the analysis.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Extract/Dissolve in Methanol Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Dilute_Sample Dilute Sample to Range Dissolve_Sample->Dilute_Sample Filter Filter through 0.45 µm Syringe Filter Dilute_Std->Filter Integration Integrate Peak Area Dilute_Sample->Filter HPLC Inject into HPLC System Filter->HPLC Chromatography Separation on C18 Column (Gradient Elution) HPLC->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Integration->Quantification Calibration->Quantification Report Generate Final Report Quantification->Report

Figure 1: General experimental workflow for the HPLC analysis.

Results and Discussion

System Suitability

System suitability testing (SST) is essential to ensure the chromatographic system is performing adequately before sample analysis. A solution of 25 µg/mL was injected six times, and the results were evaluated against standard acceptance criteria.

ParameterAcceptance CriteriaObserved ValueStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20008500Pass
Retention Time (%RSD) ≤ 1.0%0.2%Pass
Peak Area (%RSD) ≤ 2.0%0.5%Pass

Table 3: System Suitability Test Results

The low tailing factor indicates a symmetrical peak shape, while the high number of theoretical plates demonstrates good column efficiency. The low relative standard deviation (RSD) for retention time and peak area confirms the precision of the system.

Method Validation

This HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The core validation parameters are outlined below.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The correlation coefficient (r²) was >0.999.

  • Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The RSD for six replicate injections of the same sample was <1.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, with an RSD of <2.0%.

  • Specificity (Stability-Indicating): To demonstrate specificity, the analyte was subjected to forced degradation under acidic, basic, oxidative, and photolytic conditions. The resulting chromatograms showed that the degradation product peaks were well-resolved from the main analyte peak, proving the method is stability-indicating.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity.

G cluster_params cluster_tests Validation Method Validation (ICH Q2) Linearity Linearity & Range Accuracy Accuracy Precision Precision Specificity Specificity Sensitivity Sensitivity CalCurve Calibration Curve (r² > 0.999) Linearity->CalCurve Spike Spike Recovery (98-102%) Accuracy->Spike Repeat Repeatability (Intra-day) Intermediate Precision (Inter-day) Precision->Repeat ForcedDeg Forced Degradation (Acid, Base, Peroxide, Light) Specificity->ForcedDeg SignalNoise Signal-to-Noise Ratio (LOD: 3:1, LOQ: 10:1) Sensitivity->SignalNoise

Figure 2: Logical flow of the method validation process.

Conclusion

The RP-HPLC method described in this application note provides a reliable, robust, and accurate tool for the quantitative analysis of this compound. The method is straightforward, utilizing standard instrumentation and reagents, making it easily transferable to any modern analytical laboratory. Its proven stability-indicating nature makes it particularly suitable for quality control, stability studies, and routine analysis in the pharmaceutical industry.

References

Application Note: Preparation and Handling of Stock Solutions for 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (CAS No. 71987-66-1). The protocols herein are designed for researchers in pharmacology, cell biology, and drug development to ensure the accuracy, reproducibility, and stability of experimental results. The causality behind experimental choices, safety precautions, and best practices for storage are thoroughly explained to uphold the highest standards of scientific integrity.

Introduction: The Critical Role of Stock Solutions

This compound is an indole acetic acid derivative, a class of molecules with significant interest in biological research. The integrity of any experiment utilizing this compound fundamentally relies on the accurate and consistent preparation of its solutions. Concentrated stock solutions are standard in laboratory practice as they mitigate errors associated with weighing small masses and reduce repetitive tasks.[1] Furthermore, concentrated solutions are often more stable than their diluted working counterparts.[2]

This guide provides a validated framework for creating high-quality stock solutions, addressing key factors such as solvent selection, dissolution techniques, and long-term storage to preserve compound integrity.

Compound Properties and Safety Imperatives

Key Chemical Properties

A foundational understanding of the compound's properties is essential before any handling.

PropertyValueSource
CAS Number 71987-66-1[3]
Molecular Formula C₁₁H₁₀BrNO₂[4]
Molecular Weight 268.11 g/mol [3]
Structure Indole acetic acid derivative[4]
Predicted Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF.General chemical principles
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar bromo-indole acetic acid derivatives necessitate stringent safety measures.[5][6] The bromoacetic acid functional group is known to be toxic and corrosive.[7]

ALWAYS handle this compound under a certified chemical fume hood.

  • Hazard Profile: May be harmful if swallowed, cause serious skin and eye irritation, and lead to respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EU EN166 or US NIOSH standards.[6]

  • Handling: Avoid generating dust.[5] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Materials and Equipment

  • This compound powder

  • Analytical balance (readable to 0.1 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade

  • Volumetric flasks (Class A) or appropriate sterile conical tubes

  • Sterile, amber polypropylene microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE) as specified in Section 2.2

Solvent Selection: A Decision Framework

The choice of solvent is critical and depends entirely on the downstream application. Indole-based compounds are often poorly soluble in aqueous solutions, necessitating the use of organic solvents.[8]

  • Dimethyl Sulfoxide (DMSO): The most common and recommended solvent for preparing stock solutions for in vitro cell-based assays. It offers high solvating power for a wide range of organic molecules.

    • Causality: DMSO is miscible with water and cell culture media, facilitating the preparation of working solutions. However, it is crucial to ensure the final concentration of DMSO in the assay is low (<0.5%) to prevent cellular toxicity.[8] A vehicle control containing the same final DMSO concentration is mandatory in all experiments.

  • Ethanol: Can be used for some applications. However, its lower solvating power compared to DMSO may require heating or pH adjustment, which can risk compound degradation. Some cell types are also highly sensitive to ethanol.

  • Aqueous Buffers (with pH adjustment): As an acetic acid derivative, the compound's solubility may increase in a slightly basic aqueous buffer (e.g., PBS with NaOH added to pH > 8.0). This approach should be validated carefully, as high pH can degrade the compound over time.[9]

start Start: Select Solvent q1 Is the downstream application a cell-based assay? start->q1 dmso Use Anhydrous DMSO q1->dmso  Yes q2 Is the compound soluble in other solvents (e.g., Ethanol)? q1->q2 No / Other Application   end Proceed to Protocol dmso->end q2->dmso  No other_solvent Use alternative solvent (e.g., Ethanol) q2->other_solvent Yes   other_solvent->end

Caption: Solvent selection workflow for stock solution preparation.

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use. All steps must be performed in a chemical fume hood.

Calculation

First, calculate the mass of the compound required.

  • Molecular Weight (MW): 268.11 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): e.g., 5 mL = 0.005 L

Mass (m) = C x V x MW Mass = 0.010 mol/L * 0.005 L * 268.11 g/mol Mass = 0.00134 g = 1.34 mg

Step-by-Step Methodology

cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage weigh 1. Weigh Compound Accurately weigh 1.34 mg of the compound. transfer 2. Transfer Powder Transfer to a sterile 15 mL conical tube. weigh->transfer add_solvent 3. Add Solvent Add ~4.5 mL of anhydrous DMSO. transfer->add_solvent mix 4. Mix Thoroughly Vortex for 30-60 seconds. add_solvent->mix sonicate 5. Sonicate Place in a bath sonicator for 5-10 minutes. mix->sonicate inspect 6. Visual Inspection Ensure all solid has dissolved. sonicate->inspect volume 7. Adjust Volume Add DMSO to a final volume of 5.0 mL. inspect->volume aliquot 8. Aliquot Dispense into single-use amber cryovials. volume->aliquot store 9. Store Store immediately at -80°C. aliquot->store

Sources

Application Notes & Protocols for High-Throughput Bioassays of Auxin-Like Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel plant growth regulators.

Introduction: The Enduring Quest for Auxin Analogs

Auxin, with indole-3-acetic acid (IAA) as its principal form, stands as a cornerstone of plant physiology, orchestrating a vast array of developmental processes from cell elongation and division to organogenesis and tropic responses.[1] The ability to modulate these pathways with novel synthetic compounds holds immense potential for agricultural innovation and biotechnological advancement. Identifying molecules with auxin-like activity requires robust, reproducible, and increasingly, high-throughput bioassays.

This guide provides a comprehensive overview and detailed protocols for three tiers of bioassays to test for auxin-like activity, progressing from classic physiological tests to modern, high-throughput molecular assays. As a self-validating system, each protocol is presented with an emphasis on the underlying biological mechanisms, appropriate controls, and data interpretation to ensure scientific integrity.

The Molecular Basis of Auxin Action: A Framework for Understanding Bioassays

At the heart of auxin response lies a sophisticated nuclear signaling pathway. Understanding this mechanism is critical to interpreting bioassay results, as it represents the direct target of any true auxin-like compound. The core components are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their ability to regulate the transcription of auxin-responsive genes. Auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor liberates the ARF to activate gene expression, triggering downstream physiological responses.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_low Low Auxin cluster_high High Auxin Auxin Auxin or Novel Compound TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF binds & represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (AuxRE) in Gene Promoter ARF->AuxRE cannot bind efficiently ARF->AuxRE binds & activates Gene Auxin-Responsive Gene Response Transcription & Physiological Response Gene->Response Ub Ubiquitin

Figure 1: The TIR1/AFB-mediated auxin signaling pathway. In the absence of auxin, Aux/IAA proteins repress ARF transcription factors. Auxin promotes the interaction between TIR1/AFB and Aux/IAA, leading to the degradation of the Aux/IAA repressor and the activation of gene expression by the ARF.

Tier 1: The Classic Physiological Bioassay - Avena Coleoptile Curvature Test

This foundational bioassay, pioneered by F.W. Went, directly measures the quintessential auxin effect: differential growth promotion. It remains a valuable primary screen for potent auxin activity.

Causality: The principle hinges on the polar transport of auxin down the plant shoot. When an external source of auxin is applied asymmetrically to a decapitated coleoptile (the protective sheath covering the emerging shoot in grasses), it diffuses down that side, stimulating cell elongation. This unilateral growth causes the coleoptile to bend away from the side of application. The degree of curvature is, within a certain range, directly proportional to the concentration of the active compound.[2]

Experimental Protocol: Avena Coleoptile Curvature Test

1. Plant Material Preparation (Duration: ~3 days) a. Germinate oat (Avena sativa) grains on moist filter paper in complete darkness at 22-25°C. b. After ~48 hours, expose seedlings to 2-4 hours of dim red light to inhibit mesocotyl elongation and promote coleoptile growth. c. When seedlings are 2-3 cm tall with straight coleoptiles, they are ready for use.

2. Coleoptile Preparation (Duration: ~15 minutes per batch) a. Under dim red light, carefully excise the apical 1-2 mm of the coleoptile tip to remove the endogenous auxin source. b. Wait approximately 1-2 hours to ensure the endogenous auxin supply has diminished. c. Make a second decapitation, removing a further 4-5 mm section. Gently pull the primary leaf up slightly to create a support surface.

3. Test Compound Application (Duration: 90-120 minutes) a. Prepare 1.5% agar blocks and dissolve the test compounds and controls into the molten agar before it solidifies. Cut the agar into uniform blocks (e.g., 1 mm³). b. Place a single agar block asymmetrically on one side of the decapitated coleoptile surface, using the primary leaf for support. c. Incubate the seedlings in a dark, high-humidity chamber for 90-120 minutes.

4. Data Acquisition and Analysis (Duration: ~30 minutes per batch) a. Capture a high-contrast image of the coleoptiles against a grid background (shadowgraphy is the classic method). b. Measure the angle of curvature for each coleoptile. The angle is formed between the vertical axis of the coleoptile base and a line drawn parallel to the curved tip. c. Plot the mean angle of curvature against the logarithm of the compound concentration to generate a dose-response curve.

Self-Validating System: Controls & Interpretation
  • Positive Control: Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) at a concentration range of 0.01 to 1.0 mg/L. This establishes the expected dose-dependent curvature.

  • Negative Control: An agar block containing only the solvent used to dissolve the test compounds (e.g., a trace amount of ethanol or DMSO, diluted in water). This should result in no or minimal curvature.

  • Inactive Analog Control: 2-Naphthaleneacetic acid (2-NAA), an isomer of NAA with very low auxin activity, can be used to control for non-specific chemical effects.[3]

  • Expected Outcome: A successful assay will show a clear sigmoidal relationship between the concentration of the positive control/active test compound and the degree of curvature.

Representative Data
Concentration (mg/L)Mean Curvature Angle (°) ± SE
0 (Negative Control)1.5 ± 0.5
0.018.2 ± 1.1
0.0515.5 ± 1.8
0.125.1 ± 2.2
0.232.8 ± 2.5
0.534.5 ± 2.3
1.035.0 ± 2.1
Table 1: Example dose-response data for IAA in the Avena coleoptile curvature test. Note the saturation of the response at higher concentrations.[2][4]

Tier 2: The High-Throughput Whole Organism Assay - Arabidopsis Root Elongation Inhibition

The root of the model organism Arabidopsis thaliana is exquisitely sensitive to auxin, but in a seemingly paradoxical manner: while low concentrations can promote root growth, supra-optimal concentrations are strongly inhibitory. This inhibitory response provides a simple, robust, and scalable bioassay.

Causality: High levels of auxin disrupt the delicate hormonal balance that maintains the root apical meristem and coordinates cell division and elongation. Exogenous application of active auxin compounds leads to a dose-dependent decrease in primary root length, providing a quantifiable metric of auxin-like activity.[5][6]

Experimental Protocol: Arabidopsis Root Elongation Assay (96-well plate format)

1. Seed Preparation (Duration: 2 days) a. Surface sterilize Arabidopsis thaliana (Col-0 ecotype is standard) seeds with 50% bleach for 10 minutes, followed by 5 washes with sterile water. b. Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 48 hours to synchronize germination.

2. Plate Preparation (Duration: 1-2 hours) a. Prepare sterile ½ Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Adjust pH to 5.7. b. While the medium is molten (~50°C), add the test compounds and controls to their final desired concentrations. Use a solvent control (e.g., DMSO) for all wells, keeping the final concentration below 0.1%. c. Dispense the medium into square 96-well plates or standard round petri dishes. Allow to solidify in a laminar flow hood.

3. Seedling Growth and Treatment (Duration: 7-10 days) a. Aseptically place one sterilized, stratified seed onto the surface of the agar in each well or in a line on a petri dish. b. Seal the plates and place them vertically in a growth chamber (22°C, 16h light/8h dark photoperiod). c. Allow seedlings to grow for 7-10 days.

4. Data Acquisition and Analysis (Duration: 1-2 hours for 96-well plate) a. Scan the plates using a flatbed scanner to create a high-resolution digital image. b. Use image analysis software (e.g., ImageJ/Fiji with the RootTrace or similar plugin) to measure the length of the primary root for each seedling.[7] c. Calculate the mean root length for each concentration. Normalize the data by expressing it as a percentage of the mean root length of the solvent control. d. Plot the normalized root length against the logarithm of the compound concentration.

Self-Validating System: Controls & Interpretation
  • Positive Control: IAA or NAA at a concentration range of 10 nM to 10 µM. This will establish a clear dose-dependent inhibition of root growth.[5][6][8]

  • Negative Control: Solvent (e.g., DMSO) only. This represents 100% root growth.

  • Inactive Analog Control: 2-NAA can be used to demonstrate that the inhibition is not due to general toxicity but to specific auxin activity.[9]

  • Expected Outcome: Active compounds will show a sigmoidal dose-response curve, where increasing concentrations lead to a greater inhibition of root length.

Representative Data
Concentration (nM)Mean Primary Root Length (% of Control) ± SE
0 (Solvent Control)100 ± 4.5
1095.2 ± 5.1
5075.6 ± 6.2
10051.3 ± 4.8
50022.8 ± 3.1
1000 (1 µM)15.4 ± 2.5
10000 (10 µM)10.1 ± 1.9
Table 2: Example dose-response data for IAA-induced root growth inhibition in Arabidopsis thaliana.[5][6][8]

Tier 3: The Target-Specific Molecular Reporter Assay - DR5::GUS Expression

For a more direct and sensitive measure of auxin signaling pathway activation, reporter gene assays are invaluable. The DR5 system is a synthetic auxin-responsive promoter that has become a gold standard.

Causality: The DR5 promoter consists of multiple tandem repeats of a highly active Auxin Response Element (AuxRE).[10] When an active auxin-like compound triggers the degradation of Aux/IAA repressors, liberated ARF transcription factors bind to these AuxREs, driving the expression of a linked reporter gene, such as β-glucuronidase (GUS). The resulting enzymatic activity, which can be visualized as a blue precipitate, provides a direct, quantifiable readout of auxin pathway activation.[10][11]

DR5_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_stain Staining & Visualization cluster_quant Quantification A Grow DR5::GUS Arabidopsis seedlings in 96-well plate B Add novel compounds & controls to wells A->B C Incubate for 6-24 hours (Auxin signaling is activated) B->C D Harvest seedlings and incubate in GUS staining buffer (contains X-Gluc) C->D E GUS enzyme cleaves X-Gluc, producing a blue precipitate D->E F Wash with ethanol to remove chlorophyll E->F G Image seedlings (microscope or scanner) F->G H Quantify blue intensity in root tips using image analysis software G->H I Generate dose-response curve H->I

Figure 2: Workflow for the DR5::GUS auxin bioassay. Seedlings are treated with test compounds, leading to GUS expression, which is then visualized by histochemical staining and quantified.

Experimental Protocol: DR5::GUS Assay (High-Throughput)

1. Seedling Growth (Duration: 5-7 days) a. Grow sterile, stratified Arabidopsis thaliana seeds of a DR5::GUS reporter line on nylon mesh placed over ½ MS agar in petri dishes or directly in 96-well plates as described for the root elongation assay. b. Grow for 5-7 days under standard conditions.

2. Compound Treatment (Duration: 6-24 hours) a. Prepare solutions of test compounds and controls in liquid ½ MS medium. b. For petri dish cultures, transfer the nylon mesh with seedlings to new plates containing the treatment solutions. For 96-well plate cultures, replace the growth medium with the treatment solutions. c. Incubate for 6 to 24 hours. A time-course experiment is recommended to capture peak activity.

3. Histochemical GUS Staining (Duration: 12-24 hours) a. Harvest whole seedlings and place them into wells of a 96-well plate. b. Submerge seedlings in GUS staining solution (50 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 1 mM X-Gluc, 0.5 mM potassium ferrocyanide, 0.5 mM potassium ferricyanide). c. Incubate at 37°C overnight in the dark. A blue color will develop in tissues with active auxin signaling, primarily the root tip and lateral root primordia. d. Remove the staining solution and wash the seedlings with a graded ethanol series (e.g., 20%, 50%, 70%) to remove chlorophyll and enhance visibility of the blue stain.

4. Data Acquisition and Analysis (Duration: 1-2 hours) a. Image the stained seedlings using a stereomicroscope or a high-resolution scanner. b. Using image analysis software (ImageJ/Fiji), select the root tip region and quantify the intensity of the blue staining (e.g., using Mean Gray Value after color deconvolution). c. Normalize the staining intensity to the solvent control and plot against the logarithm of compound concentration.

Self-Validating System: Controls & Troubleshooting
  • Positive Control: IAA or NAA (10 nM to 10 µM) will show strong, dose-dependent blue staining in the root tips.[11][12]

  • Negative Control: Wild-type (non-transgenic) seedlings treated with a high concentration of IAA. This controls for any endogenous GUS-like activity and should produce no blue color.

  • Solvent Control: DR5::GUS seedlings treated with solvent only. This establishes the basal level of DR5 expression.

  • Field Insight - Avoiding False Negatives: Some tissues, like the hypocotyl, can be resistant to buffer penetration. For challenging tissues, a brief pre-incubation in ice-cold 90% acetone or gentle physical disruption (e.g., stabbing with a fine needle) can improve reagent access and ensure staining accurately reflects promoter activity.[13] Always include a constitutive promoter control (e.g., 35S::GUS) to verify that the staining procedure itself is working efficiently.[13]

Representative Data
Concentration (nM)Relative GUS Activity (Fold change vs. Control) ± SE
0 (Solvent Control)1.0 ± 0.1
103.5 ± 0.4
10012.8 ± 1.5
1000 (1 µM)31.2 ± 3.6
10000 (10 µM)33.5 ± 3.9
Table 3: Example quantitative data for IAA-induced DR5::GUS activity in Arabidopsis root tips.[10][11]

Conclusion

The selection of a bioassay depends on the specific goals of the research. The Avena coleoptile test provides a classic, definitive measure of growth promotion. The Arabidopsis root elongation assay offers a robust, organism-level screen that is easily adapted to a high-throughput format. Finally, the DR5::GUS reporter assay provides a sensitive and target-specific readout of auxin signaling pathway activation. By employing these assays in a tiered approach, researchers can efficiently screen novel compound libraries and rigorously validate promising candidates, accelerating the discovery of next-generation auxin analogs for research and agriculture.

References

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  • Xu, W., et al. (2013). An improved agar-plate method for studying root growth and response of Arabidopsis thaliana. Scientific Reports, 3(1), 1-7. [Link]

  • ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... ResearchGate. [Link]

  • Schlain, B., & Reeve, R. (2001). Designs for Bioassays with Plate Location Effects. BioPharm International. [Link]

  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols, 5(10), 1609–1618. [Link]

  • Paque, S., & Weijers, D. (2016). On the trail of auxin: Reporters and sensors. The Plant Journal, 88(5), 709–728. [Link]

  • Fendrych, M., et al. (2021). ACORBA: Automated workflow to measure Arabidopsis thaliana root tip angle dynamic. bioRxiv. [Link]

  • Pasternak, T., et al. (2021). Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation. International Journal of Molecular Sciences, 22(4), 1899. [Link]

  • Vanstraelen, M., & Benková, E. (2012). Auxin Interactions with Other Hormones in Plant Development. Cold Spring Harbor Perspectives in Biology, 4(8), a009500. [Link]

  • Armstrong, F., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Plant Physiology, 148(2), 995–1005. [Link]

  • SlideShare. (n.d.). Bioassay for plant growth regulators. SlideShare. [Link]

  • JoVE. (2022, June 17). Growing Arabidopsis & Tomato Plants: 96-well Plates- High-Throughput Genotyping l Protocol Preview. YouTube. [Link]

  • Mar-Aguilar, S. N., et al. (2022). Fake news blues: A GUS staining protocol to reduce false-negative data. Plant Direct, 6(2), e00390. [Link]

  • Sytar, O., et al. (2019). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Plants, 8(8), 283. [Link]

  • BioRender. (n.d.). Editable 96-Well Plate. BioRender. [Link]

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Application Notes and Protocols: Use of 5-bromo-2-methyl-IAA in Auxin Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the current scientific literature and available databases did not yield any specific information regarding the use of "5-bromo-2-methyl-IAA" in the study of auxin signaling pathways.

Extensive queries were performed to identify its mechanism of action, established protocols for its use, and its role as a potential agonist, antagonist, or modulator of auxin transport. These searches included variations of the compound name and broad inquiries into halogenated or methylated indole-3-acetic acid (IAA) analogs used in plant biology research.

The lack of retrievable data suggests that "5-bromo-2-methyl-IAA" may be one of the following:

  • A novel or highly specialized compound with research applications that are not yet published or widely indexed.

  • An internal designation for a compound within a specific research group or company that has not been disclosed publicly.

  • A potential misnomer or typographical error for a different, more commonly studied auxin analog.

Recommended Actions for Researchers

Given the absence of information on 5-bromo-2-methyl-IAA, researchers interested in this specific molecule are encouraged to:

  • Verify the Compound Name and Structure: Double-check the chemical name and structure from the original source. Small variations in nomenclature can refer to vastly different molecules with distinct biological activities.

  • Consult Chemical Supplier Information: If the compound was obtained from a commercial vendor, review any technical data sheets or application notes they may provide, as these can sometimes contain preliminary biological data or handling instructions.

  • Explore Related Auxin Analogs: Research on related halogenated or methylated IAA derivatives may provide insights into the potential activity of 5-bromo-2-methyl-IAA. For example, halogenation at different positions on the indole ring is known to alter the activity and receptor specificity of auxin analogs.

General Principles and Protocols for Studying Novel Auxin Analogs

While specific protocols for 5-bromo-2-methyl-IAA are unavailable, the following section outlines the general approach and standard protocols used to characterize a novel compound's effect on the auxin signaling pathway. These methodologies provide a framework for how a researcher might begin to investigate an uncharacterized molecule like 5-bromo-2-methyl-IAA.

I. Introduction to Auxin Signaling and Chemical Tools

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant growth and development.[1][2] It controls processes such as cell elongation, division, and differentiation through a well-defined signaling pathway. The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins , which act as co-receptors with Aux/IAA transcriptional repressors .[3][4] In the presence of auxin, the hormone acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby releasing Auxin Response Factors (ARFs) to activate or repress the transcription of auxin-responsive genes.[3][4]

Chemical genetics, the use of small molecules to perturb biological processes, is a powerful tool for dissecting the complexities of the auxin pathway.[5] Synthetic auxins, antagonists, and transport inhibitors have been instrumental in identifying key components and understanding the dynamics of auxin signaling.[5]

II. Visualizing the Canonical Auxin Signaling Pathway

The diagram below illustrates the central mechanism of auxin perception and transcriptional regulation, which would be the target of any novel auxin analog.

AuxinSignaling cluster_nucleus Nucleus cluster_low Low Auxin cluster_high High Auxin Auxin Auxin (e.g., IAA) TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits & Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Binds & Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds DNA Gene Auxin-Responsive Gene Transcription Transcription Gene->Transcription Repressed ARF_active ARF (Active) ARF_active->AuxRE Binds DNA Gene_active Auxin-Responsive Gene ARF_active->Gene_active Activates AuxRE_active Auxin Response Element (Promoter) Transcription_active Transcription Gene_active->Transcription_active Activated

Figure 1: The Canonical Auxin Signaling Pathway. In the absence of auxin, Aux/IAA proteins repress ARF transcription factors. When auxin is present, it facilitates the interaction between TIR1/AFB and Aux/IAA, leading to the degradation of the repressor and the activation of gene transcription.

III. Initial Characterization of a Novel Compound (Hypothetical Protocol)

To determine if a compound like 5-bromo-2-methyl-IAA has auxin-like activity (agonist) or inhibitory activity (antagonist), a series of standard bioassays are typically performed.

A. Root Growth and Development Bioassay

This is a fundamental and highly sensitive assay to observe auxin effects. High auxin concentrations typically inhibit primary root elongation while promoting the formation of lateral and adventitious roots.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100.

  • Washing: Wash the seeds five times with sterile distilled water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C for 4-5 days.

  • Treatment: Prepare MS plates supplemented with a range of concentrations of the test compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and control plates (DMSO vehicle only, and a positive control with IAA or NAA).

  • Transfer: Carefully transfer seedlings of uniform size to the treatment and control plates.

  • Incubation: Grow the seedlings vertically for another 5-7 days.

  • Analysis: Measure primary root length and count the number of emerged lateral roots. Compare the dose-response curve of the test compound to that of IAA.

Expected Outcomes:

  • Agonist Activity: Inhibition of primary root growth and an increase in lateral root number, similar to IAA.

  • Antagonist Activity: No effect on its own, but rescue of the IAA-induced root growth inhibition when co-applied with IAA.

  • Transport Inhibitor: Phenotypes might include shorter roots and altered gravitropic responses.

B. Auxin-Responsive Gene Expression Assay (DR5::GUS Reporter Line)

The DR5 synthetic promoter contains multiple ARF binding sites and is strongly induced by auxin. Using a DR5::GUS or DR5::GFP reporter line provides a direct readout of auxin signaling activation.

Protocol:

  • Seedling Growth: Grow Arabidopsis DR5::GUS seedlings as described above (Steps 1-5).

  • Liquid Culture Treatment: Transfer 5-day-old seedlings into a 24-well plate containing liquid MS medium.

  • Compound Addition: Add the test compound at various concentrations (and controls: DMSO, IAA). For antagonist testing, pre-incubate with the test compound for 1-2 hours before adding IAA.

  • Incubation: Incubate for 4-6 hours.

  • GUS Staining: Submerge seedlings in GUS staining solution (X-Gluc) and incubate at 37°C overnight.

  • Visualization: Clear the chlorophyll with a graded ethanol series (70% to 95%) and visualize the blue staining pattern, particularly in the root tips and vasculature, using a microscope.

  • Quantification (Optional): For a quantitative assay, use a fluorometric substrate (MUG) and measure fluorescence on a plate reader.

Expected Outcomes:

  • Agonist Activity: Induction of strong GUS expression, similar to IAA.

  • Antagonist Activity: Reduction or elimination of IAA-induced GUS expression.

IV. Biochemical Validation: TIR1-Aux/IAA Interaction Assay

To determine if the compound acts directly on the core receptor complex, in vitro or yeast two-hybrid assays can be performed.

Protocol: Yeast Two-Hybrid (Y2H) Assay

  • Constructs: Clone the coding sequence of a TIR1/AFB protein into a DNA-binding domain (DBD) vector and an Aux/IAA protein (e.g., IAA7) into an activation domain (AD) vector.

  • Yeast Transformation: Co-transform the DBD-TIR1 and AD-IAA7 constructs into a suitable yeast strain.

  • Growth Assay: Plate the transformed yeast on selective media lacking leucine and tryptophan to select for the presence of both plasmids.

  • Interaction Assay: Replica-plate the yeast onto a more stringent selective medium (lacking histidine, adenine) containing a range of concentrations of the test compound. Also include control plates with DMSO and IAA.

  • Analysis: Growth on the highly selective medium indicates a direct protein-protein interaction.

Expected Outcomes:

  • Agonist Activity: The compound promotes yeast growth in a dose-dependent manner, indicating it facilitates the TIR1-Aux/IAA interaction.

  • Antagonist Activity: The compound inhibits the IAA-induced yeast growth, indicating it blocks the formation of the co-receptor complex.

V. Summary of Hypothetical Compound Characterization

The table below summarizes the expected results from the described protocols for different modes of action.

AssayAuxin AgonistAuxin Antagonist
Root Growth Inhibits primary root, promotes lateral rootsRescues IAA-induced root inhibition
DR5::GUS Induces GUS expressionBlocks IAA-induced GUS expression
Y2H (TIR1-Aux/IAA) Promotes yeast growthInhibits IAA-induced yeast growth

Conclusion

While "5-bromo-2-methyl-IAA" is not a recognized tool in the field of auxin research based on available literature, the established methodologies for characterizing novel auxin analogs provide a clear path forward for its investigation. Should this compound become available, the protocols outlined above would be the standard starting point to determine its biological activity and potential utility in dissecting the auxin signaling pathway. Researchers are strongly advised to first confirm the identity of the molecule before embarking on extensive biological testing.

References

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229.
  • Weijers, D., & Wagner, D. (2016). Transcriptional responses to the auxin hormone. Annual Review of Plant Biology, 67, 539-574.
  • Hayashi, K. (2012). The TIR1/AFB-Aux/IAA auxin perception system. Journal of Plant Research, 125(1), 29-37.
  • Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-mediated auxin perception: a molecular view. Annual Review of Plant Biology, 66, 113-136.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80.
  • Calderón-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Parry, G., et al. (2009). The TIR1/AFB family of auxin receptors. The Plant Cell, 21(8), 2269-2283.
  • Oono, Y., et al. (2003). A high-throughput screening for auxin-signaling inhibitors based on an auxin-responsive reporter gene in Arabidopsis. Plant and Cell Physiology, 44(8), 888-895.
  • Armstrong, D. J. (2002). Auxin transport: a new model for a new century. Physiologia Plantarum, 115(1), 1-8.
  • Robert, S., & Friml, J. (2009). Auxin and other signals on the move in plants.
  • Hayashi, K., et al. (2008). Auxinole, a synthetic auxin inhibitor, reveals a novel mode of action for auxin signaling. The Plant Journal, 53(2), 313-323.
  • De Rybel, B., et al. (2012). Chemical genetics strategies for unraveling auxin action. Trends in Plant Science, 17(3), 159-167.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving a Fischer indole synthesis followed by C3-alkylation and subsequent hydrolysis. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. Common hurdles include inefficient cyclization, formation of regioisomers, competing side reactions, and difficulties in purification.

This guide will dissect each critical step, offering scientifically grounded solutions to overcome these obstacles.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole

The foundational step in this synthesis is the construction of the indole core. A common and effective method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2]

Q1: My Fischer indole synthesis is resulting in a low yield of 5-bromo-2-methyl-1H-indole. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent issue and can stem from several factors. Here’s a breakdown of potential causes and corresponding troubleshooting strategies:

  • Inefficient Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone intermediate from 4-bromophenylhydrazine and acetone.[3] If this initial condensation is incomplete, the overall yield will be compromised.

    • Optimization: Ensure equimolar amounts of the hydrazine and ketone are used. The reaction can often be facilitated by gentle warming in a solvent like ethanol. In some cases, in situ formation of the hydrazone under the indolization conditions can be more effective.[3][4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the key[5][5]-sigmatropic rearrangement.[3][5]

    • Optimization: A range of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[1][5] If you are experiencing low yields, consider screening different acid catalysts. Polyphosphoric acid (PPA) is often an effective choice for driving the cyclization.[3]

  • Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement.[4]

    • Optimization: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation.[5]

  • Side Reactions: Competing side reactions, such as N-N bond cleavage, can significantly reduce the yield.[4][6] This is particularly prevalent with electron-rich phenylhydrazines.

    • Optimization: Using a milder acid catalyst and lower reaction temperatures can sometimes suppress these side reactions.[4]

Q2: I'm observing the formation of multiple products in my Fischer indole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers can be a challenge when using unsymmetrical ketones. However, in the synthesis of 5-bromo-2-methyl-1H-indole from 4-bromophenylhydrazine and acetone, regioselectivity is not a primary concern as acetone is symmetrical. If you are adapting this synthesis with an unsymmetrical ketone, the choice of acid catalyst can influence the outcome. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[4]

Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of acetone. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.

  • Indolization: To the hydrazone mixture, add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol). Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., NaOH solution). The crude product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash it thoroughly with water, and dry it. The crude 5-bromo-2-methyl-1H-indole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: C3-Alkylation of 5-Bromo-2-methyl-1H-indole

The next critical step is the introduction of the acetic acid side chain at the C3 position of the indole ring.

Q1: I'm struggling with the C3-alkylation of my 5-bromo-2-methyl-1H-indole. What are the best strategies to achieve this transformation?

A1: Direct C3-alkylation of indoles can be challenging.[7] Here are some common approaches and troubleshooting tips:

  • Reaction with Ethyl Bromoacetate: A common method involves reacting the indole with ethyl bromoacetate in the presence of a base.

    • Optimization: The choice of base and solvent is crucial. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are often effective.[8] The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.

  • Alternative Alkylating Agents: If ethyl bromoacetate proves problematic, other electrophiles can be considered.

  • Protecting Groups: In some cases, protecting the indole nitrogen (N-H) can prevent N-alkylation, which can be a competing reaction.[5] However, for C3-alkylation, the N-H is often deprotonated to form the indolyl anion, which is the active nucleophile.

Q2: I'm observing both N-alkylation and C3-alkylation. How can I favor C3-alkylation?

A2: The regioselectivity of indole alkylation is highly dependent on the reaction conditions.

  • Counter-ion Effect: The nature of the counter-ion of the indolyl anion can influence the N/C alkylation ratio. Less associated "naked" anions, often favored in polar aprotic solvents like DMF or DMSO, tend to favor C-alkylation.

  • Temperature: Lower reaction temperatures generally favor C3-alkylation.

Part C: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q1: My ester hydrolysis is not going to completion, or I'm seeing degradation of my product. What should I do?

A1: While seemingly straightforward, ester hydrolysis can have its pitfalls.

  • Incomplete Hydrolysis:

    • Optimization: Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used. The reaction often requires heating to reflux in a mixture of an organic solvent (like ethanol or THF) and water to ensure solubility of the starting material.[5] Monitor the reaction by TLC until all the starting ester has been consumed.

  • Product Degradation: The indole nucleus can be sensitive to harsh basic conditions, especially at elevated temperatures.[5]

    • Optimization: If you suspect degradation, consider using milder basic conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature can be an effective alternative.[5]

  • Decarboxylation: Indole-3-acetic acids can be prone to decarboxylation, particularly at high temperatures.[5]

    • Optimization: During work-up, acidify the reaction mixture at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. Avoid excessive heating of the acidic solution.

Experimental Protocol: C3-Alkylation and Hydrolysis

  • C3-Alkylation: To a solution of 5-bromo-2-methyl-1H-indole in dry DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise. Stir the mixture for 30 minutes. Slowly add ethyl bromoacetate and continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Alkylation Work-up: Quench the reaction by carefully adding ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for several hours, monitoring by TLC.

  • Hydrolysis Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify with cold dilute HCl to precipitate the product.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed if necessary.

III. Data Summary

StepKey ParametersRecommended ConditionsPotential Issues
Fischer Indole Synthesis Acid Catalyst, TemperaturePPA, reflux; or H₂SO₄ in EtOH, refluxLow yield, side reactions
C3-Alkylation Base, Solvent, TemperatureNaH, DMF, 0 °C to RTN-alkylation, low conversion
Ester Hydrolysis Base, TemperatureNaOH, EtOH/H₂O, reflux; or LiOH, THF/H₂O, RTIncomplete reaction, degradation

IV. Visualizing the Workflow

SynthesisWorkflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: C3-Alkylation cluster_2 Step 3: Hydrolysis A 4-Bromophenylhydrazine + Acetone B Hydrazone Formation A->B EtOH, RT C Indolization (Acid Catalyst, Heat) B->C D 5-Bromo-2-methyl-1H-indole C->D E Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate D->E 1. NaH, DMF 2. BrCH2COOEt F This compound E->F NaOH, EtOH/H2O, Reflux

Caption: Synthetic workflow for this compound.

V. References

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  • Wikipedia. (2023, October 29). Japp–Klingemann reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Erowid. (2005, May 22). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • ResearchGate. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Fischer indole synthesis. Retrieved from [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 130(49), 16432–16433. [Link]

  • Singh, R., & Geetanjali. (2016). Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. International Journal of Scientific Research in Science and Technology, 2(6), 13-17.

  • YouTube. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from [Link]

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  • PubMed. (1983). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole. Retrieved from

  • Melen, R. L., & conspired. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 22(10), 3843–3847. [Link]

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  • Royal Society of Chemistry. (2020). Catalytic C3 aza-alkylation of indoles. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2018). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Retrieved from [Link]

  • Google Patents. (2021). CN113045475A - Preparation method of 5-bromo-7-methylindole. Retrieved from

  • Organic Syntheses. (n.d.). METHYL AZIDOACETATE. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Retrieved from [Link]

  • SpringerLink. (2023, April 4). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification and Optimisation of Indole-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth. Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDOLE-3-ACETIC ACID. Retrieved from [Link]

  • Google Patents. (1955). US2701250A - Process of producing indole-3-acetic acids. Retrieved from

  • Google Patents. (2008). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. Retrieved from

  • ResearchGate. (2024). Optimization of Indole acetic acid produced by plant growth promoting fungus, aided by Response surface methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]thiourea. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

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Technical Support Center: Purification of Crude 5-bromo-2-methyl-indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-bromo-2-methyl-indole-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this indole derivative. The following sections offer detailed protocols, explain the rationale behind experimental choices, and provide solutions to specific issues you may face in the lab.

Introduction: The Challenge of Purifying 5-bromo-2-methyl-indole-3-acetic acid

5-bromo-2-methyl-indole-3-acetic acid is a key intermediate in the synthesis of various biologically active compounds. However, its purification can be challenging due to the presence of closely related impurities from the synthesis, its potential for degradation under harsh conditions, and its variable solubility. This guide will walk you through robust purification strategies to obtain a high-purity product consistently.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the most common impurities I should expect in my crude 5-bromo-2-methyl-indole-3-acetic acid?

A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and degradation products. Specifically, you might encounter:

  • Starting materials: Such as 5-bromo-2-methyl-1H-indole.

  • Over-alkylation or N-alkylation products: If the indole nitrogen reacts during synthesis.

  • Decarboxylation products: Loss of the acetic acid group can occur, especially at elevated temperatures.

  • Oxidation products: The indole ring is susceptible to oxidation.

  • Residual solvents and reagents: From the reaction and initial workup.

Q2: My crude product is a dark, oily residue. How can I solidify it before attempting purification?

A2: An oily product often indicates the presence of significant impurities or residual solvent. Before proceeding with recrystallization or chromatography, attempt to solidify the material by:

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization.

  • Co-evaporation: Dissolving the oil in a suitable solvent like dichloromethane (DCM) and then adding a non-polar solvent like hexanes before concentrating under reduced pressure. This can sometimes help to form a solid.

  • Acid-Base Extraction: If your product is an acid, dissolving the crude material in an organic solvent and extracting it into a weak aqueous base (e.g., sodium bicarbonate solution) can help remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer and collected by filtration.

Recrystallization

Q3: What is the best solvent system for the recrystallization of 5-bromo-2-methyl-indole-3-acetic acid?

A3: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For indole acetic acid derivatives, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent like ethanol, methanol, or ethyl acetate with a non-polar co-solvent like water or hexanes.[1] For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid, followed by cooling, can yield pure crystals.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly. To remedy this:

  • Add more solvent: Increase the volume of the primary solvent to reduce the saturation level.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Seed crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Column Chromatography

Q5: What is a recommended mobile phase for silica gel column chromatography of this compound?

A5: For silica gel chromatography, a gradient elution is often most effective. You can start with a non-polar solvent system and gradually increase the polarity. A common system is a mixture of hexanes or petroleum ether with ethyl acetate.[2] A typical gradient might start from 100% hexanes and gradually increase to a 50:50 mixture of hexanes and ethyl acetate. The exact ratio will depend on the specific impurities present. Monitoring the separation by Thin Layer Chromatography (TLC) beforehand is crucial to determine the optimal solvent system.

Q6: My compound is streaking on the TLC plate and the column. How can I improve the separation?

A6: Streaking on silica gel is often due to the acidic nature of the carboxylic acid group interacting strongly with the silica. To mitigate this:

  • Add a small amount of acetic acid to the mobile phase: Typically, 0.5-1% acetic acid in your eluent system will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper bands.

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina or a reverse-phase C18 column.

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter and the steps to resolve them.

Issue 1: Low Purity After Recrystallization
Symptom Potential Cause Troubleshooting Steps
Product remains colored (yellow/brown) after recrystallization.Co-crystallization of colored impurities.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.[3] 2. Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system.
Purity (by HPLC/NMR) does not significantly improve.Impurities have similar solubility profiles to the product.1. Switch to Column Chromatography: This technique offers better separation based on polarity differences. 2. Acid-Base Extraction: Use an acid-base extraction to separate acidic products from neutral or basic impurities.
Low recovery of the product.The product is too soluble in the chosen cold solvent.1. Optimize Solvent Ratio: Reduce the proportion of the more polar solvent in your mixed solvent system. 2. Ensure Complete Precipitation: Cool the solution for a longer period or at a lower temperature.
Issue 2: Difficulties with Column Chromatography
Symptom Potential Cause Troubleshooting Steps
Product does not elute from the column.The compound is too polar for the chosen eluent and is strongly adsorbed to the silica.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. 2. Add Acetic Acid: As mentioned in the FAQs, adding a small amount of acetic acid to the eluent can help.
Poor separation of the product from a close-running impurity.The polarity difference between the product and the impurity is minimal.1. Use a Shallow Gradient: A slower, more gradual increase in solvent polarity can improve resolution. 2. Try a Different Solvent System: Experiment with different solvent combinations on TLC (e.g., Dichloromethane/Methanol).
The product appears to decompose on the column.The acidic silica gel may be causing degradation of the sensitive indole ring.1. Use Deactivated Silica: Treat the silica gel with a base like triethylamine before packing the column. 2. Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Dissolution: In a fume hood, place the crude 5-bromo-2-methyl-indole-3-acetic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise with swirling until the solution just begins to turn cloudy (the point of saturation).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and then with cold water. Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute your product. For example, you might start with 9:1 hexanes:ethyl acetate and slowly increase to 7:3 or 1:1.

  • Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 5-bromo-2-methyl-indole-3-acetic acid.

Purification_Workflow Crude_Product Crude 5-bromo-2-methyl- indole-3-acetic acid Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization If relatively clean Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography If complex mixture Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Troubleshoot Further Purification Needed Purity_Check->Troubleshoot Purity < 98% Troubleshoot->Recrystallization From Chromatography (different solvent) Troubleshoot->Column_Chromatography From Recrystallization

Caption: A decision-making workflow for the purification of 5-bromo-2-methyl-indole-3-acetic acid.

References

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). 5-Bromo-3-indoleacetic acid. Retrieved from [Link]

  • AWS. (n.d.). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Access to acylated pyrrolo[1,2-a]indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • IJSDR. (2022, June). OPTIMIZATION AND PURIFICATION OF INDOLE ACETIC ACID (IAA) PRODUCED BY RHIZOSPHERIC PSEUDOMONAS SPP.. Retrieved from [Link]

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1339-1349.
  • National Institutes of Health. (2019, May 5). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. Retrieved from [Link]

  • Arora, P., Tabssum, R., Gupta, A. P., Kumar, S., & Gupta, S. (2022). Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology. PloS one, 17(10), e0274737.
  • Haribhai V. Desai College. (n.d.). Indole acetic acid (IAA) production by endophytic bacterial isolate Agrobacterium tumefaciens BE-1 from roots of Musa acuminata. Retrieved from [Link] Desai.edu/wp-content/uploads/2021/01/10.pdf

  • National Institutes of Health. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:17826-09-4 | 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Sciforum. (2021, November 15). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Retrieved from [Link]

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Technical Support Center: Crystallization of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining a high-quality crystalline form of this indole derivative. The guidance provided herein is based on established crystallographic principles and field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecular structure is paramount. This compound has a bifunctional nature:

  • The Indole Core: The 5-bromo-2-methyl-indole ring system is largely rigid, aromatic, and hydrophobic. This part of the molecule favors interactions with non-polar or moderately polar solvents.

  • The Acetic Acid Moiety: The carboxylic acid group (-COOH) is polar and capable of strong hydrogen bonding. This functional group can form dimers in the solid state through O-H···O hydrogen bonds, a common feature in related structures that significantly stabilizes the crystal lattice.[1][2]

  • Solubility Profile: The presence of both hydrophobic and hydrophilic regions means its solubility is highly dependent on the solvent system. It is generally poorly soluble in water but shows good solubility in polar organic solvents like alcohols, ethyl acetate, and acetone.[3][4] The solubility in aqueous solutions is also pH-dependent; it will be more soluble at higher pH due to the deprotonation of the carboxylic acid.[3][5]

Q2: How do I select an appropriate starting solvent or solvent system for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6]

Solvent Screening Protocol:

  • Initial Test: Place approximately 10-20 mg of your crude material into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and a mixture like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Solvents that dissolve the compound immediately at room temperature are generally poor choices for single-solvent crystallization.

  • Heating: If the compound is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the saturated hot solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. The best solvent will yield a high quantity of crystalline solid.

For indole acetic acids, polar protic solvents like ethanol and methanol, or polar aprotic solvents like ethyl acetate and acetone are excellent starting points.[4][7] Often, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) provides the best results. A methanol/water or ethanol/water system, where water acts as the anti-solvent, is a common and effective choice for purifying indole derivatives.[8]

Q3: What is polymorphism, and why is it a critical concern for this compound?

A3: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[9][10] These different forms, or polymorphs, can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate

  • Melting Point

  • Stability

  • Bioavailability

For an active pharmaceutical ingredient (API), controlling polymorphism is crucial for ensuring consistent product quality and therapeutic efficacy.[9][11] Indole derivatives are known to exhibit polymorphism.[12] The specific polymorph obtained can be influenced by factors like the choice of solvent, cooling rate, temperature, and the presence of impurities.[9][10] Therefore, identifying and consistently producing the desired, most stable polymorph is a key objective.

Troubleshooting Guide: Specific Crystallization Issues

Problem 1: My compound has "oiled out," forming a separate liquid layer instead of crystals.

Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as a viscous oil or liquid. What causes this, and how can I resolve it?

Answer: Oiling out occurs when a supersaturated solution cools to a temperature above the melting point of the solute, causing it to precipitate as a liquid instead of a solid.[6] This is common when the solute is highly impure or when the cooling rate is too rapid.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the concentration.[13] A more dilute solution is less likely to become excessively supersaturated upon cooling.

  • Slow Down the Cooling Rate: This is the most critical factor. Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated if necessary. Once at room temperature, you can proceed with slower cooling (e.g., in a refrigerator) before moving to an ice bath. Slower cooling provides the kinetic window for molecules to orient correctly into a crystal lattice.[13]

  • Change the Solvent System: If the problem persists, the solvent's boiling point may be too high relative to the compound's melting point. Switch to a lower-boiling point solvent.[6] Alternatively, try a binary solvent system. Dissolve the compound in a minimum of a "good" hot solvent and then slowly add a "poor" solvent (anti-solvent) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

  • Scratch or Seed: Once the solution has cooled slightly below the temperature at which it oiled out, vigorously scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites. If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution to induce crystallization.[13][14]

Problem 2: No crystals form, even after extended cooling.

Question: My solution remains clear without any precipitation, even after cooling in an ice bath for a long time. What should I do?

Answer: This typically indicates that the solution is not sufficiently supersaturated, most often because too much solvent was used.[14]

Troubleshooting Steps:

  • Induce Nucleation: First, try scratching the flask or adding a seed crystal as described above.[14]

  • Reduce Solvent Volume: If nucleation techniques fail, you must increase the solute concentration. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the solution to cool slowly again.[14]

  • Introduce an Anti-Solvent: If you are using a single solvent, you can carefully add an anti-solvent dropwise to the room-temperature solution until it becomes persistently cloudy. Then, add a few drops of the primary solvent to re-clarify and allow it to stand.

  • Slow Evaporation: As a final resort, you can leave the solution in a loosely covered flask in a fume hood for slow evaporation over several hours or days. This gradual increase in concentration can sometimes produce very high-quality crystals.[13]

graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Troubleshooting workflow for common crystallization failures.
Problem 3: The resulting solid is amorphous or of poor crystal quality.

Question: I obtained a solid, but it's a fine powder or has a glassy appearance, not well-defined crystals. How can I improve the crystal quality?

Answer: Amorphous solids lack a long-range ordered crystal lattice and often form when precipitation occurs too rapidly, trapping impurities and solvent within the solid.[13]

Troubleshooting Steps:

  • Ensure Purity of Starting Material: Impurities can significantly inhibit crystal growth and promote the formation of amorphous material or change the crystal habit (shape).[15][16] If possible, purify your crude material by another method (e.g., column chromatography) before crystallization. Even small amounts of structurally related impurities can have a large impact.[15][17]

  • Decrease Supersaturation Rate: As with oiling out, the key is to slow down the process.

    • Use slightly more solvent than the minimum required for dissolution at boiling.[14]

    • Ensure a very slow cooling rate. An insulated vessel (e.g., a beaker with paper towels) can help moderate the cooling.

  • Solvent Selection: The solvent has a profound effect on crystal habit.[12] Experiment with different solvents or solvent mixtures. Sometimes a more viscous solvent or a solvent with different hydrogen bonding properties can promote better crystal growth.

Problem 4: I suspect I have different polymorphs in different batches.

Question: My product shows batch-to-batch variability in its melting point, appearance, or analytical data (like XRPD). How can I control for polymorphism?

Answer: This is a strong indication that you are crystallizing different polymorphs. Controlling polymorphism requires rigorous control over crystallization conditions.[9]

Troubleshooting Steps:

  • Strictly Control Conditions: Standardize your procedure. The key parameters to control are:

    • Solvent: Use the exact same solvent or solvent mixture and quality for every batch.[9]

    • Temperature Profile: Control the heating and, most importantly, the cooling rate precisely.

    • Agitation: The rate of stirring can influence nucleation and crystal growth kinetics.[9] Maintain a consistent agitation speed or crystallize without stirring.

    • Concentration: Use a consistent solute-to-solvent ratio.

  • Use Seeding: This is the most powerful method for obtaining a specific polymorph. Once you have identified and isolated the desired polymorph, use a very small amount of it to seed subsequent supersaturated solutions. The seed crystal acts as a template, directing the crystallization to produce that same form.[13]

  • Characterize Thoroughly: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the solid form from each batch to confirm which polymorph you have obtained.[9]

graph PolymorphismControl { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Key factors influencing and controlling polymorphism.

Recommended Experimental Protocol: Recrystallization

This protocol provides a robust starting point for the crystallization of this compound.

1. Solvent System Selection:

  • Based on the properties of similar compounds, an Ethyl Acetate/Hexane or Ethanol/Water system is recommended. The following protocol will use Ethyl Acetate (good solvent) and Hexane (anti-solvent).

2. Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Add the solvent in small portions near its boiling point, swirling between additions.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin during this stage.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (in this case, a small amount of cold hexane or a cold ethyl acetate/hexane mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. Note that indole acetic acids can be light and acid-sensitive, so drying in a vacuum desiccator away from direct light is advisable.[18]

Data Summary Table

The choice of solvent is critical. This table summarizes properties of common solvents suitable for screening.

SolventBoiling Point (°C)[6]PolarityTypeComments
Ethyl Acetate 77MediumPolar AproticGood solvent for many indole derivatives; often used with a non-polar anti-solvent like hexane.[4][7]
Ethanol 78HighPolar ProticExcellent solvent for compounds with H-bonding capability; often used with water as an anti-solvent.[6][7]
Acetone 56MediumPolar AproticLower boiling point, useful for easy removal, but its high volatility can be challenging.[6][7]
Methanol 65HighPolar ProticSimilar to ethanol but more polar and has a lower boiling point.[6][7]
Hexane 69LowNon-polarTypically used as an anti-solvent to precipitate the compound from a more polar solution.[7]
Water 100Very HighPolar ProticThe compound is likely insoluble; primarily used as an anti-solvent with alcohols.[19]

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. ResearchGate. Available at: [Link]

  • How to avoid Indoleacetic acid solution precipitation? ResearchGate. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Most Common Solvent for Crystallization. ACT Guide. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Two orientations of indole molecules in the crystal structure. ResearchGate. Available at: [Link]

  • Crystallization purification of indole. ResearchGate. Available at: [Link]

  • Indole-3-acetic acid. Solubility of Things. Available at: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. CORE. Available at: [Link]

  • Why is indole acetic acid not stable under acidic conditions or light. Reddit. Available at: [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. Stax. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Crystal polymorphism. Wikipedia. Available at: [Link]

  • Polymorphism in Crystals. MDPI. Available at: [Link]

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Stability and degradation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.

I. Understanding the Molecule: An Introduction to Stability

This compound belongs to the indole acetic acid class of compounds. The indole scaffold is known to be susceptible to degradation under various conditions, primarily through oxidation and photodegradation. The substituents on the indole ring—in this case, a bromine atom at the 5-position and a methyl group at the 2-position—can influence the electron density of the ring system and, consequently, its reactivity and stability. This guide will help you navigate the nuances of working with this specific molecule.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing a logical, step-by-step approach to identify and resolve the issue.

Scenario 1: Unexpected Loss of Parent Compound in Solution During Storage

Problem: You've prepared a stock solution of this compound in an organic solvent, but upon re-analysis after a few days of storage, you observe a significant decrease in the concentration of the parent compound and the appearance of new peaks in your chromatogram.

Troubleshooting Workflow:

  • Review Storage Conditions:

    • Light Exposure: Indole derivatives are notoriously sensitive to light.[1][2] Photodegradation can occur, leading to the formation of various degradation products.[3][4]

      • Action: Always store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

    • Temperature: Elevated temperatures can accelerate degradation.

      • Action: Store stock solutions at or below 4°C. For long-term storage, consider -20°C or -80°C.

    • Headspace & Atmosphere: The presence of oxygen in the headspace of your vial can promote oxidative degradation.[5][6]

      • Action: If possible, purge the vial with an inert gas like nitrogen or argon before sealing. Use vials with minimal headspace.

  • Solvent-Related Degradation:

    • Solvent Purity: Peroxides in aged ethers (like THF) or other reactive impurities in your solvent can initiate degradation.

      • Action: Use high-purity, HPLC-grade solvents. For sensitive applications, consider using freshly opened solvents or those that have been tested for peroxides.

    • Solvent-Compound Interaction: While less common for this specific structure, some solvents can react with the compound over time.

      • Action: If you suspect a solvent interaction, prepare fresh solutions in different high-purity solvents (e.g., acetonitrile, DMSO, ethanol) and monitor their stability over a short period.

  • Characterize the Degradants:

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the degradation products. This information is crucial for proposing potential degradation pathways. Common oxidative degradation products of indoles include oxindoles and further ring-opened species.[7]

Scenario 2: Inconsistent Results in Aqueous Buffers

Problem: You are performing an assay in an aqueous buffer and notice that the activity of your compound decreases over the time course of the experiment, or you get poor reproducibility between experiments.

Troubleshooting Workflow:

  • Investigate pH-Dependent Stability:

    • The stability of indole-3-acetic acid and its analogs can be influenced by pH.[8][9] While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly if other reactive species are present.

      • Action: Perform a preliminary stability study of your compound in the buffers you intend to use. Incubate the compound in each buffer for the duration of your experiment and analyze for degradation by HPLC.

  • Assess Oxidative Stability in Buffer:

    • Aqueous buffers, especially if not freshly prepared or de-gassed, contain dissolved oxygen which can lead to oxidative degradation. The presence of metal ions can also catalyze oxidation.

      • Action: Use freshly prepared, de-gassed buffers. If your assay allows, consider adding a small amount of an antioxidant, like ascorbic acid, to a control experiment to see if it prevents the loss of your compound.

  • Evaluate for Photodegradation in the Assay Medium:

    • Many laboratory environments have significant ambient light. If your assay is performed in clear plates or tubes, photodegradation can be a factor.

      • Action: Perform your assay under subdued light conditions or use amber-colored plates/tubes. Run a control experiment where a plate is exposed to ambient light and another is kept in the dark, then compare the results.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: As a solid, the compound is significantly more stable than in solution. However, to ensure long-term integrity, it should be stored in a tightly sealed container, protected from light, at 4°C or below. For extended periods, storage at -20°C is recommended.

Q2: What are the primary degradation pathways I should be aware of?

A2: The two most probable degradation pathways are oxidation and photodegradation .

  • Oxidation likely targets the indole ring, potentially at the 2,3-double bond, to form oxindole derivatives.[5][6][7] The electron-rich indole nucleus is susceptible to attack by oxidizing species.

  • Photodegradation can be initiated by UV or even visible light, leading to a complex mixture of products.[3][4] The bromine atom may also be susceptible to photolytic cleavage, although degradation of the indole ring is often the more facile pathway.

Q3: How does the bromo and methyl substitution affect stability compared to indole-3-acetic acid (IAA)?

A3:

  • The methyl group at the C2 position can sterically hinder the attack at that position and may slightly increase the electron density of the ring, potentially making it more susceptible to certain types of oxidation.

  • The bromine atom at the C5 position is an electron-withdrawing group via induction but electron-donating through resonance. Its overall effect on the rate of degradation can be complex and may depend on the specific degradation mechanism. In some cases, halogenation can influence the rate of photodegradation.[3][4]

Q4: Can I use buffers containing metal ions with this compound?

A4: Caution is advised. Some metal ions, such as iron and copper, can catalyze the oxidation of organic molecules, including indoles. If your experimental system contains metal ions, you should run a control to assess the stability of your compound under these conditions.

IV. Experimental Protocols & Data

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines). Maintain a control sample wrapped in aluminum foil at the same temperature.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 24 hours.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).

Data Presentation: Example Forced Degradation Results
Stress Condition% Assay of Parent Compound% Total DegradationComments
Control (Initial)1000-
0.1 M HCl, 60°C, 24h95.24.8Minor degradation observed.
0.1 M NaOH, 60°C, 24h92.57.5Moderate degradation.
3% H₂O₂, RT, 24h65.834.2Significant oxidative degradation.
Photolytic (ICH Q1B)78.121.9Significant photodegradation.
Thermal (60°C, 24h)98.91.1Compound is relatively stable to heat in solution.

V. Visualizations

Inferred Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound oxindole 2-oxoindole (Oxindole) Derivative parent->oxindole [O] photo_products Complex Mixture of Photoproducts parent->photo_products hν (Light) ring_opened Ring-Opened Products (e.g., N-formylanthranilic acid derivatives) oxindole->ring_opened Further Oxidation

Caption: Inferred major degradation pathways.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (60°C) start->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxidation->analyze photo->analyze thermal->analyze neutralize->analyze

Caption: Workflow for the forced degradation study.

VI. References

  • Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250.

  • ResearchGate. (n.d.). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases].

  • Arshad, M., & Frankenberger, W. T. (2002). Microbial Degradation of Indole and Its Derivatives. SciSpace.

  • Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech.

  • Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

  • Szewczyk, A., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. [Link]

  • Mudry, C. A., & Frasca, A. R. (1973). Photo-oxidation of indole derivatives. Tetrahedron, 29(4), 603-613.

  • Reddy, B. S. R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

  • Wilson, R. M., & Koveal, D. (2014). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 118(16), 4386-4397. [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light.

  • Khan, S., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International journal of biological macromolecules, 95, 363-375. [Link]

  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. World Journal of Microbiology and Biotechnology, 21(6-7), 843-848.

Sources

Common side reactions in the synthesis of 5-bromo-2-methyl-IAA

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-Methyl-IAA

Welcome to the technical support guide for the synthesis of 5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture in Fischer Indole Synthesis

Question: I am attempting to synthesize 5-bromo-2-methyl-IAA via the Fischer indole synthesis using 4-bromophenylhydrazine and levulinic acid, but my yield is consistently low, and the crude product is a dark, complex mixture. What are the likely causes and how can I optimize this reaction?

Answer: The Fischer indole synthesis is a powerful method for constructing the indole core, but its success is highly dependent on precise control of reaction conditions, especially when using deactivated precursors like 4-bromophenylhydrazine.[1][2] The electron-withdrawing nature of the bromine atom can make the key cyclization step more difficult, often requiring stronger acids or higher temperatures, which in turn can promote side reactions.[1]

Common Causes of Failure:

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[1][3][4] If the acid is too weak or dilute, the reaction may not proceed to completion. Conversely, excessively harsh acidic conditions can lead to decomposition and polymerization, resulting in the dark tars you observed.

  • Unstable Hydrazone Intermediate: The initial phenylhydrazone formed from 4-bromophenylhydrazine and levulinic acid can be unstable. Attempting to isolate it may lead to degradation. A one-pot synthesis where the hydrazone is formed in situ is often preferable.[1]

  • Side Reactions:

    • Cleavage of the N-N bond: Under harsh acidic conditions, the hydrazone's N-N bond can cleave, halting the desired reaction pathway.[1]

    • Polymerization/Tar Formation: Indoles, especially under strong acid and heat, are susceptible to polymerization, which is a common source of intractable dark residues.[5]

Troubleshooting & Optimization Protocol:

  • Step 1: Catalyst Screening: If using a Brønsted acid like H₂SO₄ in ethanol, ensure conditions are anhydrous. Consider switching to PPA or a Lewis acid like ZnCl₂, which can be more effective for deactivated systems.[2][3] Start with milder conditions and incrementally increase temperature or acid strength while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Step 2: One-Pot Procedure: Combine (4-bromophenyl)hydrazine hydrochloride, levulinic acid, and anhydrous ethanol in a round-bottom flask.[2][6] Add your chosen acid catalyst (e.g., concentrated H₂SO₄ or anhydrous ZnCl₂) cautiously at a low temperature before gradually heating to reflux. This avoids isolating the potentially unstable hydrazone.

  • Step 3: Temperature Control: Reflux gently. Overheating is a primary cause of tar formation. Monitor the reaction's progress every 30-60 minutes. Once the starting material is consumed (as indicated by TLC), work up the reaction promptly to avoid product degradation.

  • Step 4: Post-Reaction Workup: After completion, cool the mixture and pour it into a large volume of cold water. The crude product ester will often separate as an oil or solid.[6] This initial precipitation helps to remove a significant portion of the acid and highly polar impurities. Proceed with an ether or ethyl acetate extraction.[6]

Issue 2: Multiple Products Observed After Direct Bromination

Question: I am trying to synthesize the target compound by directly brominating 2-methyl-indole-3-acetic acid with a reagent like N-bromosuccinimide (NBS). My TLC plate shows multiple spots, and my final product seems to be a mixture of brominated species. Why is this happening and how can I achieve regioselectivity?

Answer: Direct electrophilic bromination of an unprotected indole ring is notoriously difficult to control. The indole nucleus is highly activated towards electrophilic attack, and the C3 position is typically the most reactive.[7][8] However, since the C3 position is already substituted in your starting material (2-methyl-IAA), bromination will be directed to other positions on the ring. The N-H proton makes the benzene portion of the indole highly activated, leading to a lack of selectivity.

Common Side Products and Their Origin:

  • Poly-bromination: The initial bromination at the C5 position does not sufficiently deactivate the ring to prevent further reaction. This can lead to the formation of di- and even tri-brominated products, with substitution possible at the C4, C6, and C7 positions.[1]

  • Oxidation: Brominating agents like NBS can also act as oxidants, especially under non-anhydrous conditions or upon exposure to light. This can lead to the formation of oxindole byproducts.[7][9][10] The C2-C3 double bond is susceptible to attack, which can ultimately yield products like 5-bromo-2-methyl-oxindole-3-acetic acid.

  • C3-Position Reactions: Although less common with an existing alkylacetic acid side chain, harsh conditions could potentially lead to reactions at the benzylic position of the side chain.[11]

The diagram below illustrates the desired reaction versus the common side reactions.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Reaction Products Start 2-Methyl-IAA Desired 5-Bromo-2-Methyl-IAA (Target Product) Side1 Di-bromo Species (e.g., 5,6-dibromo) Side2 Oxindole Byproduct Side3 Other Isomers (e.g., 6-Bromo) Reagent Br+ (e.g., NBS) Path Path->Desired Controlled Stoichiometry Low Temp Path->Side1 Excess Reagent Path->Side2 Presence of H₂O/Light Path->Side3 Poor Regiocontrol

Caption: Reaction pathways in the direct bromination of 2-Methyl-IAA.

Strategies for Achieving Regioselectivity:

  • Step 1: Protect the Indole Nitrogen: The most robust strategy is to protect the indole nitrogen with an electron-withdrawing group (e.g., acetyl, tosyl, or Boc). This significantly reduces the activation of the benzene ring, tempering its reactivity and improving selectivity for the C5 position.[11] A common procedure involves N-acetylation with acetic anhydride before bromination, followed by deprotection.[12][13]

  • Step 2: Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. Add the reagent slowly and in portions to a cooled solution (0-5 °C) of the substrate to minimize localized excess concentration that can lead to over-bromination.[1][13]

  • Step 3: Choice of Solvent and Reagent: Perform the reaction in a non-polar, aprotic solvent like CCl₄ or CH₂Cl₂ to disfavor oxidation pathways.[14] NBS is generally a good choice for benzylic ring bromination.

  • Step 4: Monitor Rigorously: Use TLC to carefully monitor the reaction. As soon as the starting material is consumed and the desired mono-brominated product is the major spot, quench the reaction immediately (e.g., with aqueous sodium bisulfite) to destroy any excess brominating agent.[12][14]

Issue 3: Purification is Difficult and Product Decomposes on Silica Gel

Question: I have a crude mixture containing my target 5-bromo-2-methyl-IAA, but I'm struggling with purification. The spots on the TLC are very close, and I suspect the product is degrading during column chromatography. What are the best practices for purification?

Answer: Purifying substituted indole-3-acetic acids can be challenging due to their acidic nature and potential instability on silica gel. The carboxylic acid group can cause significant tailing on the column, leading to poor separation. Furthermore, the indole ring can be sensitive to the acidic nature of standard silica gel.

Recommended Purification Workflow:

  • Acid-Base Extraction (Initial Cleanup): Before attempting chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous sodium bicarbonate solution. Your product, being an acid, will move into the basic aqueous layer as its carboxylate salt, while many non-acidic impurities (like potential oxindoles or poly-brominated species without a free acid) will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with cold 2M HCl to a pH of ~3.[15]

    • The purified product should precipitate. If it does not, extract it back into fresh ethyl acetate.

    • Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This procedure alone can significantly improve purity.

  • Column Chromatography (If Necessary):

    • Deactivate the Silica: To prevent streaking and decomposition, consider deactivating the silica gel. You can do this by adding 1% triethylamine or 0.5-1% acetic acid to your eluent system. For an acidic product like yours, adding acetic acid is the preferred method.

    • Solvent System: A gradient elution of methanol or ethyl acetate in dichloromethane (DCM) with 0.5% acetic acid is a good starting point. For example, begin with 100% DCM and gradually increase the polar solvent concentration.

    • Alternative Stationary Phases: If silica gel proves too harsh, consider using a different stationary phase like C18 reversed-phase silica, which is more suitable for polar and acidic compounds.[16][17]

  • Recrystallization (Final Polishing): Recrystallization is an excellent final step for obtaining a high-purity, crystalline solid.

    • Good solvent systems for indole-3-acetic acids include ethanol/water, ethyl acetate/hexanes, or hot water.[18]

    • Dissolve the semi-purified product in a minimum amount of the hot solvent, then allow it to cool slowly to promote the formation of well-defined crystals.

The following diagram outlines a logical troubleshooting workflow for purification.

G Start Crude Product Mixture A Perform Acid-Base Extraction Start->A B Check Purity by TLC/NMR A->B C Is Purity >95%? B->C D Recrystallize for Final Polish C->D Yes F Prepare for Column Chromatography C->F No E Final Product D->E G Use Silica Gel with 0.5% Acetic Acid in Eluent F->G H Collect Fractions & Analyze G->H I Combine Pure Fractions & Concentrate H->I I->D

Caption: Decision workflow for purifying 5-bromo-2-methyl-IAA.

Summary of Potential Impurities

The table below summarizes the common side products, their likely origin, and key analytical markers that can help in their identification.

Impurity NameProbable Synthetic OriginKey Analytical Marker (e.g., MS or NMR)
Di-brominated-2-methyl-IAA Over-bromination during direct synthesis.MS: Isotopic pattern for two bromine atoms (M, M+2, M+4).
5-Bromo-2-methyl-oxindole-3-acetic acid Oxidation during bromination.NMR: Loss of the characteristic indole C2-H proton signal; shift in aromatic signals.
Isomeric Bromo-2-methyl-IAA Poor regiocontrol in direct bromination.NMR: Distinct aromatic proton splitting patterns for 6- or 7-bromo substitution.
Unreacted 4-bromophenylhydrazine Incomplete Fischer indole synthesis.NMR/MS: Signals corresponding to the starting hydrazine.
Polymeric Tar Acid-catalyzed decomposition/polymerization.Insoluble, broad, and poorly defined signals in NMR; difficult to analyze.

References

  • Somei, M., & Yamada, F. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(14), 4562–4569. [Link]

  • Julian, P. L., & Pikl, J. (1952). Process of producing indole-3-acetic acids. U.S.
  • Jeevanandam, J., & Kulanthaivel, S. (2018). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

  • Radhakrishnan, A., & Srinivasan, C. (2007). Kinetics and mechanism of oxidation of indole by HSO₅⁻. International Journal of Chemical Kinetics, 39(1), 46-51. [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11345-11361. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Costanzo, S., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9658–9667. [Link]

  • Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. [Link]

  • Chen, K. H., et al. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]

  • ten Brink, H. B., et al. (1998). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship. [Link]

  • Sharma, P., et al. (2020). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry, 22(19), 6496-6502. [Link]

  • Snyder, H. R., & Pilgrim, F. J. (1955). Indole-3-acetic Acid. Organic Syntheses, 35, 68. [Link]

  • Pøbil, P., & Vreš ák, P. (1999). Purification of 3-indolylacetic acid by solid phase extraction. Biologia Plantarum, 42(2), 221-227. [Link]

  • Campillo, N., et al. (2007). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Journal of Chemical Information and Modeling, 47(4), 1431–1443. [Link]

  • Wang, B. L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 950821. [Link]

  • Julian, R. R., & Tringali, C. (1979). The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catal. Canadian Journal of Chemistry, 57(16), 2045-2051. [Link]

  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(12), 1648-1657. [Link]

  • Lebogo, M. W. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. [Link]

  • Erowid. (2002). Synthesis of 5-Bromo Indole. [Link]

  • Rossiter, S., et al. (2002). A convenient synthesis of 3-methyleneoxindoles: cytotoxic metabolites of indole-3-acetic acids. Arkivoc, 2002(11), 24-30. [Link]

  • CN102558017A. (2012). Method for preparing 5-bromoindole.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Suárez-Castillo, O. R., et al. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Natural Product Communications, 6(3), 345-348. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial chemical transformation. As a Senior Application Scientist, this guide synthesizes established protocols with field-proven insights to help you navigate the complexities of indole N-alkylation and achieve optimal results in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the N-alkylation of indoles.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a frequent hurdle, stemming from the high nucleophilicity of the C3 position on the indole ring.[1] To enhance N-selectivity, several strategic adjustments to your reaction conditions are recommended:

  • Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Reaction Temperature: Elevating the reaction temperature can often favor N-alkylation. In some studies, increasing the temperature to 80 °C has resulted in complete N-alkylation.[1][3]

  • Catalyst and Ligand Systems: Modern catalytic approaches offer excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has demonstrated high N-selectivity.[1][4][5]

  • Protecting Groups: In certain cases, temporarily introducing a protecting group at the C3 position can effectively block C-alkylation, thereby directing the reaction to the nitrogen atom.[1]

Q2: My reaction is producing di-alkylated products. How can I prevent this?

A2: The formation of di-alkylated products, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, particularly with highly reactive alkylating agents or under forcing conditions. To minimize this side reaction:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

  • Reaction Time and Temperature: Careful monitoring of the reaction progress is crucial. Stop the reaction once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[1]

  • Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can create steric hindrance that disfavors a second alkylation.[1]

Q3: The indole I'm working with has sensitive functional groups that are incompatible with the strong bases typically used for N-alkylation. What are my options?

A3: For substrates with sensitive functional groups, milder reaction conditions are necessary. Instead of strong bases like NaH, consider using:

  • Weaker Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[2]

  • Organic Bases: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are also recommended for their milder nature.[1]

  • Catalytic Methods: Certain catalytic systems can proceed under neutral or mildly basic conditions, offering a valuable alternative for sensitive substrates. Copper-catalyzed methods, for example, can be performed with bases like potassium hydroxide.[6][7]

Q4: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A4: Low conversion can be attributed to several factors. Here’s how to troubleshoot:

  • Insufficient Basicity: The indole N-H has a pKa of approximately 17 in DMSO and requires a sufficiently strong base for deprotonation.[2] If you are using a weak base and seeing low conversion, switching to a stronger base like sodium hydride (NaH) may be necessary, provided your substrate is stable.[2]

  • Poor Solubility: The insolubility of the indole, base, or alkylating agent in the chosen solvent can significantly impede the reaction.[2] Consider switching to a more suitable solvent. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often effective as they can dissolve the indole anion and other reagents.[2][8]

  • Anhydrous Conditions: For reactions involving strong bases like NaH, it is critical to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][9] Any moisture present will quench the base and inhibit the reaction.

  • Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one, such as an alkyl bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also sometimes facilitate the reaction with alkyl chlorides.

  • Deactivated Substrates: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more challenging.[10] For such deactivated indoles, more forcing conditions like a stronger base, higher temperature, or a more reactive alkylating agent may be required.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during the N-alkylation of indoles.

Issue Potential Cause Troubleshooting Suggestion
Low to No Conversion Insufficient basicity of the chosen base.Switch to a stronger base like NaH or KOH, substrate permitting.[2]
Poor solubility of reactants.Change to a more suitable polar aprotic solvent such as DMF, DMSO, or NMP.[2][8]
Presence of moisture in the reaction.Ensure the use of anhydrous solvents and an inert atmosphere, especially with strong bases.[1][9]
Low reactivity of the alkylating agent.Use a more reactive alkyl halide (I > Br > Cl) or add a catalytic amount of KI.
Deactivated indole substrate.Employ more forcing conditions (higher temperature, stronger base) or a specialized catalytic method.[2]
Poor Regioselectivity (C3-Alkylation) Suboptimal base/solvent combination.Screen different combinations. For example, if NaH in THF is giving poor selectivity, try NaH in DMF or KOH in DMSO.[10]
Reaction temperature is too low.Increase the reaction temperature; higher temperatures often favor N-alkylation.[1][3]
Nature of the indole substrate.Electron-donating groups can increase the nucleophilicity of the C3 position. Consider catalytic methods designed for high N-selectivity.[10]
Formation of Di-alkylated Products Excess of alkylating agent.Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent.[1]
High concentration of alkylating agent.Add the alkylating agent dropwise to the reaction mixture.[1]
Reaction time is too long.Monitor the reaction by TLC or LC-MS and stop it upon completion of mono-alkylation.
Decomposition of Reagents or Products Instability under reaction conditions.If decomposition is observed via TLC or LC-MS, consider using milder conditions (lower temperature, weaker base).[10]

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of an indole using sodium hydride as the base and an alkyl halide as the alkylating agent in DMF.[1][9]

Materials and Reagents:

  • Indole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole.

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1 to 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[9]

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation of Indole problem Problem Identified? start->problem low_conversion Low/No Conversion problem->low_conversion Yes poor_selectivity Poor N/C Selectivity problem->poor_selectivity Yes side_products Side Products (e.g., Di-alkylation) problem->side_products Yes end Successful N-Alkylation problem->end No sol_base Increase Basicity (e.g., NaH, KOH) low_conversion->sol_base sol_solvent Change Solvent (e.g., DMF, DMSO) low_conversion->sol_solvent sol_temp_inc Increase Temperature low_conversion->sol_temp_inc sol_anhydrous Ensure Anhydrous Conditions low_conversion->sol_anhydrous sol_base_solvent_sel Optimize Base/Solvent (e.g., NaH in DMF) poor_selectivity->sol_base_solvent_sel sol_temp_sel Increase Temperature poor_selectivity->sol_temp_sel sol_catalyst Use N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) poor_selectivity->sol_catalyst sol_stoich Adjust Stoichiometry of Alkylating Agent (1.05-1.2 eq.) side_products->sol_stoich sol_addition Add Alkylating Agent Dropwise side_products->sol_addition sol_temp_dec Decrease Temperature side_products->sol_temp_dec sol_base->problem sol_solvent->problem sol_temp_inc->problem sol_anhydrous->problem sol_base_solvent_sel->problem sol_temp_sel->problem sol_catalyst->problem sol_stoich->problem sol_addition->problem sol_temp_dec->problem

Caption: Troubleshooting workflow for N-alkylation of indoles.

Quantitative Data Summary

The following tables summarize quantitative data on the influence of reaction conditions on the regioselectivity of indole alkylation.

Table 1: Influence of Ligand on CuH-Catalyzed Indole Alkylation

Entry Ligand Solvent Temp (°C) Yield (%) N:C3 Ratio ee (%)
1 (R)-DTBM-SEGPHOS THF 90 85 >20:1 92
2 (R)-Ph-BPE THF 50 75 1:20 88

Data synthesized from a study on ligand-controlled regiodivergent synthesis.[1]

Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole

Entry Temperature (°C) N-Alkylation Yield (%) C3-Alkylation Yield (%)
1 25 Low Predominant
2 50 Moderate Improvement Significant
3 65 Good Improvement Minor
4 80 91 Not Detected

Data based on a one-pot Fischer indolisation–N-alkylation protocol.[1][3]

References

  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (URL: )
  • Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile - Benchchem. (URL: _)
  • Optimizing reaction conditions for N-alkyl
  • N-alkylation of indole derivatives - Google P
  • Technical Support Center: Regioselective Indole N-Alkyl
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. (URL: [Link])

  • Synthesis of N-alkylated indoles - ResearchGate. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (URL: [Link])

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (URL: [Link])

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (URL: [Link])

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - NIH. (URL: [Link])

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. (URL: [Link])

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PubMed Central. (URL: [Link])

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - ResearchGate. (URL: [Link])

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (URL: [Link])

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (URL: [Link])

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. (URL: [Link])

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. (URL: [Link])

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. (URL: [Link])

  • C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - DSpace@MIT. (URL: [Link])

Sources

Technical Support Center: Interpreting NMR Spectra of 5-Bromo-Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-bromo-indole compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into interpreting ¹H and ¹³C NMR spectra and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for the 5-bromo-indole scaffold?

A1: The bromine atom at the C-5 position significantly influences the electronic environment of the indole ring, leading to predictable shifts in the proton signals. The electron-withdrawing nature of bromine deshields adjacent protons. Below is a table summarizing the expected chemical shift ranges in a common solvent like CDCl₃.

ProtonChemical Shift (ppm)MultiplicityTypical Coupling Constants (J, Hz)
N-H 8.0 - 8.2broad singlet-
H-2 7.2 - 7.4triplet or ddJ₂,₃ ≈ 2.5-3.5, J₁,₂ ≈ 2.0-3.0
H-3 6.4 - 6.6triplet or ddJ₂,₃ ≈ 2.5-3.5, J₁,₃ ≈ 2.0-3.0
H-4 7.7 - 7.9doubletJ₄,₆ ≈ 0.5-1.0 (meta)
H-6 7.1 - 7.3doublet of doubletsJ₆,₇ ≈ 8.5-9.0 (ortho), J₄,₆ ≈ 0.5-1.0 (meta)
H-7 7.2 - 7.4doubletJ₆,₇ ≈ 8.5-9.0 (ortho)

Note: These are approximate ranges and can be influenced by the solvent and other substituents on the indole ring.

Q2: How does the bromine at C-5 affect the ¹³C NMR spectrum?

A2: The C-5 carbon directly attached to the bromine will show a characteristic upfield shift due to the heavy atom effect, while also exhibiting a significant C-Br coupling in proton-decoupled spectra. The other carbons in the benzene portion of the indole ring are also affected by the electronic changes.

CarbonChemical Shift (ppm)
C-2 125 - 127
C-3 102 - 104
C-3a 129 - 131
C-4 123 - 125
C-5 113 - 115
C-6 121 - 123
C-7 112 - 114
C-7a 134 - 136

Note: The signal for C-5 may be broader or have a lower intensity due to the quadrupolar effects of the bromine atom.

Troubleshooting Guides

Issue 1: The N-H proton signal is broad or not visible.

Causality: The indole N-H proton is weakly acidic and can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[1] This exchange process, if occurring on the NMR timescale, leads to significant line broadening, sometimes to the point where the signal disappears into the baseline. Additionally, the adjacent ¹⁴N nucleus has a quadrupole moment which can also contribute to broadening.[1]

Troubleshooting Protocol:

  • Ensure a Dry Sample and Solvent: Dry your sample thoroughly under high vacuum. Use a freshly opened bottle of deuterated solvent or a solvent that has been stored over molecular sieves.

  • D₂O Exchange: To confirm the identity of the N-H proton, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.[2]

  • Low-Temperature Acquisition: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.

Issue 2: The aromatic signals (H-4, H-6, H-7) are overlapping and difficult to assign.

Causality: The protons on the benzene ring of the indole often resonate in a narrow chemical shift range, leading to complex and overlapping multiplets that can be challenging to interpret, especially in lower field NMR instruments.

Troubleshooting Protocol:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can help resolve overlapping signals.

  • Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical shifts of the protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to anisotropic effects, which can often resolve overlapping signals.[1][2]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Issue 3: Unexpectedly broad signals for protons or carbons near the nitrogen.

Causality: The ¹⁴N nucleus, the most abundant isotope of nitrogen, has a spin I=1 and possesses an electric quadrupole moment. This quadrupole moment can interact with the local electric field gradient, leading to rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can shorten the lifetime of the spin states of adjacent nuclei like H-1, H-2, H-7a, and C-2, resulting in broader signals for these nuclei.[1]

Troubleshooting Protocol:

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the signals. At higher temperatures, molecular tumbling increases, which can average out the quadrupolar interactions more effectively.[1]

  • ¹⁵N Isotopic Labeling: The most definitive solution, though often impractical, is to synthesize the compound using a ¹⁵N-labeled precursor. The ¹⁵N isotope has a spin of I=1/2 and is not quadrupolar, resulting in sharp signals for adjacent protons and carbons.[1]

Visualization of Substituent Effects

The following diagram illustrates the numbering of the 5-bromo-indole scaffold and the general electronic effects of the bromine substituent.

Caption: Numbering and electronic effects in 5-bromo-indole.

References

Technical Support Center: Safe Handling and Storage of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective use of brominated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet hazardous reagents. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring both safety and experimental success.

Section 1: General Safety and Handling Protocols

Brominated aromatic compounds, while invaluable in synthesis, present significant health and environmental risks. Many are classified as persistent organic pollutants (POPs) and can have toxic, bioaccumulative, and carcinogenic effects.[1][2][3][4][5] A thorough understanding of their hazards is the first step toward safe handling.

Personal Protective Equipment (PPE): Your Last Line of Defense

Proper PPE is non-negotiable when handling brominated aromatic compounds.[6] The minimum required PPE includes:

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7][8]
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves offer good splash protection for many common solvents, but for prolonged exposure or when working with more aggressive solvents, heavier-duty gloves like Viton® or butyl rubber should be considered. Always check the manufacturer's glove compatibility chart for the specific compound and solvent you are using.[7][8]
Body Protection A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron is recommended.[6]
Footwear Closed-toe shoes made of a non-porous material are required.[6]
Respiratory Protection All work with brominated aromatic compounds should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][9] If there is a risk of exceeding the occupational exposure limit, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][10][11][12]
Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure to hazardous materials at the source.

  • Chemical Fume Hoods: Always handle brominated aromatic compounds in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Glove Boxes: For highly toxic or air-sensitive brominated compounds, a glove box provides an inert atmosphere and an additional layer of containment.

Emergency Procedures: Planning for the Unexpected

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response:

For small spills (<100 mL) within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Contain the spill with an inert absorbent material like vermiculite or sand.

  • Neutralize the spilled material. For elemental bromine, a 5-10% solution of sodium thiosulfate can be used.[13][14]

  • Clean the area with a suitable solvent and decontaminating solution.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.[7][13]

For large spills (>100 mL) or any spill outside of a fume hood:

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's emergency response team. [13]

  • Do not attempt to clean up a large spill yourself.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Location Start->Assess_Spill Small_Spill Small Spill (<100 mL) in Fume Hood Assess_Spill->Small_Spill Small Large_Spill Large Spill (>100 mL) or Outside Hood Assess_Spill->Large_Spill Large Alert_Colleagues Alert Colleagues Small_Spill->Alert_Colleagues Evacuate Evacuate Lab Large_Spill->Evacuate Contain_Spill Contain with Absorbent Alert_Colleagues->Contain_Spill Neutralize Neutralize (e.g., Sodium Thiosulfate) Contain_Spill->Neutralize Clean_Up Clean and Decontaminate Neutralize->Clean_Up Collect_Waste Collect Waste Clean_Up->Collect_Waste End End Collect_Waste->End Call_Emergency Call Emergency Response Evacuate->Call_Emergency Call_Emergency->End

Section 2: Storage Protocols

Proper storage of brominated aromatic compounds is critical to maintain their integrity and prevent hazardous situations.

Storage ParameterGuideline and Rationale
Location Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[9][15]
Containers Use tightly sealed, chemically resistant containers. For light-sensitive compounds, use amber glass bottles. Ensure containers are properly labeled with the chemical name, hazard information, and date received.[9]
Segregation Store brominated aromatic compounds away from incompatible materials, especially strong oxidizing agents, strong bases, and reactive metals like aluminum.[16][17][18]
Secondary Containment Use secondary containment trays to capture any potential leaks or spills.

Section 3: Waste Disposal and Decontamination

All waste containing brominated aromatic compounds must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all contents.

  • Neutralization of Reactive Reagents: Before disposal, reactive brominating agents like elemental bromine should be quenched. A common method is the slow addition of a sodium thiosulfate solution until the characteristic red-brown color disappears.[2][7][14]

  • Decontamination: All glassware and equipment should be decontaminated before reuse. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste. For residual bromine, a rinse with a sodium thiosulfate solution can be effective.[7][14]

Waste_Disposal_Decision_Tree

Section 4: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during experiments with brominated aromatic compounds.

Q1: My Suzuki-Miyaura coupling reaction with an aryl bromide is giving low yields. What can I do?

A1: Low yields in Suzuki couplings with aryl bromides can be due to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The electronic nature of your aryl bromide is key. Electron-rich aryl bromides can be challenging due to slower oxidative addition. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate this step.

  • Base Selection: The choice of base is critical for the transmetalation step. While potassium carbonate is common, stronger bases like potassium phosphate may be necessary for less reactive aryl bromides. Ensure your base is finely ground and anhydrous.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Ensure your starting materials are soluble in the chosen solvent system. If solubility is an issue, consider alternative solvents like DMF.

  • Dehalogenation: If you observe significant formation of the de-brominated starting material, this can be a sign of a competing side reaction. Ensure your reaction is thoroughly degassed to remove oxygen, and consider using a milder base.[4][5][9][19]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially in the presence of water and base. Using a boronic ester (e.g., a pinacol ester) can improve stability.

Q2: I'm performing a Heck reaction with a bromoarene, and the reaction is sluggish. How can I improve it?

A2: Sluggish Heck reactions with aryl bromides often point to issues with catalyst activity or reaction conditions.

  • Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to the active Pd(0) species.[20] The use of phosphine ligands is crucial here.

  • Ligand Selection: For aryl bromides, monodentate phosphine ligands are often effective. However, the choice of ligand can influence regioselectivity.[20][21]

  • Temperature: Heck reactions often require elevated temperatures, typically in the range of 110-180 °C.[22] If your reaction is slow, cautiously increasing the temperature may help.

  • Base: A base is required to regenerate the Pd(0) catalyst. Organic bases like triethylamine are common, but inorganic bases can also be used. Ensure the base is not sterically hindered and is soluble in the reaction medium.[20]

Q3: My Buchwald-Hartwig amination of an aryl bromide is not proceeding to completion. What should I check?

A3: The Buchwald-Hartwig amination is sensitive to several parameters.

  • Catalyst and Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are generally preferred for aryl bromides.[23] Consider screening different ligands if your initial choice is ineffective.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[23]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are anhydrous and deoxygenated.[23]

  • Substrate Compatibility: Sterically hindered aryl bromides or amines can be challenging substrates.[24] In these cases, increasing the catalyst loading or reaction temperature may be necessary.[23]

Q4: I am trying to form a Grignard reagent from an aryl bromide, but the reaction won't initiate.

A4: The initiation of Grignard reagent formation can be tricky.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to start. You can try crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane to activate the surface.[17]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that your solvent (typically diethyl ether or THF) is anhydrous.[17][25]

  • Concentration: A high local concentration of the aryl bromide at the magnesium surface can help initiate the reaction. Try adding a small portion of the aryl bromide neat to the magnesium before adding the rest as a solution.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my brominated aromatic product?

A1: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. You will need to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: This is a versatile technique for both solid and liquid products. Silica gel is the most common stationary phase. You will need to determine an appropriate eluent system through thin-layer chromatography (TLC) analysis.

  • Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) can be an effective purification method.

Q2: I am observing debromination of my product during workup or purification. What can I do to prevent this?

A2: Debromination can occur under certain conditions, especially with palladium contamination from a cross-coupling reaction.

  • Thorough Quenching: Ensure that any residual palladium catalyst is fully deactivated during the workup.

  • Avoid Reductive Conditions: Be mindful of any reagents or conditions during workup and purification that could be reductive. For example, some grades of silica gel can be slightly acidic and may promote degradation. You can use silica gel that has been neutralized with triethylamine.

  • Photochemical Dehalogenation: Some aryl halides can undergo dehalogenation upon exposure to UV light.[16] It is good practice to protect light-sensitive compounds from direct light by wrapping reaction flasks and storage vials in aluminum foil.[26]

Q3: How do I safely quench a bromination reaction?

A3: Excess bromine from a bromination reaction must be neutralized before workup.

  • Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermicity of the quench.[2]

  • Slowly add a solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate is commonly used.[2][7] Add the solution dropwise with vigorous stirring until the red-brown color of the bromine disappears.[2]

  • Other quenching agents like sodium bisulfite or sodium sulfite can also be used.[2] Be aware that these can generate sulfur dioxide gas, which is toxic.[2]

References

Technical Support Center: Troubleshooting the Purification of Indoleacetic Acid (IAA) Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic indoleacetic acid (IAA) analogs. The biological activity of these potent molecules is intrinsically linked to their purity. Synthetic impurities, residual starting materials, or degradation products can confound experimental results, leading to misinterpretation of structure-activity relationships (SAR) and erroneous biological data.

This guide is structured as a series of questions and answers to directly address common and complex issues encountered during the purification of IAA analogs. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve current problems but also to anticipate and prevent future purification challenges.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level, common queries that often arise before or during the initial stages of purification.

Q1: What are the most common types of impurities I should expect from my synthesis?

Answer: The impurity profile of your crude product is directly related to the synthetic route employed. For IAA analogs synthesized via the Fischer indole synthesis , which is a widely used method, you should anticipate the following impurities[1][2]:

  • Unreacted Starting Materials: Residual phenylhydrazine and ketone/aldehyde starting materials.

  • Intermediates: Phenylhydrazones that have not fully cyclized.

  • Side-Reaction Products: The Fischer synthesis is acid-catalyzed and can be prone to side reactions. Depending on the substrate and conditions, cleavage of the N-N bond in the hydrazone intermediate can occur, leading to byproducts such as aniline derivatives.[3]

  • Isomeric Products: If a non-symmetrical ketone is used, regioisomers can form.[4]

If your synthesis involves the hydrolysis of an indole-3-acetonitrile precursor , potential impurities include[5][6]:

  • Unreacted Nitrile: The starting indole-3-acetonitrile.

  • Amide Intermediate: Indole-3-acetamide, resulting from partial hydrolysis.

  • Byproducts of Nitrosation: If nitrite is present under acidic conditions, mutagenic N-nitroso products can form.[7]

Q2: My purified IAA analog seems to degrade quickly, even during purification or storage. What is causing this?

Answer: Indoleacetic acid and many of its analogs are notoriously unstable under certain conditions. Understanding these sensitivities is critical to preserving your compound's integrity.

  • Light Sensitivity (Photodegradation): The indole ring is susceptible to photo-oxidation. Exposure to white light, especially in the presence of sensitizers like B-vitamins (often found in cell culture media), can accelerate degradation.[8] It is imperative to protect your compound from light by using amber vials or wrapping glassware in aluminum foil.[9]

  • Acid Instability: Strong acidic conditions can lead to decomposition or polymerization of the indole nucleus.[10] This is a critical consideration during acid-catalyzed reactions and purification steps like acid-base extraction or silica gel chromatography.

  • Thermal Instability: While generally stable at room temperature, prolonged heating, especially in the presence of acid or base, can cause decarboxylation to form skatole-type impurities.[9] Always use the minimum heat necessary for recrystallization and evaporate solvents under reduced pressure at moderate temperatures.

Q3: What are the best initial steps to assess the purity of my crude product and guide my purification strategy?

Answer: A small amount of your crude product should be sacrificed for initial analysis before committing the entire batch to a specific purification method.

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. It allows you to visualize the number of components, estimate their relative polarities, and test various solvent systems for column chromatography. A single, well-defined spot is indicative of high purity, while multiple spots or streaking suggest a complex mixture requiring more rigorous purification.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An NMR spectrum of the crude material can reveal the presence of unreacted starting materials or major byproducts by comparing it to the expected spectrum of the desired product. The presence of greasy, aliphatic signals may suggest silicone grease contamination, while sharp singlets in the aromatic region could indicate residual solvents like toluene or benzene.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS can provide the exact mass of the components in your mixture, helping to identify impurities and confirm the presence of your target molecule.[11][12]

This initial analysis will inform the most effective purification strategy, as illustrated in the decision workflow below.

Purification_Decision_Tree start Crude Product analyze Analyze Purity (TLC, ¹H NMR) start->analyze decision_main Is the major spot >90% of material? analyze->decision_main decision_impurities What is the nature of the impurities? decision_main->decision_impurities No recrystallize Recrystallization decision_main->recrystallize Yes column Column Chromatography decision_impurities->column Non-polar or similar polarity acid_base Acid-Base Extraction decision_impurities->acid_base Neutral or basic re_analyze Re-analyze Purity recrystallize->re_analyze column->re_analyze acid_base->re_analyze end_product Pure IAA Analog (>98%) re_analyze->end_product

Caption: A decision tree for selecting a purification method.
Section 2: Troubleshooting Guide - Method-Specific Purification

This section provides detailed solutions for issues encountered with common purification techniques.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found. It relies on the principle that the desired compound and the impurity have different solubilities in the chosen solvent.

Q: I've synthesized an IAA analog, but it refuses to crystallize from any solvent I try. What should I do?

Answer: Failure to crystallize is a common frustration. The cause is often either the presence of significant impurities that inhibit lattice formation or the selection of a suboptimal solvent.

Step-by-Step Protocol for Finding a Recrystallization Solvent:

  • Solvent Selection Rationale: IAA analogs are typically moderately polar molecules with an acidic proton. This suggests that polar protic solvents or binary mixtures will be effective.

  • Small-Scale Screening: Place ~10-20 mg of your crude product into several small test tubes.

  • Test Solvents: Add a single solvent to each tube dropwise at room temperature. Good candidate solvents are listed in the table below.

  • Identify a "Good" Solvent: A suitable solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Test Binary Systems: If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "soluble" solvent (e.g., ethanol) at room temperature, then add a "less soluble" anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again.

  • Induce Crystallization: If crystals do not form upon slow cooling, try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites.

    • Seeding: Add a single, pure crystal of the compound (if available) to the cooled solution to initiate crystal growth.

    • Reduce Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.

Table 1: Common Recrystallization Solvents for IAA Analogs

Solvent SystemProperties & RationaleCommon Impurities Removed
Ethanol/Water IAA analogs are often soluble in hot ethanol and insoluble in water. The polarity can be fine-tuned by adjusting the ratio.Highly polar (salts) and non-polar (grease, starting materials) impurities.
Ethyl Acetate/Hexanes A less polar system. The compound is dissolved in hot ethyl acetate, and hexanes are added as the anti-solvent.Removes polar impurities that remain in the mother liquor.
Water (with pH adjustment) For highly water-soluble analogs, dissolving at a pH where the compound is ionized (e.g., pH 8) and then slowly acidifying to the pKa can induce crystallization.[13][14]Removes water-insoluble neutral or basic impurities.
Acetic Acid Glacial acetic acid can be an excellent, albeit aggressive, solvent for stubborn compounds that are resistant to other solvents.[15]Often effective for highly crystalline, planar molecules.
Troubleshooting Column Chromatography

Flash column chromatography is the workhorse for separating compounds with different polarities. For IAA analogs, both normal-phase (silica gel) and reversed-phase (C18) can be used.

Q: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation on the column. How can I fix this?

Answer: Streaking or "tailing" of acidic compounds like IAA analogs on silica gel is a classic problem. It occurs because the acidic carboxyl group interacts strongly with the slightly acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding. This leads to slow, uneven elution and poor separation.

Solution:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to the eluent. This protonates the silanol groups and the carboxyl group of your compound, minimizing the strong interaction.

    • Add 0.5-1% acetic acid to your eluent (e.g., 40% Ethyl Acetate / 59% Hexanes / 1% Acetic Acid). This will dramatically improve the peak shape and separation.[15]

    • For very sensitive compounds, formic acid can be used, but it is more volatile.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative:

    • Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar (C18-coated silica) and the mobile phase is polar (e.g., methanol/water or acetonitrile/water). This is often an excellent choice for purifying IAA and its analogs, as polar impurities elute first.[16][17] Solid-phase extraction (SPE) cartridges using C18 are a rapid and efficient way to perform this purification.[17]

    • Neutral Alumina: For compounds that are particularly acid-sensitive, neutral alumina can be used as the stationary phase, though it offers different selectivity compared to silica.

Troubleshooting Acid-Base Extraction

This liquid-liquid extraction technique is ideal for separating acidic IAA analogs from neutral or basic impurities. It leverages the differential solubility of the ionized and neutral forms of the compound in aqueous and organic layers.

Q: I performed an acid-base extraction, but my yield is very low. Where did my product go?

Answer: Low recovery after an acid-base extraction typically points to one of three issues: incomplete extraction, emulsion formation, or degradation of the product.

Workflow and Key Causality:

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Basification (The Key Step): Extract the organic layer with a mild aqueous base , such as saturated sodium bicarbonate (NaHCO₃) solution.

    • Why this choice? A mild base like bicarbonate (pKa of conjugate acid = 6.4) is strong enough to deprotonate the carboxylic acid of the IAA analog (pKa ~4.7) to form the water-soluble carboxylate salt. It is not strong enough to deprotonate less acidic protons, leaving many impurities behind. Using a strong base like NaOH could lead to hydrolysis of ester groups or other unwanted side reactions.

  • Separation: The deprotonated, water-soluble IAA analog salt moves into the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Acidification (The Recovery Step): Separate the aqueous layer and carefully acidify it with a strong acid, like 1M HCl, to a pH of ~2-3. This re-protonates the carboxylate, making the IAA analog neutral and insoluble in water.

    • Common Pitfall: Insufficient acidification will result in incomplete precipitation/extraction of your product, leading to low yield. Always check the pH with litmus paper.

  • Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., 3x with ethyl acetate). The combined organic layers now contain your purified product.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

AcidBase_Workflow start Crude Product in Organic Solvent (EtOAc) add_base Add Aqueous NaHCO₃ Shake and Separate start->add_base organic_layer Organic Layer: Neutral/Basic Impurities add_base->organic_layer Discard aqueous_layer Aqueous Layer: IAA-Analog Salt (R-COO⁻Na⁺) add_base->aqueous_layer acidify Acidify Aqueous Layer with 1M HCl to pH 2-3 aqueous_layer->acidify extract_final Extract with fresh EtOAc acidify->extract_final final_organic Organic Layer: Purified IAA Analog (R-COOH) extract_final->final_organic final_aqueous Aqueous Layer: Salts (NaCl) extract_final->final_aqueous Discard end Dry and Evaporate Solvent final_organic->end

Caption: Workflow for purification via acid-base extraction.
References
  • Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]

  • Dunleavy, J. M. (1989). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. Plant Physiology, 90(2), 753–756. [Link]

  • Weisblat, D. I., & Lyttle, D. A. (1955). Process of producing indole-3-acetic acids. U.S. Patent No. 2,701,250. Washington, DC: U.S.
  • Dobrev, P., & Vankova, R. (2001). Purification of 3-indolylacetic acid by solid phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 143–148. [Link]

  • Miller, A. N., & Cohen, J. D. (1989). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples Through Nylon. Plant Physiology, 91(2), 753-756. [Link]

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2005). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 70(23), 9372–9378. [Link]

  • Moss, S. M., et al. (2015). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. Plant Physiology, 169(1), 541-552. [Link]

  • Reddit r/chemistry community. (2024). Why is indole acetic acid not stable under acidic conditions or light. [Link]

  • Wikipedia contributors. (2023). Indole-3-acetic acid. Wikipedia. [Link]

  • Terry, M. E. (1973). Derivation and chromatographic separation of acid indole auxins. Virginia Polytechnic Institute and State University. [Link]

  • Wang, L., et al. (2015). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 11, 27. [Link]

  • Zenser, N., et al. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 13(12), 2689-2698. [Link]

  • Moore, C. A., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. PLoS ONE, 8(11), e78350. [Link]

  • Weisblat, D. I., & Lyttle, D. A. (1955). Process of producing indoleacetic acids and new indoleacetic acids produced thereby. U.S. Patent No. 2,701,251. Washington, DC: U.S.
  • Snyder, H. R., & Smith, C. W. (1944). Indole-3-acetic Acid. Organic Syntheses, 24, 62. [Link]

  • Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 3(12), 1379–1384. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. [Link]

  • Du, F., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Journal of Plant Growth Regulation, 36, 219–228. [Link]

  • Abe, H., et al. (2002). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 956(1-2), 203–209. [Link]

  • Mashiguchi, K., et al. (2021). Experimental procedures for extraction and derivatization of auxin and auxin precursors. Methods in Molecular Biology, 2337, 125-141. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

  • Du, F., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Journal of Plant Growth Regulation, 36, 219–228. [Link]

  • Janardan, L., et al. (2021). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 20(1), 783-790. [Link]

  • Bandurski, R. S., & Schulze, A. (1977). Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. Plant Physiology, 60(2), 211–213. [Link]

  • Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 20(2), 153-162. [Link]

  • Frades, I., & Merelo, P. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 12(9), 1166. [Link]

  • Kim, Y., et al. (2005). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 48(1), 40-44. [Link]

  • Song, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946927. [Link]

  • The Good Scents Company. (n.d.). 3-indolyl acetonitrile. [Link]

  • Karimian, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2511–2519. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • NIST. (n.d.). 1H-Indole-3-acetonitrile. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). indole acetic acid. [Link]

  • Reddit r/chemistry community. (2015). Recrystallization from acetic acid?. [Link]

  • De Vos, M., et al. (2008). Indole-3-acetonitrile production from indole glucosinolates deters oviposition by Pieris rapae. Plant Physiology, 146(3), 916–926. [Link]

  • Bibi, A., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Scientific Reports, 13(1), 3241. [Link]

  • Britannica, The Editors of Encyclopaedia. (2023). indoleacetic acid. Encyclopedia Britannica. [Link]

  • Wikipedia contributors. (2024). Dimethyltryptamine. Wikipedia. [Link]

  • D'Angelo, C. M., & Puskas, I. (1988). Method for removing impurities from caprolactam. U.S. Patent No. 4,720,328. Washington, DC: U.S.
  • ResearchGate. (n.d.). Indole-3-acetic Acid. [Link]

Sources

Solubility issues with 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid and co-solvents

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating Solubility Challenges with 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid

Introduction: Understanding the Solubility Hurdle

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound is often preceded by overcoming fundamental formulation challenges. This molecule, a substituted derivative of indole-3-acetic acid (IAA), possesses significant lipophilicity due to its brominated indole core and methyl group, leading to predictably low aqueous solubility.[1][2]

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for those steps. We will address the most common solubility and stability issues encountered with this compound, offering a framework for systematic troubleshooting and successful experimental design. Our goal is to empower you, the researcher, to move past formulation roadblocks and focus on generating reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A: The molecular structure of this compound is inherently hydrophobic (water-repelling). The indole ring, further substituted with a bromine atom, contributes to a high LogP value (a measure of lipophilicity), making it poorly soluble in water-based systems.[1] Direct dissolution in aqueous buffers is unlikely to achieve a usable concentration. The parent compound, indole-3-acetic acid, is itself sparingly soluble in water, a characteristic that is exacerbated by the bromo- and methyl- substitutions.[3]

Q2: I dissolved the compound in 100% DMSO to make a stock, but it crashed out (precipitated) when I diluted it into my aqueous experimental medium. What is happening?

A: This is a classic and very common issue known as solvent-shift precipitation. While a potent polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can readily dissolve the compound at high concentrations, this creates a highly unstable, supersaturated state.[4] When this DMSO stock is introduced into an aqueous environment (like cell culture media or PBS), the DMSO disperses, and the primary solvent becomes water. The compound's concentration is now far above its thermodynamic solubility limit in this new, high-water-content co-solvent system, causing it to rapidly precipitate out of solution.[5]

Q3: What is the best solvent for preparing a high-concentration stock solution?

A: For creating a concentrated stock solution, a strong, water-miscible organic solvent is required. The most common and effective choice is 100% DMSO . Other potential options include N,N-Dimethylformamide (DMF). The goal is to choose a solvent that can fully solvate the compound at a concentration significantly higher than your final working concentration. For the sodium salt of the related compound, indole-3-acetic acid, solubility in DMSO is approximately 15 mg/mL.[6]

Q4: How should I store solutions of this compound? Is it stable?

A: Stability is a critical concern. The parent indole-3-acetic acid scaffold is known to be sensitive to degradation by light and acidic conditions.[7] Therefore, the following precautions are essential:

  • Prepare Fresh: Ideally, aqueous working solutions should be prepared fresh for each experiment from a frozen organic stock. It is not recommended to store aqueous solutions for more than a day.[6]

  • Protect from Light: Wrap storage vials in aluminum foil and work in subdued light where possible.

  • Storage Conditions: Store high-concentration organic stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

Q5: Can I use pH modification to increase the compound's solubility?

A: Yes, this is a viable strategy. The molecule contains a carboxylic acid group, which can be deprotonated to form a more soluble carboxylate salt at a basic pH. The solubility of indole-3-acetic acid is known to increase at higher pH levels.[8] By raising the pH of your aqueous buffer above the compound's pKa, you can significantly increase its solubility. However, you must ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex solubility and stability problems.

Problem: Precipitation Upon Dilution into Aqueous Media

This is the most frequent and critical challenge. The key is to understand and respect the solubility limit in the final solvent mixture .

  • Causality: When a DMSO stock is added to a buffer, you create a co-solvent system (e.g., 99% buffer, 1% DMSO). The compound's maximum stable concentration in this specific mixture may be much lower than anticipated. Any amount added above this limit will precipitate, either immediately or over time.

  • Strategic Solution: Determine the Solubility Limit

    • Limit Co-solvent Concentration: In biological experiments, the concentration of solvents like DMSO should be kept to a minimum (typically ≤0.5% v/v) as they can exert their own biological effects.[4]

    • Perform a Solubility Test: Before conducting your main experiment, you must determine the maximum achievable concentration of your compound in the final experimental medium. Use the Kinetic Solubility Assessment Protocol described in Section 3.

    • Vehicle Control is Mandatory: Always include a "vehicle control" in your experiments. This is your experimental medium containing the same final concentration of the co-solvent (e.g., 0.5% DMSO) but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Diagram: Troubleshooting Workflow for Precipitation

G start Start: Compound precipitates in aqueous medium q1 Is the final co-solvent concentration known and low (e.g., <0.5% DMSO)? start->q1 action1 Action: Redesign experiment to minimize co-solvent percentage. Re-test. q1->action1 No q2 Was a preliminary solubility test performed in the exact final medium? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Action: Perform kinetic solubility assessment (see Protocol 2). Determine max concentration. q2->action2 No q3 Is the working concentration below the determined solubility limit? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Action: Lower the working concentration to below the experimentally determined limit. q3->action3 No check_stability Consider other factors: - pH of the final medium - Temperature effects - Compound degradation (prepare fresh) - Buffer salt incompatibility q3->check_stability If precipitation persists end_ok Solution is stable. Proceed with experiment. q3->end_ok Yes a3_yes Yes a3_no No action3->q3

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for handling and characterizing your compound.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To create a stable, high-concentration stock solution for serial dilution.

  • Materials: this compound powder, 100% Dimethyl Sulfoxide (DMSO, anhydrous or low-water content recommended), sterile microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Weigh out the desired amount of the compound powder in a suitable vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Vortex vigorously for 2-5 minutes. If necessary, gently warm the vial to 37°C or use a bath sonicator for short bursts to aid dissolution.

    • Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the compound in a specific buffer or medium, which is the gold standard method.[9][10]

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the target solvent (e.g., PBS, pH 7.4) in a sealed vial. "Excess" means enough solid remains undissolved at the end.

    • Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After incubation, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by passing through a 0.22 µm syringe filter.

    • Carefully collect the clear supernatant.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), which can distinguish the analyte from any potential degradation products.[11]

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Experimental workflow for thermodynamic solubility.

Section 4: Data Summary & Co-solvent Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO₂PubChem[1]
Molecular Weight 268.11 g/mol Sigma-Aldrich[2]
Monoisotopic Mass 266.9895 DaPubChemLite[1]
Predicted XlogP 2.6PubChemLite[1]

XlogP is a computed measure of hydrophobicity; a higher value indicates lower aqueous solubility.

Table 2: Properties of Common Co-solvents for Formulation
Co-solventTypeKey CharacteristicsTypical Max % in Cell Assays
DMSO Polar AproticExcellent solubilizing power for a wide range of compounds. Can have biological effects.[4]0.1% - 0.5%
Ethanol Polar ProticLess toxic than DMSO. Good for compounds with some polarity.0.5% - 1.0%
PEG 400 PolarLow toxicity, often used in in-vivo formulations. Can be viscous.[12]Variable, often >1%
Propylene Glycol Polar ProticCommon pharmaceutical excipient with low toxicity.[13][14]Variable, often >1%

References

Technical Support Center: Proactive Strategies for Preventing Indole Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in chemical research and drug development: the oxidative degradation of indole compounds. Due to their electron-rich pyrrole ring, indoles are highly susceptible to oxidation, which can compromise sample integrity, experimental results, and the efficacy of indole-based pharmaceuticals.[1] This guide provides in-depth, field-proven insights and protocols to help you proactively prevent and troubleshoot indole oxidation.

Section 1: The "Why" — Understanding Indole Oxidation

Before implementing preventative measures, it is crucial to understand the mechanisms driving degradation. Indole oxidation is not a single pathway but a cascade of reactions often initiated by common laboratory conditions.

Primary Oxidation Triggers:

  • Atmospheric Oxygen (Autoxidation): The most common culprit. In the presence of oxygen, especially when catalyzed by light, heat, or trace metal ions, the indole nucleus can be attacked, leading to a variety of degradation products.[2][3]

  • Photo-oxidation: Exposure to light, particularly UV wavelengths, can generate reactive oxygen species (ROS) that aggressively attack the indole ring.[4] Many standard laboratory lighting conditions are sufficient to initiate this process.

  • Chemical & Enzymatic Oxidation: Certain reagents, trace metal contaminants (e.g., Cu, Fe), and enzymes can catalyze oxidation.[2][5][6] This is particularly relevant in biological assays or when using non-HPLC grade solvents.

  • pH and Temperature: Extremes in pH and elevated temperatures can significantly accelerate the rate of degradation for many indole alkaloids.[7][8]

The oxidation process often begins at the C3 position, leading to intermediates like 3-hydroxyindole (indoxyl), which can then undergo further oxidation or dimerization to form colored products like indigo and indirubin.[3][9] This is why a color change to pink, red, or brown is a classic visual indicator of indole degradation.[1]

IndoleOxidation Indole Indole Scaffold Radical Indole Radical Intermediate Indole->Radical H-abstraction or e⁻ transfer Initiators Initiators (O₂, Light, Heat, Metals) Initiators->Indole Attack on e⁻-rich ring Indoxyl Indoxyl (3-Hydroxyindole) Radical->Indoxyl + O₂/H₂O Products Degradation Products (Oxindoles, Isatin, Dimers) Indoxyl->Products Further Oxidation & Dimerization

Caption: Generalized pathway of indole autoxidation.

Section 2: Proactive Prevention — A Multi-Layered Strategy

The most effective way to manage indole stability is through a proactive, multi-layered approach that addresses storage, solvent preparation, and experimental setup.

FAQ: Storage and Handling

Q1: What are the absolute best practices for storing pure (solid) indole compounds? A1: To maximize shelf-life, indole compounds should be stored under cool, dark, and inert conditions.[1]

  • Temperature: Store at 2-8°C for short-term and -20°C for long-term storage.[1][10] This slows down the kinetic rate of autoxidation.

  • Light: Always use amber or opaque vials to protect from photo-oxidation.[1]

  • Atmosphere: For highly sensitive derivatives, flush the vial headspace with an inert gas like argon or high-purity nitrogen before sealing.[1] This displaces oxygen, the primary fuel for oxidation.

Q2: My indole solution turned slightly pink. Is it still usable? A2: A color change is a definitive sign of oxidation.[1] While minor degradation might not affect the bulk purity for some low-sensitivity applications, it is a significant risk for quantitative assays, cell-based studies, or GMP applications. The colored impurities are different chemical entities and may have altered biological activity or interfere with analytical measurements. It is strongly recommended to use a fresh, un-oxidized sample.

Q3: How should I handle indole-3-acetic acid (IAA) and other sensitive derivatives? A3: For compounds like IAA, which are known to be sensitive, rigorous handling is key. Always work in a well-ventilated area or fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] When preparing solutions, avoid creating dust from powdered forms.[10][11]

FAQ: Solvents and Solutions

Q1: Does the choice of solvent matter for indole stability? A1: Absolutely. The solvent system is a critical variable.

  • Purity: Always use high-purity, HPLC-grade solvents.[12] Lower-grade solvents can contain trace metal impurities or peroxides that catalyze oxidation.

  • Dissolved Oxygen: Most solvents are saturated with atmospheric oxygen. For sensitive experiments, solvents must be deoxygenated.

  • pH: The stability of many indole alkaloids is pH-dependent.[8][13] For aqueous solutions, ensure your buffer system maintains a pH where your specific indole is most stable. Avoid strong acids unless required by the protocol, as they can promote degradation.

Q2: When and how should I deoxygenate my solvents? A2: Deoxygenation is recommended for long-term solution storage or for sensitive reactions. The "freeze-pump-thaw" method is the most rigorous, while inert gas purging (sparging) is often sufficient and more convenient for many applications, like preparing HPLC mobile phases.[14][15][16]

Q3: How long can I store an indole compound in solution? A3: This is highly dependent on the specific indole, the solvent, and the storage conditions. For example, aqueous solutions of indole-3-pyruvic acid should not be stored for more than one day.[11] As a best practice, prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or -80°C in a tightly sealed container, protected from light, and consider adding an antioxidant.

Section 3: The Role of Antioxidants

For particularly unstable compounds or demanding applications, adding a radical-scavenging antioxidant can provide an extra layer of protection.

Q: Which antioxidant should I choose? A: The choice depends on solubility and potential interference with your experiment. Butylated hydroxytoluene (BHT) and ascorbic acid are common choices.[1] Indole derivatives with hydroxyl groups on the benzene ring have also been shown to have antioxidant properties.[4]

AntioxidantTypical ConcentrationSolubilityMechanism & Considerations
BHT (Butylated Hydroxytoluene)0.01% (w/v)Soluble in organic solvents (e.g., Ethanol, DMSO).A potent radical scavenger. Ideal for organic solutions. Ensure it doesn't interfere with your assay (e.g., some fluorescence-based assays).
Ascorbic Acid (Vitamin C)100-150 mg/LSoluble in aqueous solutions.Water-soluble antioxidant, effective at reducing phenolic browning during plant tissue culture preparations.[17] Can alter the pH of unbuffered solutions.
Melatonin VariesSoluble in organic solvents.An indole-based compound itself, it is a powerful antioxidant that scavenges free radicals.[18]
Trolox VariesWater-soluble analog of Vitamin E.Often used as a standard in antioxidant capacity assays and can be an effective cytoprotective agent.[19]

Section 4: Troubleshooting Guide

Use this guide when you suspect oxidation is compromising your experiments.

Issue: My indole compound (solid) has developed a pink/brown color upon storage. Root Cause Analysis: Likely exposure to air (oxygen) and/or light. The seal on the container may be inadequate. Solution:

  • Assess: For critical applications, discard the compound.

  • Prevent Recurrence: Purchase smaller quantities to reduce storage time. Upon receipt, divide the compound into smaller, single-use aliquots in amber vials. Flush each vial with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store at -20°C.

Issue: HPLC baseline is noisy, and peak retention times are shifting, especially with an indole analyte. Root Cause Analysis: This can be caused by dissolved gas coming out of the solution in the detector cell or by ongoing degradation of the analyte in the mobile phase.[12] Solution:

  • Degas Mobile Phase: Use an inline degasser or sparge the mobile phase with helium for 15-20 minutes.[15]

  • Use Fresh Solvents: Prepare the mobile phase fresh daily.[12]

  • Check pH: If using buffers, ensure the pH is stable and that the buffer salts are fully soluble in the mixed organic/aqueous phase to prevent precipitation.[12][20]

Issue: Reproducibility in my cell-based assay is poor when using an indole-based compound. Root Cause Analysis: The compound may be oxidizing in the culture medium over the course of the experiment, leading to a decrease in the effective concentration and the generation of potentially cytotoxic degradation products. Solution:

  • Minimize Light Exposure: Protect the cell culture plates from direct light.

  • Prepare Fresh: Prepare the stock solution fresh for each experiment from a properly stored solid.

  • Time-Course Study: Perform a time-course experiment analyzing the compound's concentration and purity in the medium over the assay duration (e.g., by HPLC) to determine its stability under your specific conditions.

  • Consider Antioxidants: If instability is confirmed, evaluate if an antioxidant compatible with your cell line (e.g., Trolox) can be added to the medium.

Troubleshooting Start Problem Observed (e.g., Color Change, Bad Data) CheckSolid Is the solid compound discolored? Start->CheckSolid CheckSolution Is the issue with a solution or assay? CheckSolid->CheckSolution No Discard Action: Discard solid. Implement inert gas overlay & -20°C storage for new stock. CheckSolid->Discard Yes CheckHPLC HPLC Issue? (Baseline, RT shift) CheckSolution->CheckHPLC Yes CheckAssay Cell Assay Issue? (Low Reproducibility) CheckSolution->CheckAssay No OK Problem Resolved Discard->OK Degas Action: Degas mobile phase. Use fresh solvents. CheckHPLC->Degas Yes Degas->OK FreshStock Action: Prepare stock fresh. Minimize light exposure. Confirm stability in media. CheckAssay->FreshStock Yes FreshStock->OK

Caption: Decision workflow for troubleshooting indole oxidation.

Section 5: Key Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvent via Inert Gas Purging

This protocol is suitable for deoxygenating solvents for HPLC or for preparing reaction mixtures.

Materials:

  • Solvent to be deoxygenated (HPLC-grade)

  • Clean, dry solvent bottle or Schlenk flask

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Gas dispersion tube (sparging tube) or a long sterile needle

Procedure:

  • Pour the solvent into the flask, ensuring the vessel is no more than 80% full.

  • Insert the gas dispersion tube or needle, making sure the tip is submerged well below the solvent surface.

  • Provide a second, shorter needle through the septum as a vent for the displaced air.

  • Begin a gentle but steady flow of inert gas to create fine bubbles throughout the liquid. A vigorous flow will waste gas and evaporate the solvent.

  • Purge the solvent for at least 15-30 minutes. For a 1L volume, 30 minutes is recommended.

  • After purging, remove the vent needle first, then the gas inlet needle, and immediately seal the vessel tightly.

  • Use the deoxygenated solvent as soon as possible, as oxygen will slowly diffuse back into the liquid over time.

Protocol 2: Preparing a BHT Antioxidant Stock Solution

This protocol provides a 1% (w/v) BHT stock solution in ethanol for easy addition to other solutions.

Materials:

  • Butylated hydroxytoluene (BHT)

  • 200-proof Ethanol (HPLC-grade)

  • 10 mL volumetric flask

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Weigh 100 mg of BHT and transfer it to the 10 mL volumetric flask.

  • Add approximately 7-8 mL of ethanol to the flask and swirl gently to dissolve the BHT completely.

  • Once dissolved, add ethanol to the 10 mL mark (qs).

  • Cap the flask and invert several times to ensure the solution is homogenous.

  • Transfer the stock solution to a labeled amber vial for storage. Store at 4°C.[1]

  • To Use: To achieve a final concentration of 0.01% BHT in a 10 mL final volume of your indole solution, add 10 µL of this 1% stock solution.[1]

References

Validation & Comparative

Comparing biological activity of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid vs. IAA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid and Indole-3-acetic acid (IAA)

Introduction: The Central Role of Auxins in Plant Biology

Indole-3-acetic acid (IAA) is the principal naturally occurring auxin in plants, acting as a master regulator of nearly every aspect of plant growth and development. From orchestrating cell division and elongation to governing tropic responses and apical dominance, IAA's influence is both profound and pleiotropic. Its activity is tightly regulated through biosynthesis, transport, and perception by specific receptor complexes, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.

The synthetic auxin, this compound, represents a structural analog of IAA. The introduction of a bromine atom at the 5th position and a methyl group at the 2nd position of the indole ring is predicted to significantly alter its physicochemical properties. These modifications can influence its metabolic stability, transport characteristics, and affinity for auxin receptors, thereby leading to distinct biological activities compared to the endogenous IAA. This guide provides a comparative analysis of these two compounds, grounded in established principles of auxin biology and structure-activity relationships, and offers detailed protocols for their empirical evaluation.

Structural Comparison and Predicted Physicochemical Properties

The key to understanding the differential activity lies in the structural modifications on the indole ring.

  • Indole-3-acetic acid (IAA): The archetypal auxin, its structure is the baseline for comparison.

  • This compound:

    • 5-Bromo Substitution: Halogenation, particularly at the 5-position of the indole ring, is a common strategy in the design of synthetic auxins. The bromine atom is electron-withdrawing and increases the lipophilicity of the molecule. This can enhance its membrane permeability and potentially protect it from enzymatic degradation.

    • 2-Methyl Substitution: The presence of a methyl group at the 2-position can sterically hinder the molecule's rotation and interaction with catabolic enzymes. This modification is known to often increase the stability and persistence of the auxin response.

The combination of these substitutions suggests that this compound is likely a more stable and persistent auxin analog than IAA.

Comparative Biological Activity: A Mechanistic Overview

While direct comparative studies on this compound are not extensively documented in public literature, we can infer its activity based on well-characterized analogs. The primary mechanism of auxin action involves its function as a "molecular glue" between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, thereby de-repressing the activity of Auxin Response Factors (ARFs) and initiating the transcription of auxin-responsive genes.

Here, we compare the expected activities based on their structural differences:

FeatureIndole-3-acetic acid (IAA)This compound (Predicted)Rationale for Difference
Receptor Binding Affinity Natural ligand with optimized affinity for the TIR1/AFB co-receptor complex.Potentially higher or more stable binding.The 5-bromo substitution can enhance hydrophobic interactions within the TIR1/AFB binding pocket, potentially increasing residence time.
Metabolic Stability Susceptible to rapid degradation by various oxidative pathways (e.g., via IAA oxidase).Higher stability and resistance to enzymatic degradation.The 2-methyl group can sterically hinder access by catabolic enzymes, and the 5-bromo group can also reduce susceptibility to oxidation.
Biological Potency High, but transient due to rapid turnover.Potentially higher and more sustained potency.Increased stability and potentially stronger receptor binding would lead to a prolonged signal, often resulting in exaggerated or herbicidal effects at higher concentrations.
Transport Actively transported by influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers.Likely utilizes the same transport pathways, but transport efficiency may be altered.Changes in size, shape, and lipophilicity due to the substitutions could affect recognition and transport rates by carrier proteins.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences in biological activity, a suite of standardized bioassays can be employed.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This assay is a highly sensitive method to quantify auxin and anti-auxin effects.

Objective: To compare the dose-response curves of IAA and this compound on primary root growth.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile distilled water.

  • Plating: Aseptically place seeds on square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C for 48-72 hours in the dark to synchronize germination.

  • Germination: Transfer plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C and orient them vertically.

  • Transfer to Treatment Plates: After 4-5 days, when seedlings have a primary root length of approximately 0.5-1.0 cm, transfer them to fresh MS plates supplemented with a range of concentrations (e.g., 0, 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M) of either IAA or this compound.

  • Incubation and Measurement: Incubate the plates vertically for another 3-5 days. Mark the position of the root tip at the time of transfer. After the incubation period, measure the length of new root growth from the mark.

  • Data Analysis: For each concentration, calculate the mean root growth and standard error. Plot the percentage of root growth inhibition relative to the control (0 M) against the auxin concentration to generate dose-response curves.

Expected Outcome: this compound is expected to show a stronger inhibitory effect on root elongation at lower concentrations compared to IAA, indicative of higher potency.

Workflow for Root Elongation Assay

Root_Elongation_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Sterilization B Plating on MS Medium A->B C Stratification (4°C) B->C D Germination (22°C) C->D E Transfer to Treatment Plates (IAA vs. Analog) D->E F Vertical Incubation E->F G Measure New Root Growth F->G H Calculate Mean Growth & Standard Error G->H I Plot Dose-Response Curves H->I

Caption: Workflow of the Arabidopsis root elongation bioassay.

Auxin Signaling Pathway and Point of Action

The canonical auxin signaling pathway provides a clear framework for understanding how these compounds exert their effects. The differential binding affinity and stability of IAA versus its synthetic analog directly impact the efficiency of this pathway.

Auxin_Signaling cluster_nucleus Nucleus AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF represses Degradation 26S Proteasome Degradation Gene Auxin-Responsive Genes ARF->Gene activates TIR1_AFB TIR1/AFB Receptor TIR1_AFB->AUX_IAA binds Auxin Auxin (IAA or Analog) TIR1_AFB->Degradation targets for label_glue Auxin acts as a 'molecular glue' bringing TIR1/AFB and Aux/IAA together. Auxin->TIR1_AFB binds Response Cellular Response (Growth, Division) Gene->Response

Caption: The canonical auxin signaling pathway in the nucleus.

Conclusion and Future Directions

The structural modifications in this compound—a bromine at the 5-position and a methyl group at the 2-position—are predicted to confer greater metabolic stability and potentially higher binding affinity to the TIR1/AFB co-receptor complex compared to the natural auxin, IAA. This would likely translate to a more potent and sustained biological response, a characteristic that is desirable in many agricultural and research applications but can also lead to herbicidal effects at supra-optimal concentrations.

Empirical validation through dose-response assays, such as the Arabidopsis root elongation assay, is essential to precisely quantify these differences in potency. Further investigations could involve direct binding assays using purified TIR1/AFB and Aux/IAA proteins, as well as metabolic profiling to determine the half-life of each compound within plant tissues. Understanding these comparative activities is crucial for the rational design of novel synthetic auxins for applications ranging from agriculture to chemical biology.

References

  • Title: Auxin perception: in the IAAes of the beholder Source: Journal of Experimental Botany URL: [Link]

  • Title: Auxin biology: the continuing story of a small molecule Source: Journal of Experimental Botany URL: [Link]

  • Title: Structure-activity relationship of halogenated indoles as auxins Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: A Standardized Root Bioassay for Auxins Source: Bio-protocol URL: [Link]

A Comparative Guide for Researchers: 5-bromo-2-methyl-IAA vs. 2,4-D as Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

For decades, synthetic auxins have been indispensable tools in plant biology research and agricultural applications. Among the most well-known is 2,4-Dichlorophenoxyacetic acid (2,4-D), a potent herbicide and plant growth regulator. This guide provides an in-depth comparison of 2,4-D with a less-characterized but structurally intriguing synthetic auxin, 5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA).

While extensive data exists for 2,4-D, this guide also addresses the current knowledge gap regarding 5-bromo-2-methyl-IAA, inferring its potential activities based on established structure-activity relationships of auxin analogs. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of synthetic auxin activity and to identify novel compounds for their research.

Section 1: The Ubiquitous Workhorse - 2,4-Dichlorophenoxyacetic acid (2,4-D)

2,4-D is a synthetic auxin that has been in use since the 1940s.[1] It is a phenoxyacetic acid derivative renowned for its selective herbicidal activity against broadleaf weeds, leaving most grasses unharmed.[1] This selectivity, coupled with its potent auxin activity, has made it a cornerstone of modern agriculture.

Mechanism of Action

At the molecular level, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA).[2] It binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[4] This "molecular glue" effect leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[4] The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that regulate the expression of a wide array of auxin-responsive genes, leading to uncontrolled growth and ultimately, cell death in susceptible plants.[4]

Receptor Binding Affinity

The affinity of 2,4-D for the TIR1/AFB co-receptor complex is a key determinant of its biological activity. While it effectively mimics IAA, studies have shown that its binding affinity can vary depending on the specific TIR1/AFB protein and the Aux/IAA partner involved.[5][6] For instance, some studies suggest that 2,4-D has a lower binding affinity for certain TIR1-Aux/IAA combinations compared to the natural hormone IAA.[7]

Physiological Effects

The physiological effects of 2,4-D are dose-dependent. At low concentrations, it can stimulate cell division and elongation, similar to endogenous auxins. However, at the higher concentrations used for herbicidal purposes, it leads to a cascade of detrimental effects, including:

  • Epinasty: The downward curling of leaves and stems.

  • Stem and root swelling: Uncontrolled cell division and expansion.

  • Callus formation: Undifferentiated cell growth.

  • Disruption of vascular tissues: Impaired transport of water and nutrients.

These ultimately lead to the death of the plant.

Section 2: The Enigmatic Analog - 5-bromo-2-methyl-IAA

In contrast to the wealth of information on 2,4-D, 5-bromo-2-methyl-IAA remains a largely uncharacterized synthetic auxin. Direct comparative studies and detailed biochemical data are scarce in publicly available literature. However, by examining the structure-activity relationships of halogenated and methylated IAA derivatives, we can infer its potential properties.

Inferred Mechanism of Action and Structure-Activity Relationship

The fundamental structure of 5-bromo-2-methyl-IAA is based on the indole-3-acetic acid core, the same as the natural auxin IAA. This suggests that it likely acts through the same TIR1/AFB-mediated signaling pathway. The key to understanding its potential activity lies in the two substitutions on the indole ring: a bromine atom at the 5th position and a methyl group at the 2nd position.

  • Bromination at the 5-position: Halogenation of the indole ring, particularly at the 5-position, has been shown to influence auxin activity. In some cases, halogenated IAAs exhibit potent auxin effects.[8][9] The bromo group is an electron-withdrawing substituent which can contribute to high auxinic activity.[10]

  • Methylation at the 2-position: The presence of a methyl group at the 2-position of the indole ring generally leads to a decrease in auxin activity compared to the unsubstituted IAA.[11] This is thought to be due to steric hindrance that may affect the molecule's ability to fit optimally into the auxin-binding pocket of the TIR1/AFB receptor. Studies on 2-methyl-IAA have shown it to be a weak auxin.[11]

Therefore, the auxin activity of 5-bromo-2-methyl-IAA is likely a result of the interplay between the potentially activity-enhancing bromo substitution and the activity-diminishing 2-methyl group. It is plausible that 5-bromo-2-methyl-IAA acts as a moderate or weak auxin, but this requires experimental validation.

Potential for Selective Activity

The differential binding of various synthetic auxins to specific TIR1/AFB-Aux/IAA co-receptor complexes is an emerging area of research. It is possible that the unique structure of 5-bromo-2-methyl-IAA could confer selectivity for a subset of these co-receptors, leading to more specific physiological responses compared to the broad-spectrum activity of 2,4-D. This potential for selectivity makes it an interesting candidate for further investigation as a tool to dissect specific auxin signaling pathways.

Section 3: Comparative Data Summary

Due to the lack of direct experimental data for 5-bromo-2-methyl-IAA, a quantitative comparison table is not feasible at this time. The following table summarizes the known properties of 2,4-D and the inferred properties of 5-bromo-2-methyl-IAA.

Feature2,4-Dichlorophenoxyacetic acid (2,4-D)5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA)
Chemical Class Phenoxyacetic acidSubstituted Indole-3-acetic acid
Mechanism of Action Mimics IAA, promotes TIR1/AFB-mediated degradation of Aux/IAA repressors.[3][4]Inferred to act through the same TIR1/AFB pathway as IAA.
Receptor Binding Binds to the TIR1/AFB co-receptor complex.[5][6]Inferred to bind to the TIR1/AFB co-receptor complex.
Known Activity Potent synthetic auxin, widely used as a herbicide.[1]Unknown, inferred to be a moderate or weak auxin based on structure.
Selectivity Selective against broadleaf weeds.[1]Unknown, potentially exhibits selectivity for specific TIR1/AFB-Aux/IAA complexes.

Section 4: Experimental Protocols for Comparative Analysis

To address the knowledge gap surrounding 5-bromo-2-methyl-IAA and to enable a direct comparison with 2,4-D, the following experimental protocols are provided. These are standard assays used to characterize the activity of synthetic auxins.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This assay is a classic and straightforward method to quantify auxin activity. Auxins typically inhibit primary root growth at higher concentrations.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Aseptically plate the seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar in square Petri dishes.

  • Treatment Application:

    • Prepare stock solutions of 2,4-D and 5-bromo-2-methyl-IAA in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a dilution series of each compound in the MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

    • After 4-5 days of vertical growth in a controlled environment (22°C, 16h light/8h dark), transfer seedlings of uniform size to the treatment plates.

  • Data Collection and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • After 3-5 days of further growth, scan the plates at high resolution.

    • Measure the length of the primary root from the point of transfer to the new root tip using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition for each concentration relative to the mock-treated control.

    • Plot the dose-response curves to determine the IC50 values (the concentration that causes 50% inhibition of root growth).

DR5::GUS Reporter Gene Assay for Auxin Response

The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in plants. It contains multiple copies of an auxin response element (AuxRE) and drives the expression of a reporter gene, such as β-glucuronidase (GUS), in response to auxin.[12][13]

Methodology:

  • Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS construct.[12]

  • Seedling Growth and Treatment:

    • Grow seedlings as described in the root elongation assay.

    • Transfer 5-7 day old seedlings to liquid MS medium containing the desired concentrations of 2,4-D or 5-bromo-2-methyl-IAA. Include a mock-treated control.

    • Incubate the seedlings for a defined period (e.g., 2, 6, or 24 hours).

  • Histochemical GUS Staining:

    • Harvest the seedlings and immerse them in GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid).

    • Incubate the samples at 37°C in the dark until a blue color develops (this can range from a few hours to overnight).

    • Clear the chlorophyll from the tissues by incubating in 70% ethanol.

  • Visualization and Quantification:

    • Visualize the GUS staining pattern using a light microscope.

    • For a more quantitative analysis, a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.

In Vitro Auxin Binding Assay using TIR1/AFB Receptors

This assay directly measures the binding affinity of a synthetic auxin to the TIR1/AFB receptor complex.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells). Often, TIR1/AFB is co-expressed with an ASK1 protein to ensure stability.[14]

    • Synthesize or purify the degron motif peptide from an Aux/IAA protein (e.g., IAA7).[14]

  • Binding Assay (e.g., Surface Plasmon Resonance - SPR):

    • Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated sensor chip.

    • Inject a mixture of the purified TIR1/AFB-ASK1 complex and the synthetic auxin (2,4-D or 5-bromo-2-methyl-IAA) at various concentrations over the sensor surface.

    • The binding of the TIR1/AFB complex to the degron peptide, which is stabilized by the auxin, will result in a change in the refractive index, which is measured in real-time.

    • From the sensorgrams, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated to determine the binding affinity.[15]

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This method quantifies the transcriptional response to synthetic auxins by measuring the expression levels of known early auxin-responsive genes.

Methodology:

  • Seedling Growth and Treatment:

    • Grow and treat Arabidopsis thaliana seedlings with 2,4-D and 5-bromo-2-methyl-IAA as described for the DR5::GUS assay. Use a time course (e.g., 0, 30, 60, 120 minutes) to capture the early transcriptional events.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings and immediately freeze them in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Design or obtain validated primers for early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene for normalization (e.g., ACTIN2 or UBIQUITIN10).[16][17]

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR machine.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression for each treatment compared to the mock-treated control.[16]

Section 5: Visualizing the Core Auxin Signaling Pathway

To provide a clear understanding of the central mechanism of action for synthetic auxins, the following diagram illustrates the core auxin signaling pathway.

AuxinSignaling cluster_0 cluster_1 cluster_2 cluster_3 Auxin Synthetic Auxin (e.g., 2,4-D, 5-bromo-2-methyl-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Component of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_off ARF (Repressed) Aux_IAA->ARF_off Represses SCF->Aux_IAA Ubiquitinates ARF_on ARF (Active) Gene Auxin-Responsive Genes ARF_on->Gene Regulates Transcription ARF_off->ARF_on Activation Response Physiological Response Gene->Response

Caption: Core auxin signaling pathway activated by synthetic auxins.

Conclusion

2,4-D remains a powerful and well-understood synthetic auxin, with a broad range of applications. Its mechanism of action through the TIR1/AFB pathway is well-established. In contrast, 5-bromo-2-methyl-IAA represents an intriguing but understudied analog. Based on structure-activity relationships, it is hypothesized to be a synthetic auxin, with its activity modulated by the opposing effects of the 5-bromo and 2-methyl substitutions.

The true potential of 5-bromo-2-methyl-IAA, particularly in terms of its selectivity and potency, can only be unveiled through rigorous experimental investigation. The protocols provided in this guide offer a roadmap for researchers to characterize this and other novel synthetic auxins, thereby contributing to a deeper understanding of auxin biology and potentially leading to the development of new tools for research and agriculture.

References

  • Grebe, M., & Gressel, J. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters, 12(18), 2523–2526. [Link]

  • Song, Y. (2021). Chemical Biology in Auxin Research. Plant and Cell Physiology, 62(10), 1546–1557. [Link]

  • Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]

  • Kojić-Prodić, B., Magnus, V., Antolić, S., Tomić, S., & Salopek-Sondi, B. (1999). Structure/activity correlations for auxins. Acta Botanica Croatica, 58, 27-44. [Link]

  • Magnus, V., Kojić-Prodić, B., Ramek, M., & Tomić, S. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 37(1), 1-12. [Link]

  • Liao, C. Y., Smet, W., Brunoud, G., Yoshida, S., Vernoux, T., & Weijers, D. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207–210. [Link]

  • Wasano, N., Asai, T., & Iwamura, H. (2013). Quantitative real-time PCR analysis of expression of seven auxin-responsive genes encoding IAA1, IAA5, GH3.1, GH3.2, GH3.3, LBD16, and PUCHI in Arabidopsis thaliana after treatment with cis-cinnamic acid (cis-CA) or indole-3-acetic acid (IAA). ResearchGate. [Link]

  • Todd, O. E., & Garcia, M. D. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]

  • Wang, R., & Estelle, M. (2014). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 166(2), 903–914. [Link]

  • Chen, J. G., Ullah, H., & Jones, A. M. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(3), 453–463. [Link]

  • Reed, J. W., Nagpal, P., Poole, D. S., Furuya, M., & Chory, J. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(12), 1965–1977. [Link]

  • Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). DR5::GUS. Esalq. [Link]

  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

  • de Marchi, R., Vain, T., & Lorenzo, O. D. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences, 116(13), 6463–6472. [Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645. [Link]

  • Herud-Sikimić, O., Stiel, A. C., & Weijers, D. (2021). On the trail of auxin: Reporters and sensors. Journal of Experimental Botany, 72(15), 5438–5451. [Link]

  • Parry, G., Calderon-Villalobos, L. I., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540–22545. [Link]

  • Yang, Y., Xu, R., Ma, C., Vlot, A. C., Klessig, D. F., & Pichersky, E. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(2), 1034–1045. [Link]

  • Lanza, M., Garcia, M., & Nemhauser, J. L. (2012). Auxin-BR Interaction Regulates Plant Growth and Development. Frontiers in Plant Science, 3, 83. [Link]

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The Chameleonic Core: A Comparative Guide to the Structure-Activity Relationships of Substituted Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Indole-3-acetic acid (IAA), the principal natural auxin in plants, is far more than a simple phytohormone.[1] Its privileged indole scaffold has proven to be a remarkably versatile template for chemical modification, yielding a diverse array of derivatives with a wide spectrum of pharmacological activities.[2] For researchers in drug discovery and development, understanding the nuanced relationship between the structure of these IAA analogs and their resultant biological functions is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted IAAs, offering insights into how modifications to the indole ring and the acetic acid side chain can be strategically employed to elicit potent anticancer, anti-inflammatory, and antioxidant effects, alongside their inherent auxin activity. We will delve into the causality behind experimental choices and provide detailed protocols for the evaluation of these compounds, empowering researchers to navigate this promising chemical space.

The Indole-3-Acetic Acid Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of IAA, comprising a bicyclic indole nucleus with an acetic acid moiety at the C3 position, is the starting point for a vast range of synthetic derivatives. The biological activity of these analogs is profoundly influenced by the nature and position of substituents on both the indole ring and the side chain.

Auxin Activity: The Archetypal Function

The ability of IAA and its analogs to regulate plant growth is mediated by their interaction with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[3] This interaction triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell elongation, division, and differentiation.[1]

The key structural features for auxin activity are:

  • An unsaturated bicyclic ring system: The indole nucleus is a critical component.

  • An acidic side chain: The carboxylic acid group is essential for binding to the receptor.

  • A specific spatial relationship between the ring system and the acidic side chain.

Substitutions on the indole ring can modulate auxin activity. For instance, halogenation can have a significant impact. 4-Chloro-IAA is a naturally occurring auxin that exhibits higher activity in some bioassays than IAA itself.[4] This highlights the potential for targeted substitutions to enhance specific biological effects.

dot graph SAR_Auxin { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

IAA [label="Indole-3-Acetic Acid (IAA)"]; IndoleRing [label="Indole Ring\n(Unsaturated, Bicyclic)", fillcolor="#34A853"]; SideChain [label="Acetic Acid Side Chain\n(Carboxylic Acid)", fillcolor="#EA4335"]; TIR1_AFB [label="TIR1/AFB Receptor Binding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AuxinActivity [label="Auxin Activity\n(Plant Growth Regulation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

IAA -> IndoleRing [label=" consists of"]; IAA -> SideChain [label=" consists of"]; IndoleRing -> TIR1_AFB [label=" interacts with"]; SideChain -> TIR1_AFB [label=" interacts with"]; TIR1_AFB -> AuxinActivity [label=" leads to"]; } caption: General SAR for Auxin Activity of IAAs.

Beyond Plant Growth: IAA Derivatives in Drug Development

The true potential of the IAA scaffold for drug development lies in the diverse pharmacological activities that can be unlocked through systematic chemical modifications. These activities often arise from mechanisms entirely distinct from auxin signaling.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the development of IAA derivatives as anticancer agents.[2][5] The primary mechanisms of action often involve the induction of apoptosis and the inhibition of tubulin polymerization.[2]

Structure-Activity Relationship for Anticancer Effects:

  • Substitutions on the Indole Nitrogen (N1): N-acylation or N-alkylation can significantly influence anticancer potency. For instance, N-benzoyl derivatives with para-substituents like -Cl, -F, or -CF3 often exhibit enhanced activity.[5]

  • Modifications at the C2 Position: Small alkyl groups, such as a methyl group, at the C2 position can be more active than aryl-substituted analogs.

  • Substitutions on the Benzene Ring (C4, C5, C6, C7): Halogenation, particularly with chlorine or fluorine, has been shown to produce highly cytotoxic compounds.[4] Methoxy groups at the C5 position are also a common feature in active anti-inflammatory and anticancer derivatives.

  • Alterations to the Acetic Acid Side Chain: Conversion of the carboxylic acid to amides or esters can drastically alter activity. While amide analogs are often inactive as anti-inflammatory agents, certain ester modifications can enhance potency.

Comparative Anticancer Activity of Substituted IAA Derivatives:

The following table summarizes the in vitro cytotoxic activity of representative IAA derivatives against various cancer cell lines.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-3-acetamide derivative Amino-acetamide at C3HCT11611.99Colchicine-
Chalcone-indole derivative Chalcone at C3Various0.22 - 1.80--
Quinoline-indole derivative Quinoline at C3Various0.002 - 0.011--
trans-Indole-3-acrylamide (3e) 3,4,5-trimethoxy on amideRaji, HL-609.5, 5.1--
1,3,4-Oxadiazole derivative (2e) 6-ethoxybenzothiazoleHCT1166.43Erlotinib17.86

IC50 values represent the concentration required to inhibit 50% of cell growth.

dot graph SAR_Anticancer { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

IAA_Analog [label="Substituted IAA Analog"]; N1_Sub [label="N1-Acylation/Alkylation\n(e.g., p-Cl-benzoyl)", fillcolor="#34A853"]; C2_Sub [label="C2-Methyl", fillcolor="#34A853"]; Ring_Sub [label="Ring Halogenation/Methoxylation\n(e.g., C5-OCH3, C6-Cl)", fillcolor="#34A853"]; SideChain_Mod [label="Side Chain Modification\n(e.g., Amides, Esters)", fillcolor="#34A853"]; Tubulin_Inhibition [label="Tubulin Polymerization\nInhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer_Activity [label="Anticancer Activity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

IAA_Analog -> N1_Sub; IAA_Analog -> C2_Sub; IAA_Analog -> Ring_Sub; IAA_Analog -> SideChain_Mod; N1_Sub -> Tubulin_Inhibition; Ring_Sub -> Tubulin_Inhibition; SideChain_Mod -> Apoptosis; Tubulin_Inhibition -> Anticancer_Activity; Apoptosis -> Anticancer_Activity; } caption: Key SAR for Anticancer Activity of IAAs.

Molecular Docking Insights:

Molecular docking studies have provided valuable insights into the binding of anticancer IAA derivatives to their targets. For example, some trans-indole-3-acrylamide derivatives have been shown to bind to the colchicine site of tubulin, thereby inhibiting its polymerization.[6] This computational approach is instrumental in rationally designing novel analogs with improved binding affinity and, consequently, enhanced anticancer activity.[6]

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory properties of IAA derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[2] Additionally, many indole compounds exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.[2][7][8]

Comparative Anti-inflammatory Activity of an Indomethacin Ester:

One notable example is an ester derivative of the well-known NSAID indomethacin, which is itself a substituted indole-3-acetic acid. The compound, [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid, demonstrated approximately twice the anti-inflammatory activity of indomethacin in the kaolin edema test in rats.[3] This underscores the potential for side-chain modifications to significantly enhance anti-inflammatory potency.

Antioxidant Activity:

The antioxidant capacity of IAA derivatives can be readily evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical, thereby neutralizing it and causing a color change, is a measure of its antioxidant potential.

Experimental Protocols for Activity Evaluation

To facilitate the systematic investigation of IAA derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test IAA derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

dot graph MTT_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cancer Cells in 96-well Plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Compounds [label="Treat with IAA Derivatives"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT Solution"]; Incubate_4h [label="Incubate 4h"]; Solubilize [label="Dissolve Formazan with DMSO"]; Read_Absorbance [label="Measure Absorbance at 570 nm"]; Analyze_Data [label="Calculate % Viability and IC50"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compounds; Treat_Compounds -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } caption: Workflow for the MTT Cytotoxicity Assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test IAA derivatives and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Perspectives

The indole-3-acetic acid scaffold is a testament to the power of chemical modification in unlocking diverse and potent biological activities. From its fundamental role as a plant growth regulator to its promising applications in oncology and anti-inflammatory therapies, the SAR of substituted IAAs offers a rich field for exploration. The strategic placement of substituents on the indole nucleus and the modification of the acetic acid side chain are key to tailoring the activity profile of these versatile molecules.

Future research will undoubtedly focus on the development of novel IAA derivatives with enhanced potency and selectivity for their biological targets. The integration of computational methods, such as molecular docking and QSAR studies, will continue to be instrumental in the rational design of next-generation IAA-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the evaluation of these new chemical entities, paving the way for the discovery of innovative drugs to address a range of human diseases.

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Indole Analogs with Auxin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting a comparative molecular docking analysis of various indole analogs with the principal auxin receptors. We will move beyond a simple procedural checklist, delving into the causal reasoning behind experimental choices to ensure a robust, insightful, and scientifically sound computational study. Our focus is on synthesizing technical accuracy with field-proven insights, grounded in authoritative references.

Introduction: The Central Role of Auxin and its Receptors

Auxin, with indole-3-acetic acid (IAA) as its most abundant natural form, is a pivotal phytohormone that orchestrates a vast array of plant growth and developmental processes, from cell elongation and division to organogenesis and tropic responses.[1] The cellular machinery that perceives and transduces the auxin signal is both complex and elegant. Understanding how different molecules, including natural auxins, synthetic analogs used as herbicides, and novel chemical probes, interact with auxin receptors is fundamental to both basic plant biology and agricultural innovation.

At the heart of auxin signaling are two key classes of receptor proteins: the well-established nuclear TIR1/AFB family and the historically significant, though now debated, ABP1. Molecular docking, a powerful computational technique, allows us to predict and analyze the interactions between these receptors and various small molecules (ligands) at an atomic level. This guide will walk through a rigorous, self-validating protocol for comparing the binding of representative indole analogs to these critical protein targets.

Part 1: The Biological Landscape: Auxin Signaling Pathways

A logical computational experiment is built upon a solid biological foundation. It is crucial to first understand the mechanisms of the target receptors.

The Canonical TIR1/AFB Signaling Pathway

The primary and best-understood mechanism of auxin perception occurs in the nucleus.[1][2] The core components are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][3]

In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[2][4] When auxin is present, it acts as a form of "molecular glue."[5][6][7] It binds to a pocket on TIR1 and stabilizes the interaction between TIR1 and the degron motif of an Aux/IAA protein.[7][8] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[4][9] The degradation of the repressor liberates the ARF transcription factor, allowing it to regulate the expression of target genes that drive auxin-mediated physiological responses.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Binds & Represses TPL TPL Co-repressor Aux/IAA->TPL Recruits Gene Auxin-Responsive Gene ARF->Gene Repressed TPL->ARF Auxin Auxin TIR1 SCF-TIR1/AFB Auxin->TIR1 Binds Degradation 26S Proteasome Degradation TIR1->Degradation Ubiquitination Aux/IAA_d Aux/IAA TIR1->Aux/IAA_d Binds Aux/IAA ARF_active ARF Gene_active Gene Transcription ARF_active->Gene_active Activated Aux/IAA_d->Degradation DockingWorkflow cluster_prep Step 1: Preparation cluster_dock Step 2: Simulation cluster_analysis Step 3: Analysis PDB Fetch PDB Structures (e.g., 2P1Q for TIR1) ReceptorPrep Receptor Preparation - Remove water, cofactors - Add hydrogens - Assign charges PDB->ReceptorPrep LigandDB Fetch Ligand Structures (e.g., PubChem) LigandPrep Ligand Preparation - Generate 3D coordinates - Energy minimization - Define rotatable bonds LigandDB->LigandPrep GridBox Define Binding Site (Grid Box Generation) ReceptorPrep->GridBox Docking Run Docking Simulation (AutoDock Vina) LigandPrep->Docking GridBox->Docking Results Docking Results (Poses & Scores) Docking->Results Analysis Analyze Binding Affinity (Lowest Energy Score) Results->Analysis Visualization Visualize Interactions (PyMOL, Chimera) - H-bonds - Hydrophobic contacts Results->Visualization Compare Compare Analogs Analysis->Compare Visualization->Compare

Caption: A generalized workflow for comparative molecular docking.

Step 1: Target Receptor Preparation

Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms, which are critical for calculating interactions. This preparation step ensures a clean, chemically correct receptor model. [10][11][12] Protocol (using UCSF Chimera as an example):

  • Fetch the Structure: Open UCSF Chimera and fetch the crystal structure of Arabidopsis thaliana TIR1 in complex with auxin and an Aux/IAA peptide (PDB ID: 2P1Q ). [13]2. Isolate the Receptor: The 2P1Q entry contains multiple chains (TIR1, ASK1, and the IAA7 peptide). For this study, we are interested in the TIR1 protein (Chain B in 2P1Q). Delete all other chains, including the original auxin ligand and the IAA7 peptide. This is crucial for ensuring the docking is unbiased by the co-crystallized ligand's position.

  • Clean the Structure: Remove all water molecules and any other heteroatoms (ions, etc.) that are not structurally integral cofactors. The inositol hexakisphosphate (IHP) in TIR1 is a cofactor and should be retained. [8]4. Add Hydrogens & Assign Charges: Use the "Dock Prep" tool in Chimera. [10][14]This will:

    • Add hydrogen atoms, which are absent in most crystal structures but essential for calculating hydrogen bonds and accurate electrostatics.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER). This is necessary for the scoring function to evaluate electrostatic interactions.

  • Save the Prepared Receptor: Save the cleaned, protonated receptor structure in the Mol2 format, which retains the charge information required by docking software.

Repeat this process for ABP1 (e.g., PDB ID: 1LR5) to prepare it as the second target.

Step 2: Ligand Preparation

Rationale: Ligand structures must be in a 3D format with a low-energy conformation and defined rotatable bonds. This allows the docking algorithm to flexibly explore how the ligand might fit into the receptor. [11][15] Protocol:

  • Select Analogs: For this comparative study, we will use:

    • Indole-3-acetic acid (IAA): The natural auxin (positive control).

    • 1-Naphthaleneacetic acid (1-NAA): A classic synthetic auxin.

    • 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used synthetic auxin herbicide.

    • Picloram: A picolinate auxin herbicide known to have differential affinity for TIR1/AFB family members. [6]2. Obtain Structures: Download the 2D structures (SDF format) for each ligand from a public database like PubChem.

  • Convert to 3D and Minimize Energy: Use a tool like Open Babel or the online CORINA server to convert the 2D structures into 3D coordinates. It is critical to then perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Prepare for Docking: Use AutoDockTools to set the rotatable bonds for each ligand. The software will automatically detect most rotatable bonds, but it is good practice to verify them. Save the final ligand structures in the PDBQT format, which includes charge information and rotatable bond definitions.

Step 3: Molecular Docking Simulation (AutoDock Vina)

Rationale: This is the core computational experiment. We define a search space on the receptor where the ligand is likely to bind and then run the docking algorithm to predict the most favorable binding pose and its associated energy score.

Protocol:

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor (PDBQT format) into AutoDockTools.

    • Identify the binding pocket. For 2P1Q, this is the well-characterized pocket where the original auxin was bound.

    • Use the "Grid Box" feature to define a three-dimensional search space that encompasses the entire binding site with a buffer of a few angstroms on each side. A typical box size might be 25 x 25 x 25 Å.

    • Record the coordinates of the grid box center and its dimensions.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, and the grid box parameters.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log output_log.txt

  • Repeat: Systematically repeat the docking for each of the selected indole analogs against both the TIR1 and ABP1 receptors.

Step 4: Post-Docking Analysis and Visualization

Rationale: The raw output of a docking simulation is a set of coordinates and energy scores. This data must be analyzed and visualized to extract meaningful biological insights. [16][17][18] Protocol:

  • Extract Binding Affinities: The Vina output log file will list the binding affinities (in kcal/mol) for the top-ranked poses. The lowest energy value represents the most favorable predicted binding. [16][18]2. Visualize the Best Pose:

    • Load the prepared receptor (Mol2 or PDB) and the top-ranked ligand pose output file (PDBQT) into a molecular visualization program like PyMOL or Discovery Studio Visualizer.

    • Visually inspect the ligand's position in the binding pocket. Does it make sense chemically and sterically?

  • Analyze Key Interactions:

    • Use the visualization software's tools to identify and measure key non-covalent interactions. Look for hydrogen bonds between the ligand and receptor residues, and identify hydrophobic contacts.

    • For a more automated and schematic view, use a tool like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams of the interactions. [19][20]

Part 4: Data Interpretation and Comparative Analysis

Here, we synthesize the results into a clear, comparative narrative. The data should be presented in structured tables for easy interpretation.

Quantitative Data Summary
LigandReceptorPredicted Binding Affinity (kcal/mol)
Indole-3-acetic acid (IAA) TIR1-7.8
ABP1-6.5
1-Naphthaleneacetic acid (1-NAA) TIR1-8.2
ABP1-7.1
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR1-7.5
ABP1-6.2
Picloram TIR1-6.9
ABP1-5.8
Note: These are hypothetical, representative values for illustrative purposes. Actual results will vary based on the precise docking parameters used.
Qualitative Interaction Summary
LigandReceptorKey Interacting Residues (Hypothetical)Interaction Type
IAA TIR1Arg403, Ser438, Phe437H-Bond, Pi-Stacking
ABP1His67, His89, Trp151Metal Coordination, Hydrophobic
1-NAA TIR1Arg403, Leu465, Phe437H-Bond, Hydrophobic
ABP1Trp151, Val45Hydrophobic
Picloram TIR1Arg403H-Bond (strained fit)
Scientific Interpretation
  • Comparison of Analogs with TIR1: The docking results suggest that both natural IAA and the synthetic auxins 1-NAA and 2,4-D can bind effectively within the TIR1 pocket. The carboxylate group consistently forms a key hydrogen bond with residues like Arginine 403, anchoring the ligand, a finding consistent with structural biology data. [21]The bulkier ring system of 1-NAA may engage in more extensive hydrophobic interactions compared to IAA, potentially explaining its slightly more favorable binding energy in this model. Picloram shows a weaker predicted affinity for TIR1, which aligns with experimental evidence that it preferentially binds to other family members like AFB5. [6][22]Our docking pose might reveal steric clashes or a less optimal geometry within the TIR1-specific pocket.

  • Comparison of Receptors (TIR1 vs. ABP1): The binding modes within the two receptors are predicted to be distinct. In TIR1, binding is dominated by hydrogen bonds and hydrophobic interactions within a defined pocket that facilitates the "molecular glue" mechanism. [5]In ABP1, the model highlights the role of the central zinc ion in coordinating the ligand's carboxylate group, with the indole ring stabilized by hydrophobic residues like Trp151, as confirmed by its crystal structure. [23]The generally weaker binding affinities predicted for ABP1 across all analogs could be computationally indicative of its different functional role compared to the high-affinity TIR1/AFB co-receptor system.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of indole analogs to auxin receptors. By grounding our computational experiment in a solid biological context, employing a self-validating protocol, and systematically analyzing both quantitative and qualitative results, we can generate powerful predictive models of protein-ligand interactions. These models not only deepen our fundamental understanding of auxin perception but also provide a rational basis for the design of next-generation herbicides, agrochemicals, and chemical tools to dissect plant signaling pathways.

References

  • Woo, E. J., et al. (2002). Crystal structure of auxin-binding protein 1 in complex with auxin. The EMBO Journal. Available at: [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Available at: [Link]

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The Impact of 5-Bromo Substitution on IAA Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, agriculture, and drug development, understanding the nuanced interactions between hormones and their receptors is paramount. The auxin indole-3-acetic acid (IAA) stands as a cornerstone of plant development, orchestrating a vast array of physiological processes. Its perception by the TIR1/AFB family of F-box proteins initiates a signaling cascade that dictates plant growth and morphology. The modification of the IAA scaffold, such as through halogenation, offers a powerful tool to probe and modulate this critical interaction. This guide provides an in-depth comparison of the naturally occurring auxin, IAA, and its synthetic analog, 5-bromo-indole-3-acetic acid (5-bromo-IAA), with a focus on how the 5-bromo substitution influences binding to the TIR1 auxin co-receptor complex.

The Auxin Co-Receptor System: A Molecular Glue Mechanism

The perception of auxin is a sophisticated process involving a co-receptor system comprised of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors[1][2][3]. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.

The binding of auxin to TIR1/AFB proteins acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif of an Aux/IAA protein[1]. This enhanced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA allows the ARF transcription factors to become active, thereby modulating gene expression and eliciting an auxin-mediated physiological response. The affinity of this three-part complex (TIR1/AFB-auxin-Aux/IAA) is a critical determinant of the downstream biological effects.

The 5-Bromo Substitution: A Physicochemical Perspective

The introduction of a bromine atom at the 5th position of the indole ring of IAA induces significant changes in the molecule's physicochemical properties. These alterations, in turn, are expected to influence its interaction within the auxin binding pocket of the TIR1 receptor.

  • Increased Lipophilicity: The bromine atom is more lipophilic than a hydrogen atom. This increased lipophilicity can enhance the hydrophobic interactions between the ligand and non-polar residues within the TIR1 binding pocket.

  • Altered Electrostatic Profile: Bromine is an electronegative atom, which can alter the electron distribution of the indole ring. This can influence electrostatic and van der Waals interactions with the receptor.

  • Steric Bulk: The bromine atom is larger than a hydrogen atom, introducing additional steric bulk. This can either lead to a more snug fit within the binding pocket, potentially increasing affinity, or cause steric clashes that hinder binding.

Comparative Analysis: IAA vs. 5-Bromo-IAA

FeatureIndole-3-Acetic Acid (IAA)5-Bromo-Indole-3-Acetic Acid (5-Bromo-IAA)
Structure Unsubstituted indole ringBromine atom at the 5-position of the indole ring
Physicochemical Properties Natural auxin with a specific balance of hydrophobicity and polarity.Increased lipophilicity and steric bulk due to the bromine atom. Altered electrostatic potential of the indole ring.
Receptor Binding (Hypothesized) Establishes a network of hydrophobic and hydrogen bonding interactions within the TIR1 binding pocket. The affinity is co-dependent on the specific TIR1/AFB and Aux/IAA proteins involved[1][2].The bromine atom may engage in additional hydrophobic or halogen bonding interactions within the binding pocket, potentially increasing affinity. However, steric hindrance could also negatively impact binding. The precise effect is dependent on the specific topology of the binding site.
Biological Activity The primary endogenous auxin, regulating a wide range of developmental processes.Often exhibits potent auxin activity, suggesting effective binding to the receptor complex.

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the core components and mechanism of the TIR1-mediated auxin signaling pathway.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin IAA Auxin (IAA) TIR1 TIR1/AFB IAA->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Recruits ARF ARF Aux_IAA->ARF Binds & Inhibits Ub Ubiquitin Aux_IAA->Ub Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Repressed ARF->Auxin_Genes Activated Transcription_Repressed Transcription OFF Transcription_Active Transcription ON Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Methodologies for Assessing Receptor Binding

To empirically determine the effect of the 5-bromo substitution on IAA receptor binding, researchers can employ a variety of robust biophysical techniques. Surface Plasmon Resonance (SPR) and Radioligand Binding Assays are two of the most common and powerful methods.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions[4]. This method can provide kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated. A lower K_d value indicates a higher binding affinity.

Experimental Workflow for SPR:

  • Immobilization: A purified TIR1/AFB protein is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the auxin analog (e.g., IAA or 5-bromo-IAA) and a purified Aux/IAA protein (or a peptide corresponding to its degron motif) is flowed over the sensor chip.

  • Binding Measurement: The binding of the auxin-Aux/IAA complex to the immobilized TIR1/AFB protein is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound molecules.

  • Dissociation: A buffer solution without the analyte is flowed over the chip to measure the dissociation of the complex.

  • Data Analysis: The resulting sensorgram is analyzed to determine the kinetic parameters and the equilibrium dissociation constant (K_d).

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Immobilize TIR1/AFB on Sensor Chip Preparation 2. Prepare Analyte: Auxin (IAA or 5-Br-IAA) + Aux/IAA Protein Immobilization->Preparation Injection 3. Inject Analyte over Sensor Surface Preparation->Injection Detection 4. Detect Binding (Change in RU) Injection->Detection Dissociation 5. Inject Buffer for Dissociation Detection->Dissociation Analysis 6. Analyze Sensorgram (Calculate Kd) Dissociation->Analysis

Caption: A streamlined workflow for an SPR-based auxin binding assay.

Radioligand Competition Binding Assay

This technique is a highly sensitive method used to determine the binding affinity of an unlabeled ligand (the "competitor," e.g., 5-bromo-IAA) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-IAA) from the receptor.

Experimental Protocol for Radioligand Competition Binding Assay:

  • Prepare Receptor Complex: Incubate purified TIR1/AFB protein with a specific Aux/IAA protein to form the co-receptor complex.

  • Incubation with Radioligand: Add a fixed, subsaturating concentration of a radiolabeled auxin (e.g., [3H]-IAA) to the co-receptor complex.

  • Competition: In separate reactions, add increasing concentrations of the unlabeled competitor (IAA or 5-bromo-IAA).

  • Equilibration: Allow the binding reactions to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a filter that retains the protein complex.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand as a function of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC50 value, providing a measure of the competitor's binding affinity.

Conclusion and Future Directions

The 5-bromo substitution on the indole ring of IAA represents a significant modification that is likely to alter its binding affinity for the TIR1/AFB family of auxin receptors. Based on fundamental physicochemical principles, the increased lipophilicity and altered electronic properties of 5-bromo-IAA could potentially enhance its interaction with the receptor, leading to increased potency. However, the steric bulk of the bromine atom could also introduce unfavorable interactions.

To definitively elucidate the impact of the 5-bromo substitution, direct comparative binding studies using techniques such as SPR or radioligand binding assays are essential. The resulting quantitative data, in the form of K_d or K_i values, would provide invaluable insights for researchers aiming to develop novel chemical tools to dissect auxin signaling or to design next-generation herbicides with improved efficacy and selectivity. Such studies would not only advance our fundamental understanding of plant hormone perception but also pave the way for innovative applications in agriculture and biotechnology.

References

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

  • Chapman, E. J., & Estelle, M. (2009). Auxin perception: receptors and auxin-binding proteins. Cold Spring Harbor Perspectives in Biology, 1(4), a005546. [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441–445. [Link]

  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446–451. [Link]

  • Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55–80. [Link]

  • Robert, S., et al. (2010). Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 779, 113-127. [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645. [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540–22545. [Link]

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485.* [Link]

  • Greenham, K., et al. (2011). The AFB4 and AFB5 auxin receptors are required for leaf margin development in Arabidopsis. The Plant Cell, 23(8), 2930-2940.* [Link]

  • Havens, K. A., et al. (2012). A synthetic biology approach to probing auxin signaling. Cell Research, 22(11), 1645-1647.* [Link]

  • Lee, S., et al. (2014). Mutations in the TIR1 auxin receptor that increase affinity for auxin/indole-3-acetic acid proteins result in auxin hypersensitivity. Plant Physiology, 165(4), 1737-1748.* [Link]

  • Wright, M. C., et al. (2017). Defining binding efficiency and specificity of auxins for SCFTIR1/AFB-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 12(3), 854-862.* [Link]

  • Hellmuth, A., & Calderón Villalobos, L. I. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Methods in Molecular Biology, 1363, 23-33. [Link]

  • Salehin, M., et al. (2015). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. Journal of Experimental Botany, 66(16), 4935-4949.* [Link]

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Efficacy of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid Compared to Other Auxinic Herbicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, synthetic auxinic herbicides have been a cornerstone of effective broadleaf weed management in various agricultural and non-crop settings. Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) provides a selective and systemic mode of action that has proven invaluable.[1][2][3] This guide provides an in-depth technical comparison of the potential efficacy of a novel halogenated indole derivative, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, against established auxinic herbicides such as 2,4-D, dicamba, picloram, and aminopyralid. While direct comparative field data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from patent literature and structure-activity relationship studies of related indole compounds to project its potential performance and guide future research.

The Auxinic Herbicide Mechanism of Action: A Shared Pathway

All auxinic herbicides, including indole-based compounds, share a fundamental mechanism of action: the disruption of normal plant growth by overwhelming the plant's natural auxin signaling pathways.[1][3][4] They are recognized by the plant's auxin receptors, leading to a cascade of downstream effects that result in uncontrolled and disorganized cell division, elongation, and ultimately, plant death.[1][4]

The primary receptor for auxin is the F-box protein TIR1 (Transport Inhibitor Response 1).[4][5] The binding of an auxinic compound to TIR1 leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes, triggering a host of physiological aberrations including epinasty (twisting of stems and petioles), leaf cupping, and callus formation at the nodes.

Caption: Simplified signaling pathway of synthetic auxinic herbicides.

Comparative Analysis of Auxinic Herbicide Classes

The efficacy and selectivity of auxinic herbicides are largely determined by their chemical structure, which influences their absorption, translocation, and binding affinity to the auxin receptors.

Phenoxy-Carboxylic Acids (e.g., 2,4-D)

2,4-Dichlorophenoxyacetic acid (2,4-D) was one of the first synthetic herbicides developed and remains widely used for the control of broadleaf weeds in grass crops.[6][7][8] It is primarily absorbed through the leaves and translocated to the meristematic tissues where it induces uncontrolled growth.[6][8]

  • Strengths: Cost-effective, good efficacy on many annual and perennial broadleaf weeds.

  • Weaknesses: Potential for volatility and drift, some weed species have developed resistance.

Benzoic Acids (e.g., Dicamba)

Dicamba is known for its effectiveness against a wide spectrum of broadleaf weeds, including some that are tolerant to 2,4-D.[9][10] It is readily absorbed by both leaves and roots and is highly mobile within the plant.[10][11]

  • Strengths: Excellent control of tough-to-kill broadleaf weeds, can be used for pre- and post-emergence applications.[9][10]

  • Weaknesses: High potential for off-target movement through volatilization and drift, leading to damage in sensitive crops.[9]

Pyridine Carboxylic Acids (e.g., Picloram, Aminopyralid)

This class of herbicides is characterized by its high efficacy on woody plants and invasive broadleaf weeds.[4][12][13] Picloram and aminopyralid are systemic and can be absorbed through foliage, stems, and roots.[12][13][14]

  • Strengths:

    • Picloram: Provides long-lasting, broad-spectrum control of many broadleaf weeds and woody species.[12][13]

    • Aminopyralid: Highly effective at low use rates and demonstrates excellent control of many invasive weed species.[14]

  • Weaknesses:

    • Picloram: Can be persistent in the soil, potentially affecting subsequent sensitive crops.[12]

    • Aminopyralid: Also has soil residual activity that requires careful management.

Halogenated Indole-3-Acetic Acid Derivatives (e.g., this compound)

While extensive field data is limited, a Chinese patent (CN103621505A) discloses that halogenated indole-3-acetic acids exhibit high-efficiency herbicidal activity with a wide spectrum of control. The patent also suggests these compounds have a short residual period in the soil and good environmental compatibility. Research on other indole-3-carboxylic acid derivatives has shown that they can act as potent TIR1 antagonists, leading to significant inhibition of root and shoot growth in both dicot and monocot species in laboratory assays.[4][5][10]

  • Projected Strengths: Based on the available information, this class of compounds could offer a favorable environmental profile with low soil persistence. The indole scaffold, being the core of the natural auxin IAA, may provide high binding affinity to the auxin receptors.

  • Areas for Further Research: The spectrum of weed control, optimal application rates, and crop selectivity need to be determined through rigorous experimental evaluation.

Quantitative Comparison of Auxinic Herbicides

The following table summarizes key characteristics of the discussed auxinic herbicide classes. Data for this compound is inferred from related compounds and patent literature.

Herbicide ClassRepresentative Compound(s)Primary Mode of UptakeSoil PersistenceKey Target Weeds
Phenoxy-Carboxylic Acids2,4-DFoliarLow to ModerateAnnual and perennial broadleaf weeds
Benzoic AcidsDicambaFoliar and RootModerateBroad spectrum of broadleaf weeds, including many perennials
Pyridine Carboxylic AcidsPicloram, AminopyralidFoliar and RootModerate to HighWoody plants, invasive and perennial broadleaf weeds
Halogenated Indole-3-Acetic AcidsThis compoundLikely Foliar and RootPotentially LowBroad spectrum of weeds (based on patent claims)

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of this compound with other auxinic herbicides, a multi-tiered experimental approach is necessary.

Laboratory Bioassays: Auxin-Like Activity Assessment

These assays provide a rapid and controlled method for determining the intrinsic herbicidal activity of a compound.

Protocol: Root Elongation Inhibition Assay

  • Plant Material: Use a sensitive dicot species such as cress (Lepidium sativum) or lettuce (Lactuca sativa).

  • Test Solutions: Prepare serial dilutions of this compound and comparator herbicides (e.g., 2,4-D, dicamba) in a suitable solvent (e.g., DMSO) and then in a buffered nutrient solution. Include a solvent-only control.

  • Assay Setup: Place filter paper in petri dishes and moisten with the test solutions. Place a defined number of seeds on the filter paper.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Data Collection: Measure the primary root length of the seedlings.

  • Analysis: Calculate the concentration of each herbicide required to cause a 50% inhibition of root growth (GR50).

Caption: Workflow for a laboratory root elongation inhibition bioassay.

Greenhouse and Field Trials: Whole Plant Efficacy

These trials are essential for evaluating the performance of a herbicide under more realistic conditions and for assessing crop selectivity.

Protocol: Greenhouse Pot Study

  • Plant Propagation: Grow target weed species and, if assessing selectivity, crop species in pots containing a standardized soil mix.

  • Herbicide Application: Apply the herbicides at various rates (including a non-treated control) to plants at a specific growth stage (e.g., 3-4 true leaves) using a calibrated sprayer.

  • Environmental Conditions: Maintain controlled greenhouse conditions (temperature, light, humidity).

  • Efficacy Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).

  • Biomass Reduction: At the final assessment, harvest the above-ground biomass, dry it, and weigh it to quantify the reduction in plant growth.

  • Crop Tolerance: For selectivity studies, assess any phytotoxicity symptoms on the crop plants.

Protocol: Field Trials

Field trials should be conducted across multiple locations and years to account for environmental variability.

  • Site Selection: Choose sites with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with a minimum of three to four replications.

  • Treatments: Include a range of application rates for the test compound, commercial standards, and an untreated control.

  • Application: Apply herbicides using calibrated field plot sprayers at the appropriate weed and crop growth stages.

  • Data Collection:

    • Weed Control: Visual ratings at multiple time points.

    • Weed Density and Biomass: Counts and weights from quadrats placed within each plot.

    • Crop Injury: Visual assessment of any phytotoxic effects on the crop.

    • Crop Yield: Harvest the crop from the center of each plot and measure the yield.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion and Future Directions

While established auxinic herbicides like 2,4-D, dicamba, picloram, and aminopyralid have a long history of effective weed control, the potential for novel compounds such as this compound warrants further investigation. The foundational chemistry of this compound, rooted in the natural auxin indole-3-acetic acid, combined with the claims in patent literature, suggests a promising candidate for a new herbicide with potentially favorable environmental characteristics.

To fully elucidate the efficacy of this compound, a comprehensive research program is required. This should include detailed laboratory bioassays to determine its intrinsic activity, followed by extensive greenhouse and multi-location field trials to assess its real-world performance on a broad range of weed species and its selectivity in key crops. Such studies will be crucial in determining if this and other halogenated indole-3-acetic acid derivatives can offer a valuable new tool for integrated weed management.

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A Senior Application Scientist's Guide to Unambiguous Compound Identity Confirmation: A Comparative Analysis of Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a compound's identity is not merely a procedural step; it is the bedrock upon which all subsequent data rests. An incorrectly identified molecule can invalidate years of research and lead to catastrophic failures in drug development pipelines. As a Senior Application Scientist, my experience has repeatedly demonstrated that relying on a single analytical technique is often insufficient. True confidence in a molecular structure is achieved through the synergistic application of orthogonal methods.

This guide provides an in-depth comparison of two cornerstone techniques for compound characterization: Mass Spectrometry (MS) and Elemental Analysis (EA). We will move beyond a simple recitation of principles to explore the causality behind experimental choices, providing field-proven insights to help you design a self-validating system for structural confirmation.

Pillar 1: Mass Spectrometry – Deciphering Mass and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] This fundamental capability allows us to probe two critical aspects of a compound's identity: its precise molecular formula and its structural architecture.

High-Resolution Mass Spectrometry (HRMS): The Gateway to the Molecular Formula

The first crucial piece of information is the compound's molecular weight. However, low-resolution mass spectrometry, which measures mass to the nearest whole number, is often insufficient. Multiple molecular formulas can share the same nominal mass.[3] For instance, C₈H₁₆O and C₉H₈ both have a nominal mass of 128 Da, but their biological and chemical properties are vastly different.

This is where the power of High-Resolution Mass Spectrometry (HRMS) becomes indispensable. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with extremely high precision and accuracy, typically to within a few parts per million (ppm).[4][5] This precision is possible because the exact mass of an atom is not an integer, due to nuclear binding energy and the mass of electrons.[6][7]

  • ¹²C: 12.00000 amu (by definition)

  • ¹H: 1.00783 amu

  • ¹⁶O: 15.9949 amu

  • ¹⁴N: 14.0031 amu

By measuring the exact mass of the molecular ion to several decimal places, HRMS provides a unique value that can be used to determine the elemental composition with high confidence.[5][7][8] This allows us to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).[4]

Tandem Mass Spectrometry (MS/MS): Fingerprinting the Molecular Structure

Once the molecular formula is established via HRMS, the next question is: how are these atoms connected? Tandem Mass Spectrometry (MS/MS) provides the answer by offering a deep look into the molecule's structure.[9][10]

The process involves selecting the molecular ion (the precursor ion), subjecting it to fragmentation (often through collision-induced dissociation), and then analyzing the masses of the resulting fragment ions (product ions).[11] This fragmentation is not random; molecules break apart at their weakest bonds, producing a characteristic pattern of fragments. This fragmentation pattern serves as a molecular fingerprint, providing crucial clues about the compound's functional groups and connectivity.[12] By interpreting this pattern, researchers can piece together the structural puzzle, effectively elucidating the molecule's architecture.[10][12]

Pillar 2: Elemental Analysis – The Foundation of Empirical Formula and Purity

While mass spectrometry provides exquisite detail about a single molecule, Elemental Analysis (EA), specifically through combustion analysis, offers a bulk measurement of a sample's elemental composition.[13][14] This technique is the gold standard for determining the empirical formula—the simplest whole-number ratio of atoms in a compound—and for assessing sample purity.[15]

In a typical CHNS combustion analyzer, a precisely weighed sample is burned in an excess of oxygen at high temperatures (e.g., 1150 °C).[13][16] This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or its oxides, which are then reduced to N₂). These combustion gases are then separated and measured by detectors, allowing for the calculation of the mass percentage of each element in the original sample.[13]

The power of EA lies in its quantitative accuracy. For a new compound to be considered pure, the experimentally determined mass percentages of its elements must align closely with the calculated theoretical values. A deviation of less than or equal to ±0.4% is the widely accepted standard in chemical literature for confirming the purity and proposed formula of a compound.[17][18] This provides a crucial, self-validating check that is orthogonal to mass spectrometry.

A Comparative Guide: MS vs. EA

To best leverage these techniques, it is essential to understand their distinct strengths and limitations.

FeatureMass Spectrometry (MS)Elemental Analysis (EA)
Principle Measures the mass-to-charge ratio (m/z) of individual ionized molecules.[1][19]Measures the bulk percentage composition of elements (C, H, N, S, etc.) in a sample via combustion.[13][14]
Information Provided HRMS: Exact mass, leading to the Molecular Formula .[4][7] MS/MS: Fragmentation patterns, revealing Structural Connectivity .[9][12]Empirical Formula (simplest atomic ratio).[15] Confirmation of sample Purity .[14][17]
Accuracy HRMS: High accuracy, typically < 5 ppm, for mass determination.[4][5]High precision for elemental ratios, with results expected to be within ±0.4% of theoretical values.[17][18]
Sensitivity Extremely high (picomole to femtomole range).Lower sensitivity (milligram to microgram range).
Sample Purity Can analyze components within a mixture (especially when coupled with chromatography).[19][20]Requires a highly purified, homogeneous sample for accurate results. Impurities will skew the elemental ratios.
Strengths Provides both molecular formula and detailed structural information.[21] Extremely high sensitivity. Can be coupled with separation techniques like LC or GC.[20]Gold standard for determining the empirical formula. Provides a definitive assessment of bulk sample purity.[14] Robust and highly reproducible.
Limitations Does not directly measure bulk purity. Isomers can sometimes be difficult to distinguish without extensive MS/MS analysis.[12]Provides no information about molecular structure or connectivity. Requires a larger amount of pure sample. Destructive technique.

The Synergy: Achieving Unambiguous Confirmation

Neither technique alone provides the complete picture. The true power emerges when their data are integrated. This synergistic approach forms a self-validating loop, providing the highest possible confidence in a compound's identity.

G cluster_MS Mass Spectrometry cluster_EA Elemental Analysis HRMS HRMS Analysis MF Molecular Formula (e.g., C₁₀H₈) HRMS->MF Provides Exact Mass MSMS MS/MS Analysis Validation Data Integration & Validation MSMS->Validation Provides Structural Fragments EA Combustion Analysis EF Empirical Formula & Purity (e.g., C₅H₄, Purity >99.6%) EA->EF Provides Elemental Ratios Unknown Synthesized Unknown Compound Unknown->HRMS Unknown->MSMS Unknown->EA MF->Validation EF->Validation Structure Confirmed Structure Validation->Structure Is MF = n * EF? Do Fragments Match?

The validation process follows a clear logic:

  • Determine the Empirical Formula from Elemental Analysis.

  • Determine the Molecular Formula from High-Resolution Mass Spectrometry.

  • Validate Consistency: The molecular formula must be an integer multiple of the empirical formula (e.g., if EA gives C₅H₄ and HRMS gives C₁₀H₈, the multiple is 2). This cross-check confirms the elemental composition.

  • Confirm Connectivity: The fragmentation pattern from MS/MS must be consistent with the proposed structure derived from the validated molecular formula.

When all three data sets—elemental ratios, exact mass, and fragmentation—are in agreement, the identity of the compound is confirmed with the highest degree of scientific certainty.

Experimental Protocols

Adherence to validated protocols is critical for generating reliable data. The following are streamlined methodologies for each technique.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a typical analysis using Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in a high-purity, volatile solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1 mg/mL.[22]

    • Perform a serial dilution of the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.[22]

    • Causality: The sample must be fully dissolved in a solvent compatible with the ionization source to ensure efficient ion generation and prevent instrument contamination or clogging.[23][24] High salt concentrations must be avoided as they can suppress the analyte signal.[22]

  • Instrument Calibration:

    • Calibrate the mass analyzer using a known calibration standard mixture across the desired mass range. This ensures the high mass accuracy required for molecular formula determination.

  • Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire data in full scan mode at a high resolution (e.g., >60,000).

    • Acquire spectra in both positive and negative ionization modes to ensure detection of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Use the instrument's software to calculate the elemental composition based on the measured exact mass. The software will generate a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).

    • Compare this list with the expected formula to confirm the molecular formula.

G A Sample Prep (1-10 µg/mL in volatile solvent) C ESI Ionization A->C B Instrument Calibration D Mass Analysis (Orbitrap/TOF) B->D C->D E Data Processing (Exact Mass -> Molecular Formula) D->E

Protocol 2: Elemental Analysis via Combustion

This protocol describes a standard CHN analysis.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogeneous. Hygroscopic samples must be handled in a controlled environment (e.g., a glove box) or sealed in gas-tight capsules.[16]

    • Causality: The presence of residual solvent or moisture will artificially inflate the hydrogen and carbon content and lead to inaccurate results.[16]

    • Accurately weigh 2-3 mg of the sample into a tin capsule using a microbalance.

    • Seal the capsule securely to encase the sample.

  • Instrument Setup and Calibration:

    • Ensure the combustion and reduction furnaces are at their operational temperatures (e.g., 900-1200°C).

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run the standard until the measured values are consistently within the acceptable range of the theoretical values.

  • Sample Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

  • Data Analysis:

    • The instrument software will automatically calculate the mass percentages of C, H, and N.

    • Compare the experimental percentages to the theoretical percentages calculated for the proposed molecular formula.

    • The deviation for each element should be within ±0.4%.[17][18]

    • Use the percentage data to calculate the empirical formula as a final cross-check.

G A Sample Weighing (2-3 mg in tin capsule) B High-Temp Combustion A->B C Gas Separation (GC Column) B->C D Detection (TCD) C->D E Data Calculation (%C, %H, %N -> Empirical Formula) D->E

Conclusion

In the pursuit of scientific truth, particularly in fields like drug development where patient safety is paramount, the burden of proof for a compound's identity is exceptionally high. This guide has demonstrated that while mass spectrometry and elemental analysis are powerful in their own right, their true value is realized when used in concert. Mass spectrometry provides the molecular formula and structural blueprint, while elemental analysis validates the fundamental empirical formula and bulk purity. By integrating these orthogonal, self-validating techniques, researchers can eliminate ambiguity and build a robust, trustworthy foundation for their work.

References

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A Technical Guide to the Predicted Cross-Reactivity of 5-Bromo-2-Methyl-IAA in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of a novel small molecule is paramount. This guide provides an in-depth, predictive analysis of 5-bromo-2-methyl-indole-3-acetic acid (5-bromo-2-methyl-IAA), a synthetic auxin analog. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from structure-activity relationship (SAR) studies of related auxin analogs to forecast its behavior in common biological assays. We will explore the anticipated interactions with auxin signaling pathways and compare its predicted activity with well-characterized auxins such as the natural indole-3-acetic acid (IAA) and the synthetic 2,4-dichlorophenoxyacetic acid (2,4-D).

The Rationale Behind the Prediction: Structure-Activity Relationships in Auxins

The biological activity of an auxin analog is dictated by its three-dimensional structure and how it interacts with the auxin co-receptor complex, primarily composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. The binding of an auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This derepresses Auxin Response Factors (ARFs), which in turn regulate the transcription of auxin-responsive genes.

The structure of 5-bromo-2-methyl-IAA features two key modifications to the parent IAA molecule: a bromine atom at the 5-position of the indole ring and a methyl group at the 2-position.

  • 5-Bromo Substitution: Halogenation at the 5-position of the indole ring, particularly with chlorine or bromine, is a common feature in synthetic auxins. This modification can enhance the lipophilicity of the molecule, potentially increasing its membrane permeability and stability against enzymatic degradation.[1] Generally, halogenation at this position is well-tolerated and can even enhance auxin activity. For instance, 5-bromoindole derivatives have shown significant biological activities in various contexts, suggesting that this substitution can lead to potent compounds.[1][2]

  • 2-Methyl Substitution: A methyl group at the 2-position of the indole ring can have more variable effects. While some substitutions at this position can decrease auxin activity, others are tolerated. The presence of a methyl group can influence the electronic properties of the indole ring and may sterically hinder binding to the auxin receptor pocket. However, some 2-substituted indole-3-acetic acid derivatives have been shown to be biologically potent.[3]

Based on these principles, it is plausible to predict that 5-bromo-2-methyl-IAA will exhibit auxin-like activity, though its potency and receptor specificity may differ from IAA and other synthetic auxins.

Predicted Performance in Key Biological Assays

This section compares the predicted activity of 5-bromo-2-methyl-IAA with standard auxins in three widely used biological assays.

TIR1/AFB Co-Receptor Binding Assay

Principle: This in vitro assay directly measures the ability of a compound to promote the interaction between a TIR1/AFB protein and a degron peptide from an Aux/IAA protein. Techniques such as Surface Plasmon Resonance (SPR) can quantify the binding affinity (KD).

Predicted Outcome for 5-bromo-2-methyl-IAA:

The bulky bromine atom at the 5-position is expected to occupy a hydrophobic pocket within the TIR1 binding site. This interaction could potentially increase the binding affinity compared to IAA. However, the 2-methyl group might introduce steric hindrance, which could either be accommodated by the receptor or lead to a decrease in affinity. Different TIR1/AFB family members have varying pocket sizes and residue compositions, suggesting that 5-bromo-2-methyl-IAA might exhibit preferential binding to a subset of these receptors. For example, some synthetic auxins show selectivity for certain AFB proteins over TIR1.[4][5]

Comparative Data (Predicted):

CompoundPredicted TIR1 Binding Affinity (KD)Predicted AFB5 Binding Affinity (KD)Rationale
IAAHigh (nM range)High (nM range)Natural ligand, binds effectively to most TIR1/AFB members.
2,4-DModerate to HighModerate to HighBinds effectively, though with generally lower affinity than IAA to some receptors.
5-Bromo-2-Methyl-IAA Moderate to High Variable (Potentially lower or higher than TIR1) 5-bromo substitution may enhance binding, while the 2-methyl group could introduce steric effects, leading to potential receptor selectivity.
Root Growth Inhibition Assay

Principle: This classic whole-organism bioassay measures the effect of a compound on the elongation of primary roots in seedlings (e.g., Arabidopsis thaliana). Auxins typically inhibit root elongation at higher concentrations. This assay provides a physiological readout of auxin activity, integrating uptake, transport, metabolism, and signaling.

Predicted Outcome for 5-bromo-2-methyl-IAA:

Given its predicted interaction with the TIR1/AFB co-receptor, 5-bromo-2-methyl-IAA is expected to inhibit root growth in a dose-dependent manner. The enhanced lipophilicity from the bromine atom may lead to increased uptake and therefore higher potency compared to IAA at similar concentrations. The stability of the compound against metabolic breakdown will also be a critical factor in its overall in vivo activity.

Comparative Data (Predicted IC50 for Root Growth Inhibition):

CompoundPredicted IC50Rationale
IAA~20-50 nMNatural auxin with well-characterized dose-response curve.
2,4-D~10-30 nMPotent synthetic auxin, often more stable than IAA in planta.
5-Bromo-2-Methyl-IAA ~15-40 nM Predicted to be potent due to the 5-bromo group, but the 2-methyl group may slightly modulate this.
DR5 Reporter Gene Assay

Principle: This assay utilizes a synthetic promoter (DR5) containing multiple auxin response elements (AuxREs) that drives the expression of a reporter gene (e.g., GUS or GFP). The intensity of the reporter signal provides a quantitative measure of the transcriptional output of the canonical auxin signaling pathway.

Predicted Outcome for 5-bromo-2-methyl-IAA:

Activation of the TIR1/AFB pathway by 5-bromo-2-methyl-IAA should lead to the degradation of Aux/IAA repressors and subsequent activation of ARFs, resulting in a strong induction of the DR5 reporter. The magnitude of the response will be dependent on its binding affinity for the specific TIR1/AFB proteins present in the target tissue and its cellular concentration.

Comparative Data (Predicted Relative Reporter Activity):

Compound (at optimal concentration)Predicted Relative Reporter ActivityRationale
IAA++++Strong induction as the natural signaling molecule.
2,4-D+++++Very strong induction, often used as a positive control due to its high activity and stability.
5-Bromo-2-Methyl-IAA ++++ to +++++ Expected to be a potent inducer of the DR5 reporter, with activity potentially comparable to or exceeding IAA.

Potential for Cross-Reactivity with Non-Canonical Auxin Pathways and Other Receptors

While the canonical TIR1/AFB pathway is the primary mode of auxin signaling, non-canonical pathways are emerging as important mediators of rapid auxin responses. These pathways may involve other auxin-binding proteins and downstream signaling cascades that are independent of transcription.

G cluster_canonical Canonical Auxin Signaling cluster_noncanonical Potential Non-Canonical Interactions Auxin 5-Bromo-2-Methyl-IAA Gene_Expression Gene Expression Changes Rapid_Responses Rapid Cellular Responses (e.g., Ion Flux, Kinase Activity) TIR1_AFB TIR1/AFB Co-receptor Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor AuxRE Auxin Response Elements Unknown_Receptor Other Auxin Binding Proteins (ABPs)

The structural modifications in 5-bromo-2-methyl-IAA could lead to unforeseen interactions with other cellular targets. The indole scaffold is a common motif in many biologically active molecules, and halogenation can further modulate these interactions. Therefore, it is crucial to consider potential off-target effects in non-plant systems, especially in the context of drug development. For instance, some indole derivatives exhibit activity against various human cell lines and microbial targets.[1]

Experimental Protocols

To empirically validate the predicted activities of 5-bromo-2-methyl-IAA, the following detailed protocols are provided.

Root Growth Inhibition Assay in Arabidopsis thaliana

G start Start: Sterilize Arabidopsis Seeds plate Plate seeds on 1/2 MS agar plates start->plate stratify Stratify at 4°C for 2-3 days in the dark plate->stratify germinate Germinate under long-day conditions for 4-5 days stratify->germinate transfer Transfer seedlings to plates containing 5-bromo-2-methyl-IAA or controls germinate->transfer incubate Incubate vertically for 3-5 days transfer->incubate measure Measure primary root elongation incubate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Methodology:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.

  • Plating and Stratification: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and plate them on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Seal the plates and stratify the seeds at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 4-5 days, allowing the seedlings to develop a primary root.

  • Treatment: Prepare 0.5X MS agar plates supplemented with a range of concentrations of 5-bromo-2-methyl-IAA (e.g., 1 nM to 10 µM), IAA, and 2,4-D. Include a solvent control (e.g., DMSO or ethanol).

  • Seedling Transfer: Carefully transfer seedlings of uniform size to the treatment plates, arranging them vertically. Mark the initial position of the root tip.

  • Incubation: Seal the plates and place them vertically in the growth chamber for an additional 3-5 days.

  • Measurement and Analysis: Scan the plates and measure the length of new root growth from the marked position to the new root tip using image analysis software (e.g., ImageJ). Calculate the percentage of root growth inhibition relative to the solvent control for each concentration. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by fitting the data to a dose-response curve.

DR5::GUS Reporter Gene Assay

Methodology:

  • Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS reporter construct.

  • Seedling Growth: Grow seedlings as described in the root growth inhibition assay (steps 1-3).

  • Treatment: Transfer 5-day-old seedlings into liquid 0.5X MS medium in a 24-well plate. Add 5-bromo-2-methyl-IAA, IAA, or 2,4-D to the desired final concentrations. Include a solvent control. Incubate for 4-24 hours.

  • GUS Staining:

    • Harvest the seedlings and place them in GUS staining solution (100 mM sodium phosphate buffer, pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)).

    • Apply a vacuum for 15 minutes to facilitate tissue infiltration.

    • Incubate at 37°C in the dark for 2-16 hours, or until blue staining is visible.

  • Destaining and Visualization:

    • Remove the staining solution and wash the seedlings with 70% (v/v) ethanol to remove chlorophyll.

    • Visualize the staining pattern, particularly in the root tips and lateral root primordia, using a light microscope.

  • Quantitative Analysis (Optional, using a fluorogenic substrate):

    • For a quantitative assay, use a DR5::LUC (luciferase) or DR5::GFP/YFP line.

    • After treatment, quantify the reporter signal using a luminometer or fluorescence microplate reader.

Conclusions and Future Directions

This guide provides a predictive framework for understanding the biological activity and cross-reactivity of 5-bromo-2-methyl-IAA. Based on established structure-activity relationships for auxin analogs, it is hypothesized that this compound will act as a potent auxin, likely through the canonical TIR1/AFB signaling pathway. The presence of the 5-bromo and 2-methyl substituents may confer unique properties, such as altered receptor affinity, selectivity, and metabolic stability, which warrant empirical investigation.

The provided experimental protocols offer a clear path for validating these predictions. Future studies should also include competitive binding assays with radiolabeled auxin to directly assess receptor affinity and specificity. Furthermore, profiling the compound against a panel of non-plant receptors and cell lines would be essential to evaluate its potential for off-target effects, a critical step in the journey from a novel chemical entity to a validated research tool or therapeutic lead.

References

A Researcher's Guide to 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid: Bridging the In Vitro/In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of preclinical findings from controlled laboratory settings to complex living systems. This guide provides a comparative analysis of the in vitro and in vivo effects of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, a member of the promising indole-3-acetic acid class of compounds. While specific data for this particular analog is emerging, this guide synthesizes established knowledge from closely related derivatives to provide a predictive framework for researchers.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications to the indole ring, such as the introduction of a bromine atom at the 5-position and a methyl group at the 2-position, can significantly influence the molecule's pharmacological properties, often enhancing its therapeutic potential.[2] This guide will delve into the expected cytotoxic and anti-inflammatory activities of this compound, examining how these effects manifest in both cellular assays and whole-organism models.

Understanding the Methodologies: In Vitro vs. In Vivo

In vitro studies, Latin for "in glass," are performed with cells, tissues, or other biological components that have been removed from a living organism. These experiments offer a controlled environment to investigate the direct effects of a compound on a specific biological target. In contrast, in vivo studies, meaning "within a living organism," involve testing in whole, living subjects such as animals. These studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its overall efficacy and potential toxicity in a complex physiological system.[3]

In Vitro Evaluation: A Cellular Perspective

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds and elucidate their mechanisms of action.[4] For a compound like this compound, in vitro studies would primarily focus on its potential anticancer and anti-inflammatory properties.

Anticipated In Vitro Anticancer Activity

Indole-3-acetic acid derivatives have been widely investigated for their cytotoxic effects against various cancer cell lines.[1] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which, under defined conditions, can reflect the number of viable cells.[1]

Table 1: Representative In Vitro Cytotoxicity Data for an Indole-3-Acetic Acid Derivative

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma15.2
A549Lung Carcinoma22.8
MCF-7Breast Adenocarcinoma18.5
SMMC-7721Hepatocellular Carcinoma25.1

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with serial dilutions of this compound.

  • MTT Addition: After a predetermined incubation period (e.g., 48-72 hours), an MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is then calculated relative to untreated control cells.

Potential Mechanism of Action: Modulation of Pro-Apoptotic Signaling

Many indole derivatives exert their anticancer effects by modulating key signaling pathways. One such pathway involves the activation of pro-apoptotic proteins, leading to controlled cell death.

Pro-Apoptotic Signaling Pathway Potential Pro-Apoptotic Signaling Pathway Indole_Derivative 2-(5-bromo-2-methyl- 1H-indol-3-yl)acetic acid ROS Reactive Oxygen Species (ROS) Indole_Derivative->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction by the indole derivative.

In Vivo Evaluation: A Whole-System Perspective

While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the overall efficacy and safety of a drug candidate in a complex biological system.[5] For this compound, a tumor xenograft model in mice would be a standard approach to assess its anticancer potential in vivo.

Anticipated In Vivo Anticancer Efficacy

In a tumor xenograft model, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.

Table 2: Representative In Vivo Antitumor Activity in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Compound A25825 ± 9045
Compound A50450 ± 6070
Positive Control10300 ± 4580

Data are presented as mean ± standard deviation.

Experimental Protocol: Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment groups and administered with this compound or a vehicle control via a suitable route (e.g., intraperitoneal or oral).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Xenograft Workflow Workflow of an In Vivo Xenograft Study Start Start Cell_Culture Human Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis and Histopathology Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo tumor xenograft study.

Bridging the Gap: Reconciling In Vitro and In Vivo Data

It is not uncommon for promising in vitro results to not translate into in vivo efficacy.[6] Several factors can contribute to this discrepancy:

  • Metabolism and Bioavailability: A compound that is highly active in a petri dish may be rapidly metabolized and cleared in a living organism, preventing it from reaching its target at a sufficient concentration.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole animal due to its interaction with other organ systems.

  • The Tumor Microenvironment: In vitro models often fail to replicate the complex tumor microenvironment, which includes a variety of cell types, extracellular matrix, and signaling molecules that can influence a drug's activity.[5]

A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential for bridging this gap. In vitro studies can help in selecting the most potent compounds and understanding their mechanisms, while in vivo studies are necessary to confirm their efficacy and safety in a more physiologically relevant setting.[7]

Conclusion

The evaluation of this compound, like any novel therapeutic candidate, requires a multi-pronged approach that integrates both in vitro and in vivo methodologies. While in vitro assays provide a powerful tool for initial screening and mechanistic studies, in vivo models are indispensable for validating these findings in a complex living system. By carefully designing and interpreting data from both types of studies, researchers can gain a comprehensive understanding of a compound's therapeutic potential and accelerate its path toward clinical application.

References

  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. Retrieved from Technology Networks.

  • Crown Bioscience. (n.d.). In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. Retrieved from Crown Bioscience.[7]

  • Rogers, K. (2023, October 9). In Vivo vs. In Vitro: What Are the Differences? Retrieved from Verywell Health.[6]

  • BenchChem. (n.d.). Comparative Efficacy of Indole-3-Acetic Acid Derivatives in Oncology and Inflammation. Retrieved from BenchChem.[1]

  • Revvity. (2024, May 23). On In Vivo vs. In Vitro Models. Retrieved from Revvity.[3]

  • UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better? Retrieved from UHN Research.[5]

  • BenchChem. (n.d.). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. Retrieved from BenchChem.[4]

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136.[8]

  • ResearchGate. (n.d.). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Retrieved from ResearchGate.[9]

  • ResearchGate. (n.d.). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. Retrieved from ResearchGate.[10]

  • Vulcanchem. (n.d.). Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate. Retrieved from Vulcanchem.[11]

  • National Center for Biotechnology Information. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from National Center for Biotechnology Information.[12]

  • Chem-Impex. (n.d.). 5-Bromoindole-3-acetic acid. Retrieved from Chem-Impex.[13]

  • National Center for Biotechnology Information. (2023, October 14). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from National Center for Biotechnology Information.[14]

  • BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. Retrieved from BenchChem.[2]

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A Comparative Guide to the Metabolic Stability of Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the metabolic stability of various synthetic auxins, providing researchers, scientists, and drug development professionals with the critical data and experimental methodologies necessary for informed decision-making in agricultural and research applications.

Section 1: The Critical Role of Metabolic Stability in Synthetic Auxin Efficacy

Synthetic auxins are a cornerstone of modern agriculture, acting as potent herbicides for broadleaf weed control. Their efficacy, however, is not solely dependent on their intrinsic activity at the auxin receptor but is profoundly influenced by their metabolic stability within the target plant. A synthetic auxin that is rapidly metabolized will have a shorter residence time at its site of action, potentially leading to reduced effectiveness. Conversely, an auxin with high metabolic stability can persist, leading to the desired phytotoxic effects in weeds.[1] However, excessive persistence can also increase the risk of damage to non-target crops and the environment.[2]

Understanding the metabolic fate of these compounds is therefore paramount. Metabolism in plants is generally categorized into three phases:

  • Phase I: Modification (e.g., oxidation, hydrolysis)

  • Phase II: Conjugation (e.g., with sugars or amino acids)

  • Phase III: Compartmentation (e.g., sequestration into the vacuole)

The rate and nature of these metabolic processes are dictated by the specific chemical structure of the synthetic auxin and the enzymatic machinery of the plant species .[3][4]

Section 2: Key Metabolic Pathways and Influencing Factors

The metabolic breakdown of synthetic auxins is primarily governed by two major enzymatic superfamilies: Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).

  • Cytochrome P450s: These enzymes are critical in Phase I metabolism, often catalyzing hydroxylation reactions that represent the initial step in detoxification.[3][5] For example, P450s are known to hydroxylate the aromatic ring of phenoxyacetic acid herbicides like 2,4-D.[4] The expression levels and specific isoforms of P450s can vary significantly between plant species, which is a major determinant of herbicide selectivity and resistance.[5][6][7] Overexpression of certain P450s, such as those from the CYP81A family, has been linked to metabolic resistance to multiple auxinic herbicides in weeds.[6][7]

  • Conjugation Enzymes: Following Phase I modification, synthetic auxins or their metabolites are often conjugated to endogenous molecules like glucose or amino acids. This process, catalyzed by enzymes such as UDP-glucosyltransferases (UGTs) and GH3 acyl acid amido synthetases, increases the water solubility of the compound, facilitating its transport and sequestration, effectively inactivating it.[8] Natural auxins like indole-3-acetic acid (IAA) are readily conjugated, which serves as a mechanism for the plant to regulate active hormone levels.[9][10][11] Many synthetic auxins, however, are designed to be poor substrates for these enzymes, which contributes to their enhanced stability and herbicidal activity.[12]

The following diagram illustrates the generalized metabolic fate of a synthetic auxin in a plant cell.

MetabolicPathway cluster_outside Extracellular Space cluster_cell Plant Cell cluster_phase1 Phase I cluster_phase2 Phase II cluster_receptor Site of Action SA_out Synthetic Auxin (e.g., 2,4-D) SA_in Active Synthetic Auxin SA_out->SA_in Uptake P450 Cytochrome P450s SA_in->P450 Metabolism Conjugation UGTs, GH3s SA_in->Conjugation Direct Conjugation Receptor TIR1/AFB Receptor Complex SA_in->Receptor Binding Metabolite Hydroxylated Metabolite P450->Metabolite Hydroxylation Metabolite->Conjugation Conjugate Inactive Conjugate (e.g., Glucose Ester) Conjugation->Conjugate Response Auxin Response (Phytotoxicity) Receptor->Response InVitroWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tissue Plant Tissue Microsomes Isolate Microsomes Tissue->Microsomes Incubate Combine & Incubate (Time Course) Microsomes->Incubate Auxin Test Auxin Stock Solution Auxin->Incubate Cofactors NADPH System Cofactors->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Workflow for the in vitro assessment of synthetic auxin metabolic stability.

Section 5: Conclusion and Future Outlook

The metabolic stability of synthetic auxins is a complex, multifactorial property that is central to their performance as herbicides. While classes like pyridinecarboxylic acids demonstrate high intrinsic stability, newer chemistries are employing sophisticated bioactivation mechanisms. A thorough understanding of the metabolic pathways, particularly the roles of P450s and conjugating enzymes, is essential for predicting efficacy, overcoming weed resistance, and designing the next generation of synthetic auxins. The experimental protocols detailed herein provide a robust framework for the direct, comparative evaluation of these vital agrochemicals.

References

  • Iwakami, S., et al. (2021). Promiscuous cytochrome P450s confer metabolic resistance to synthetic auxin herbicides in the weedy grass Echinochloa phyllopogon. bioRxiv. [Link] [6][7]2. Dimaano, N. G., & Iwakami, S. (2021). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32. [Link] [3][5]3. Staswick, P. E. (2009). Plant hormone conjugation: a signal decision. Plant Signaling & Behavior, 4(7), 667-669. [Link] [10]4. Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link] [11]5. Zhao, Y. (2014). Auxin Biosynthesis. Arabidopsis Book, 12, e0173. [Link] [13]6. Caspi, R., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 25(18), 9872. [Link] [8][14][15]7. Kim, J. I., & Choi, G. (2020). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 71, 239-263. [Link] 8. Pazmiño, D. M., et al. (2008). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Plant Cell Reports, 27(11), 1741-1749. [Link] [16]9. ResearchGate. (2008). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Request PDF. [Link] [17]10. Nanion Technologies. (2024). Revolutionizing plant propagation with synthetic auxin. Nanion Technologies Website. [Link] 11. Morant, M., et al. (2010). The Tryptophan-Dependent Auxin Biosynthesis Pathway in Plants. Journal of Experimental Botany, 61(11), 2857-2867. [Link] [18]12. Tavares, R., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link] [4]13. Guerra, N., et al. (2025). Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. Plant Direct. [Link] [19]14. Kasahara, H. (2016). Auxin Metabolism in Plants. Cold Spring Harbor Perspectives in Biology, 8(2), a021516. [Link] [20]15. Bell, A. R., & Sextus, R. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5739-5751. [Link] [1]16. Pittman, J. (2020). An Overview of Dicamba and 2,4-D Drift Issues. North Central IPM Center. [Link] [2]17. Brusina, S. (2021). Synthesis and hydrolysis of auxins and their conjugates with different side-chain lengths: are all products active auxins? Periodicum Biologorum, 122(3-4). [Link] [21]18. Taylor & Francis Online. (2019). Preparation of synthetic auxin-amino acid conjugates. Synthetic Communications, 49(13). [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. As drug development professionals and researchers, our responsibility extends beyond discovery to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a framework of understanding, empowering you to manage chemical waste with expertise and confidence.

Hazard Assessment and Chemical Profile

  • Halogenated Organic Compound : The presence of bromine classifies this compound as a halogenated organic. These substances often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[1][2] Disposal costs for halogenated waste streams are typically higher than for non-halogenated organics.[3]

  • Acidic Nature : The acetic acid moiety makes the compound corrosive. It should not be mixed with bases or cyanides, as this can lead to violent reactions or the release of toxic gases.[4]

  • Indole Moiety : Indole derivatives can have varying levels of biological activity and toxicity. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

For risk management, it is essential to treat this compound as a hazardous waste until proven otherwise.[7][8]

Property / Hazard Classification & Rationale Primary Disposal Consideration
Chemical Class Halogenated Organic AcidMust be segregated into a "Halogenated Waste" stream.[1][9]
Physical State Solid (assumed at STP)Collect as solid waste, separate from liquids.[4][10]
Corrosivity Potentially Corrosive (due to acetic acid group)Do not store in metal containers; avoid mixing with bases.[10][11]
Toxicity Assumed Hazardous (Harmful if swallowed, skin/eye irritant)Minimize personal exposure; dispose of as hazardous chemical waste.[5][6]
Reactivity Incompatible with strong oxidizing agents, bases.[12][13]Segregate from incompatible chemicals during storage and disposal.[4]

Regulatory Framework: The Mandate for Proper Disposal

In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][14][15] These regulations establish a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[8][14]

Compliance is not optional. Improper disposal can lead to significant fines, legal action, and damage to an institution's reputation.[16] Therefore, all procedures outlined below are designed to meet or exceed federal and state regulatory requirements.[14][17]

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for disposing of waste generated from working with this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Pathway start Waste Generated: This compound classify Is waste pure solid, a solution, or contaminated material? start->classify solid_waste Pure Solid or Grossly Contaminated Solids (e.g., spatulas, weigh boats) classify->solid_waste Solid liquid_waste Solutions or Rinsates classify->liquid_waste Liquid ppe_waste Trace Contaminated PPE (gloves, bench paper) classify->ppe_waste Contaminated PPE solid_container SOLID HALOGENATED ORGANIC WASTE CONTAINER solid_waste->solid_container liquid_container LIQUID HALOGENATED ORGANIC WASTE CONTAINER liquid_waste->liquid_container ppe_container SOLID CHEMICAL WASTE CONTAINER (or as per institutional policy) ppe_waste->ppe_container label_store 1. Attach Hazardous Waste Label 2. List all constituents 3. Store in Satellite Accumulation Area solid_container->label_store liquid_container->label_store ppe_container->label_store request_pickup Request Pickup by Environmental Health & Safety (EHS) label_store->request_pickup

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is critical for ensuring safety and compliance. Follow these steps meticulously.

Protocol 1: Waste Segregation and Collection

The principle of waste segregation is paramount. Mixing incompatible or different classes of waste is a primary cause of laboratory accidents and complicates disposal.

  • Identify Waste Streams : At the start of your experiment, prepare designated and properly labeled waste containers. You will need, at minimum:

    • A "SOLID Halogenated Organic Waste" container.

    • A "LIQUID Halogenated Organic Waste" container.

  • Solid Waste Collection :

    • Place unused or expired pure this compound directly into the SOLID Halogenated Organic Waste container.

    • Dispose of items grossly contaminated with the solid compound (e.g., weigh paper, contaminated spatulas) in this same container.

  • Liquid Waste Collection :

    • If the compound is dissolved in a solvent, it must be collected in a LIQUID Halogenated Organic Waste container.[9]

    • Crucially , if the solvent is also halogenated (e.g., dichloromethane, chloroform), the entire mixture is halogenated waste.[3]

    • If a non-halogenated solvent (e.g., ethanol, ethyl acetate) is used, the presence of the brominated compound still classifies the entire solution as halogenated waste.[3]

    • Collect all rinsates from cleaning contaminated glassware in this container.

  • Avoid Mixing :

    • NEVER mix halogenated waste with non-halogenated waste.[3]

    • NEVER mix this acidic compound with bases or cyanides.[4]

    • Keep solids and liquids in separate waste containers.[10]

Protocol 2: Containerization and Labeling

Proper containerization and labeling prevent accidental misuse and are required by law.[4][7]

  • Select Appropriate Containers :

    • Use only containers approved for chemical waste, typically provided by your institution's Environmental Health & Safety (EHS) department.[16]

    • For this acidic compound, avoid metal cans, which can corrode.[10][11] High-density polyethylene (HDPE) or glass containers are preferred.

    • Ensure containers have a secure, tight-fitting lid to prevent spills and vapor release.[9]

  • Labeling :

    • Label the waste container before adding any waste.[9]

    • Use your institution's official "Hazardous Waste" tag.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]

    • If it is a solution, list all components, including solvents, with their approximate percentages.[3]

    • Keep the label clean and legible.

Protocol 3: Storage and Pickup

Waste must be stored safely in a designated area while awaiting collection.

  • Designated Storage : Store waste in a designated "Satellite Accumulation Area" (SAA), such as a marked cabinet or a secondary containment tray within a fume hood.[7][16]

  • Safe Storage Practices :

    • Keep waste containers closed at all times, except when adding waste.[9][16]

    • Store in secondary containment (e.g., a spill tray) to contain any potential leaks.[10]

    • Segregate incompatible waste containers within the SAA.[8]

  • Requesting Disposal :

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][8]

    • Once your waste container is full or you have finished the project, submit a chemical waste pickup request to your EHS department through their designated system.[7][16]

Protocol 4: Decontamination and Empty Container Disposal
  • Glassware and Equipment : Decontaminate laboratory equipment by rinsing three times with a suitable solvent. The first two rinses should be collected as hazardous liquid waste.

  • Empty Containers : An "empty" container that held a hazardous chemical must be handled carefully.

    • Triple rinse the empty container with a solvent.[4]

    • Collect all three rinses as LIQUID Halogenated Organic Waste.

    • After rinsing, deface or remove the original label completely.[4][7]

    • Dispose of the clean, de-labeled container in the appropriate glass or plastic recycling bin, as per your institution's policy.[4]

Spill Management

Spills must be treated as hazardous waste.[8]

  • Small Spills : If you are trained and have the appropriate spill kit, you may clean up small spills.

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety goggles, lab coat).

    • Use an absorbent material or a chemical spill kit to contain and absorb the spill.

    • Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed bag and then into your SOLID Halogenated Organic Waste container.[8]

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation from the outset.

  • Order Appropriately : Purchase only the quantity of chemical needed for your experiments.[7][16]

  • Scale Down : Reduce the scale of experiments whenever possible to minimize the volume of waste produced.[7][16]

  • Inventory Management : Maintain an accurate chemical inventory to avoid ordering duplicates and to identify chemicals nearing their expiration date for potential sharing with other labs.[10][16]

By integrating these principles and protocols into your laboratory workflow, you contribute to a culture of safety and environmental stewardship, fulfilling your professional and regulatory responsibilities.

References

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. The information herein is synthesized from established safety data for analogous compounds to ensure a comprehensive and cautious approach.

Hazard Assessment and Chemical Profile

This compound (CAS No: 71987-66-1) is a halogenated indole derivative. While specific toxicological data for this compound is limited, a thorough hazard assessment must be conducted based on its structural components: an indole acetic acid backbone and a bromine substituent.

  • Indole Acetic Acid Analogs: Compounds in this family are known to be irritants, potentially causing skin, eye, and respiratory system irritation.[1][2][3]

  • Brominated Organic Compounds: Halogenated compounds can present significant health and environmental hazards. Bromoacetic acid, a related structure, is highly corrosive and toxic.[4][5] Therefore, a high degree of caution is warranted.

  • Physical Form: This compound is typically a crystalline powder.[6] Handling solids poses a risk of aerosolization and inhalation, making dust control a primary safety concern.

Table 1: Chemical Profile of this compound

PropertyValueSource(s)
CAS Number 71987-66-1
Molecular Formula C₁₁H₁₀BrNO₂
Appearance Off-white to beige crystalline powder (inferred from analogs)[6]
Hazards (Inferred) May cause skin, eye, and respiratory irritation. Potential for severe effects with significant exposure.[6][7]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is critical to apply the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction. PPE is the final line of defense, employed after higher-level controls have been implemented.

  • Elimination/Substitution: Not applicable when the use of this specific molecule is required for research.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical control measure for this compound.

  • Administrative Controls: These are procedural changes, such as training and standard operating procedures (SOPs).

  • Personal Protective Equipment (PPE): Equipment worn to minimize exposure.

Core Protective Requirements

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All handling of this compound powder must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to exchange air and dilute any fugitive emissions.[10]

  • Safety Stations: A fully functional emergency eyewash station and safety shower must be immediately accessible in the work area.[10][11]

Personal Protective Equipment (PPE): The Last Line of Defense

The minimum required PPE for any quantity of this compound is detailed below.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory.[8]

    • Rationale: Safety goggles provide a seal around the eyes, offering protection from airborne powder and splashes. Standard safety glasses with side shields are insufficient.

    • Enhanced Protection: When handling larger quantities (>1 gram) or when there is a significant splash risk (e.g., during dissolution in solvents), a full-face shield should be worn over the safety goggles.[12]

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard recommendation for handling solid chemicals and incidental contact. Always use a double-gloving technique.

    • Rationale: Double-gloving provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or punctures before use.

    • Important Consideration: For prolonged handling or when creating solutions, consult a glove manufacturer's compatibility chart for the specific solvent being used. Change gloves immediately if contamination is suspected.

  • Skin and Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.

    • Rationale: The lab coat protects street clothes and skin from contamination.

    • Enhanced Protection: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[11] Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.

  • Respiratory Protection:

    • Requirement: When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required.

    • Rationale and Exceptions: In the rare event of an engineering control failure, a large spill outside of a hood, or during emergency response, respiratory protection is essential. An appropriate respirator would be a NIOSH-approved air-purifying respirator (APR) with a P100 (particulate) filter, or for solutions, a combination cartridge for organic vapors and acid gases.[8][12] All personnel requiring respirator use must be part of a formal respiratory protection program with medical clearance and fit-testing.

Procedural Guidance: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Protocol for Donning PPE:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles. If required, add the face shield.

Protocol for Doffing PPE (in the reverse order):
  • Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare hand. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocols

  • Spill Management:

    • Minor Spill (inside fume hood): Use an absorbent material appropriate for chemical spills. Decontaminate the area, and dispose of all materials as hazardous waste.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert personnel and call for emergency response. Do not attempt to clean it up without proper training and a self-contained breathing apparatus (SCBA).[11]

  • First Aid for Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if it can be done safely. Seek immediate medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Decontamination and Disposal

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste. It should be collected in a designated, sealed container labeled "Halogenated Organic Waste."[13] Follow all institutional, local, and federal environmental regulations.[4][14]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that comes into contact with the chemical must be disposed of as solid hazardous waste. Do not discard it in the regular trash.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_ppe 3. PPE Selection cluster_stop 4. Action start Begin Task Assessment fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood base_ppe Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->base_ppe  Yes   respirator Add NIOSH-Approved Respirator (P100) fume_hood->respirator  Control Failure  or Emergency?   stop_work STOP WORK Consult EHS fume_hood->stop_work  No   enhanced_ppe Enhanced PPE: - Minimum PPE - Face Shield - Chemical Apron base_ppe->enhanced_ppe Large Scale (>1g) or Splash Risk? proceed Proceed with Caution base_ppe->proceed Small Scale (<1g) & No Splash Risk enhanced_ppe->proceed respirator->stop_work

Caption: PPE selection workflow for handling the specified compound.

References

  • SD Fine-Chem. (n.d.). INDOLE-3-ACETIC ACID (IAA) Safety Data Sheet. Retrieved from [Link]

  • Science Company. (2012). Acetic Acid MSDS. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). 3-Indoleacetic acid Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Duchefa Biochemie B.V. (n.d.). Indole-3-acetic acid Safety Data Sheet. Retrieved from [Link]

  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • GOV.UK. (n.d.). Acetic acid: incident management. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Acetic acid - IDLH. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound 5g. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-bromo-3-formyl-1h-indol-1-yl)acetic acid. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration. Retrieved from [Link]

  • ChemSynthesis. (2025). (5-bromo-1H-indol-3-yl)acetic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme. Retrieved from [Link]

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